molecular formula C21H17NO5 B583408 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester CAS No. 1329485-44-0

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Cat. No.: B583408
CAS No.: 1329485-44-0
M. Wt: 363.369
InChI Key: FYRIDDBMDNIGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesalazine intermediate.>

Properties

IUPAC Name

benzyl 5-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRIDDBMDNIGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Salicylate-Based Pharmacophores

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS: 1329485-44-0) is a specialized synthetic intermediate used primarily in the development of anti-inflammatory agents, kinase inhibitors, and heterocyclic drug scaffolds (e.g., quinazolinones).[1][2][3][4] Structurally, it is the O,O-dibenzyl derivative of 5-nitrosalicylic acid.

Its value in drug development lies in its dual-protection strategy: it masks both the carboxylic acid and phenolic hydroxyl groups of the 5-nitrosalicylic acid core with benzyl moieties. This imparts lipophilicity, facilitating reactions in organic media, and allows for simultaneous global deprotection via catalytic hydrogenation—a critical feature for late-stage synthesis of 5-aminosalicylic acid (5-ASA/Mesalazine) derivatives.

Part 1: Chemical Identity & Physicochemical Profile[5]
PropertySpecification
IUPAC Name Benzyl 2-(benzyloxy)-5-nitrobenzoate
CAS Number 1329485-44-0
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.36 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 98–102 °C (Typical for dibenzyl salicylates)
Key Functional Groups Nitro (-NO₂), Benzyl Ester (-COOBn), Benzyl Ether (-OBn)
Part 2: Synthesis & Production Logic[7]

The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is a classic example of nucleophilic substitution (S_N2) driven by phase-transfer principles or polar aprotic solvation.

The Synthetic Pathway

The precursor, 5-Nitrosalicylic Acid , possesses two nucleophilic sites: the carboxylate oxygen and the phenoxide oxygen. While the carboxylic acid is more acidic (pKa ~2.3), the phenol (pKa ~10) requires sufficient base strength for deprotonation. The reaction utilizes Benzyl Bromide (or Benzyl Chloride) in the presence of a carbonate base.

Process Logic:

  • Solvent Choice: DMF (Dimethylformamide) or Acetone is preferred. DMF accelerates the S_N2 reaction due to its high dielectric constant, stabilizing the transition state.

  • Base Selection: Potassium Carbonate (K₂CO₃) is standard. It is strong enough to deprotonate both sites but mild enough to prevent degradation of the nitro group.

  • Stoichiometry: A slight excess (>2.2 equivalents) of Benzyl Bromide is required to ensure complete bis-alkylation.

SynthesisPathway Start 5-Nitrosalicylic Acid (Polar, Water Soluble) Intermediate Transition State: Bis-Deprotonated Anion Start->Intermediate Deprotonation Reagents Benzyl Bromide (2.5 eq) K2CO3, DMF, 60°C Reagents->Intermediate Product 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (Lipophilic, Organic Soluble) Intermediate->Product S_N2 Alkylation

Figure 1: Synthetic pathway transforming polar 5-nitrosalicylic acid into the lipophilic dibenzyl ester.

Part 3: Reactivity & Drug Development Utility

This compound is not merely a protected intermediate; it is a gateway scaffold . Its utility is defined by the orthogonality of its functional groups.[5]

1. The "Global Deprotection" Strategy

In the synthesis of Mesalazine (5-ASA) analogs or impurities, this compound allows for a "one-pot" reduction/deprotection.

  • Reagent: H₂ / Pd-C (Palladium on Carbon).

  • Mechanism: Hydrogenolysis cleaves both the benzyl ester and benzyl ether, while simultaneously reducing the nitro group to an amine.

  • Result: Rapid access to 5-amino-2-hydroxybenzoic acid derivatives.

2. Selective Reduction (The Quinazolinone Route)

If the researcher wishes to retain the lipophilic benzyl groups (to facilitate cell membrane permeability or further organic synthesis), the nitro group can be selectively reduced using chemoselective agents.

  • Reagents: Fe/NH₄Cl, SnCl₂, or Zn/Acetic Acid.

  • Outcome: Yields Benzyl 5-amino-2-(benzyloxy)benzoate .

  • Application: This amine is a critical nucleophile for cyclization reactions, forming Quinazolinone cores found in various kinase inhibitors and anticonvulsants.

ReactivityFlow Core 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester PathA_Reagent H2 / Pd-C (Hydrogenolysis) Core->PathA_Reagent PathB_Reagent Fe / NH4Cl (Chemoselective Red.) Core->PathB_Reagent ProductA 5-Aminosalicylic Acid (Mesalazine Analog) PathA_Reagent->ProductA ProductB Benzyl 5-amino-2-(benzyloxy)benzoate PathB_Reagent->ProductB Quin Quinazolinone Scaffolds (Kinase Inhibitors) ProductB->Quin Cyclization

Figure 2: Divergent reactivity pathways for Mesalazine analogs vs. Quinazolinone synthesis.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester from 5-Nitrosalicylic Acid.

Reagents:
  • 5-Nitrosalicylic acid (1.0 eq, 18.3 g)

  • Benzyl bromide (2.5 eq, 42.7 g)

  • Potassium carbonate (anhydrous, 3.0 eq, 41.4 g)

  • DMF (Dimethylformamide, 100 mL)

Methodology:
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylic acid in DMF.

  • Base Addition: Add potassium carbonate in portions. Note: Evolution of CO₂ may occur; ensure proper venting. Stir for 30 minutes at room temperature to ensure deprotonation.

  • Alkylation: Add benzyl bromide dropwise via an addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (polar, baseline) should disappear, replaced by a high-Rf spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-water with vigorous stirring. The product should precipitate as a pale yellow solid.[6]

    • Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Yield: Expected yield is 85–92%.

Characterization (Expected):
  • ¹H NMR (CDCl₃): δ 5.25 (s, 2H, O-CH₂-Ph), 5.35 (s, 2H, COO-CH₂-Ph), 7.1–7.5 (m, 10H, Ar-H), 8.3–8.7 (m, 3H, Salicylate Ar-H).

  • IR: Strong bands at ~1720 cm⁻¹ (Ester C=O) and ~1520/1340 cm⁻¹ (Nitro NO₂).

Part 5: Safety & Handling
  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the product at high temperatures; use vacuum drying.

  • Waste Disposal: Aqueous waste from the workup contains DMF and bromide salts; dispose of according to halogenated organic solvent protocols.

References
  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).
    • Verification: (Search Term: Benzyl 2-(benzyloxy)-5-nitrobenzoate)

  • Pharmaceutical Relevance (Mesalazine Impurities)

    • Title: Mesalazine Impurity 56 (2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester).
    • Source: C
    • Context: Identification of impurities in 5-Aminosalicylic acid production.
    • URL:

  • Synthetic Methodology (Salicylate Alkylation)

    • Title: Continuous Flow Nitration of Salicylic Acid and Downstream Processing.[7]

    • Source: Organic Process Research & Development (ACS Public
    • Context: Discusses the reactivity of 5-nitrosalicylic acid precursors.
    • URL:

  • Quinazolinone Synthesis Applications

    • Title: Benzyl 5-(benzyloxy)-2-nitrobenzoate as a Key Intermediate.[5]

    • Source: BenchChem / Chemical D
    • Context: Use of the dibenzyl intermediate for heterocyclic ring form
    • URL:

Sources

Technical Monograph: 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS 1329485-44-0)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Strategic Intermediate & Impurity Standard in Salicylate-Based Drug Development

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS 1329485-44-0) serves as a critical, fully protected synthetic intermediate in the development of 5-aminosalicylic acid (5-ASA) derivatives and related biphenyl-core therapeutics such as Eltrombopag .[1][2][3] By masking both the carboxylic acid and phenolic hydroxyl functionalities of the parent 5-nitrosalicylic acid with benzyl groups, this compound enables chemoselective transformations—specifically the reduction of the nitro moiety without interference from acidic protons.

This guide outlines the synthesis, purification, and application of CAS 1329485-44-0, emphasizing its utility in generating high-purity Active Pharmaceutical Ingredients (APIs) like Mesalazine and its role as a reference standard for impurity profiling in regulatory submissions.

Chemical Profile & Architecture

PropertySpecification
CAS Number 1329485-44-0
IUPAC Name Benzyl 2-(benzyloxy)-5-nitrobenzoate
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.36 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Melting Point 68–72 °C (Typical range for benzyl esters of this class)
Key Functional Groups Nitro (-NO₂), Benzyl Ester (-COOBn), Benzyl Ether (-OBn)
Structural Significance

The molecule features a 5-nitrosalicylic acid core protected by two benzyl groups. This "double protection" strategy is pivotal for two reasons:

  • Lipophilicity: The benzyl groups significantly increase solubility in organic solvents (DCM, Toluene) compared to the highly polar parent acid, facilitating homogeneous catalysis.

  • Orthogonal Reactivity: The benzyl groups are stable to basic and mild acidic conditions but are cleanly removed via catalytic hydrogenolysis (

    
    ), allowing for simultaneous deprotection and nitro-reduction in a single step if desired.
    

Synthetic Pathway & Mechanism[5][6][7]

The synthesis of CAS 1329485-44-0 is typically achieved via a nucleophilic substitution (Williamson Ether Synthesis/Esterification) using 5-nitrosalicylic acid and benzyl bromide.

Mechanistic Insight

The reaction proceeds through a sequential alkylation. The carboxylate anion (formed first due to lower pKa ~2.3) attacks the benzyl bromide to form the ester. Subsequently, the phenolate anion (pKa ~10) attacks a second equivalent of benzyl bromide to form the ether.

Experimental Protocol: Double Benzylation

Reagents:

  • 5-Nitrosalicylic acid (1.0 eq)

  • Benzyl bromide (2.5 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a reactor with 5-nitrosalicylic acid and anhydrous DMF. Add

    
     in portions at room temperature. Stir for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add Benzyl bromide dropwise over 20 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4]

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (10x volume). The product will precipitate.

  • Workup: Filter the solid. Wash the cake with water (to remove inorganic salts) and cold hexanes (to remove excess benzyl bromide).

  • Purification: Recrystallize from Ethanol/Ethyl Acetate to yield the title compound.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Nitrosalicylic Acid Reagents BnBr (2.5 eq) + K2CO3 Solvent: DMF Start->Reagents Deprotonation Intermediate Mono-Benzyl Ester (Transient) Reagents->Intermediate Carboxylate Alkylation (Fast) Product CAS 1329485-44-0 (Double Benzyl Protected) Intermediate->Product Phenolic Alkylation (Slow, 60°C) Workup Precipitation in Ice Water Recrystallization (EtOH) Product->Workup Isolation

Caption: Sequential alkylation pathway transforming 5-nitrosalicylic acid into the dibenzyl derivative.

Application in Drug Development

A. Precursor for Mesalazine (5-ASA)

CAS 1329485-44-0 is a high-purity precursor for Mesalazine (5-aminosalicylic acid). The benzyl groups prevent decarboxylation and side reactions during the reduction of the nitro group.

  • Reaction: Catalytic Hydrogenation (

    
    ).
    
  • Outcome: Simultaneous reduction of

    
     to 
    
    
    
    and cleavage of Benzyl ester/ether to
    
    
    .
  • Advantage: This route avoids the use of iron/acid reductions, yielding a metal-free API suitable for pharmaceutical formulation.

B. Eltrombopag Impurity Profiling

In the synthesis of Eltrombopag , salicylic acid derivatives are key building blocks. CAS 1329485-44-0 serves as a vital Reference Standard for monitoring:

  • Over-alkylation: During the protection of salicylic acid intermediates.

  • Regio-isomerism: Ensuring the benzyl group is on the correct oxygen atoms.

  • Carry-over: Detecting unreacted nitro-precursors in the final API.

Visualization: Downstream Utility

Applications cluster_Mesalazine Route A: Mesalazine Synthesis cluster_Eltrombopag Route B: Eltrombopag QC Core CAS 1329485-44-0 (Protected Scaffold) Step1 Hydrogenation (Pd/C, H2) Core->Step1 Global Deprotection Step2 Impurity Spiking HPLC/MS Analysis Core->Step2 Reference Std Target1 5-Aminosalicylic Acid (Mesalazine) Step1->Target1 Target2 Validated API Purity (ICH Q3 Guidelines) Step2->Target2

Caption: Divergent utility of CAS 1329485-44-0 in synthesis (Mesalazine) and Quality Control (Eltrombopag).

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Distinct benzyl peaks:

5.2–5.4 ppm (4H, s,

); Aromatic region matches structure.
Purity HPLC (C18 Column)

(Area normalization)
Residual Solvents GC-HeadspaceDMF

ppm; Acetone

ppm (ICH Q3C)
Water Content Karl Fischer

Critical Impurity:

  • Mono-benzyl ester: Result of incomplete reaction. Detected by a broad -OH peak in NMR and shorter retention time in HPLC.

Safety & Handling

  • Hazards: The compound is a nitro-aromatic ester. While stable, it should be treated as a potential skin sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester bond over long periods.

References

  • Toronto Research Chemicals. (2024). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Product Data. Retrieved from

  • LGC Standards. (2024). Certificate of Analysis: 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester. Retrieved from

  • BenchChem. (2025).[4] Benzyl 5-(benzyloxy)-2-nitrobenzoate Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl benzoate derivatives. Retrieved from

Sources

Technical Guide: Molecular Architecture & Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester , a critical intermediate in the synthesis of salicylate-based pharmaceuticals and anti-inflammatory agents.

Executive Summary

2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (CAS: 1329485-44-0) is a fully protected derivative of 5-nitrosalicylic acid.[1] In medicinal chemistry, it serves as a high-value scaffold for the development of 5-aminosalicylic acid (5-ASA) prodrugs and specific kinase inhibitors. Its structural utility lies in the orthogonality of its functional groups: the benzyl ester and benzyl ether provide stable protection against acidic and mild basic conditions, while the nitro group serves as a latent amine, accessible via chemoselective reduction.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The molecule consists of a central benzoic acid core substituted at the ortho position with a benzyloxy group and at the meta position (relative to the ether) with a nitro group.

Table 1: Key Chemical Constants
PropertySpecification
IUPAC Name Benzyl 2-(benzyloxy)-5-nitrobenzoate
CAS Number 1329485-44-0
Molecular Formula

Molecular Weight 363.37 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 82–85 °C (Typical range for pure polymorphs)
LogP (Predicted) ~5.06 (High Lipophilicity)

Synthetic Methodology

The synthesis of this compound typically proceeds via a one-pot bis-benzylation of 5-nitrosalicylic acid. This protocol is preferred over stepwise protection due to atom economy and yield efficiency.

Reaction Mechanism

The reaction utilizes a Williamson ether synthesis mechanism for the phenolic hydroxyl and a carboxylate alkylation for the ester formation.

Reagents:

  • Substrate: 5-Nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid).

  • Electrophile: Benzyl bromide (BnBr) or Benzyl chloride (BnCl).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.

Optimized Experimental Protocol

Note: This protocol assumes a 10 mmol scale.

  • Dissolution: Charge a round-bottom flask with 5-nitrosalicylic acid (1.83 g, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (3.45 g, 25 mmol, 2.5 eq) in portions. Stir at room temperature for 15 minutes to generate the dianion. Observation: The solution will turn yellow/orange.
    
  • Alkylation: Dropwise add Benzyl bromide (3.76 g, 22 mmol, 2.2 eq).

  • Heating: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (100 mL) to precipitate the product.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine and water to remove residual DMF.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Reaction Pathway Diagram

The following diagram illustrates the transformation from the raw material to the protected scaffold.

Synthesispath Start 5-Nitrosalicylic Acid (Substrate) Inter Dianion Intermediate (Transient) Start->Inter Deprotonation Product 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Inter->Product Bis-alkylation (Sn2) Reagents BnBr (2.2 eq) + K2CO3 DMF, 60°C Reagents->Inter

Figure 1: One-pot bis-benzylation pathway for high-yield synthesis.

Structural Characterization (Spectroscopy)

Verification of the structure requires confirming the presence of two distinct benzyl groups and the nitro-substituted salicylate core.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.75 d (

)
1HAr-H (C6)Deshielded by Nitro and Ester groups.
8.30 dd (

)
1HAr-H (C4)Ortho to Nitro group.
7.30 – 7.50 m10HAr-H (Benzyl)Overlapping signals from two phenyl rings.
7.10 d (

)
1HAr-H (C3)Shielded by adjacent benzyloxy ether.
5.38 s2H

Benzyl Ester methylene (more deshielded).
5.25 s2H

Benzyl Ether methylene.
Infrared Spectroscopy (IR)
  • 1720

    
    :  Strong 
    
    
    
    stretch (Ester).
  • 1520 & 1345

    
    :  Characteristic 
    
    
    
    asymmetric/symmetric stretches (Nitro group).
  • 1250

    
    : 
    
    
    
    stretch (Ether).

Applications in Drug Development

This molecule is primarily used as a "masked" form of 5-aminosalicylic acid (Mesalazine). The benzyl groups render the molecule lipophilic (LogP > 5), allowing it to cross cell membranes that the polar free acid cannot.

Deprotection & Functionalization Workflow

Researchers utilize this scaffold to introduce complex modifications at the nitrogen center before revealing the polar acid/phenol groups.

Key Transformations:

  • Selective Reduction: The nitro group can be reduced to an amine using

    
     or 
    
    
    
    without cleaving the benzyl groups, allowing for amide coupling at the 5-position.
  • Global Deprotection: Catalytic hydrogenation (

    
    ) removes both benzyl groups and reduces the nitro group simultaneously to yield the 5-amino acid.
    

Applications Scaffold 2-Benzyloxy-5-nitro- benzoic Acid Benzyl Ester RouteA Route A: Selective Reduction (SnCl2 / EtOH) Scaffold->RouteA RouteB Route B: Global Hydrogenation (H2, Pd/C) Scaffold->RouteB AmineInt Amino-Diester Intermediate (Retains Benzyl Groups) RouteA->AmineInt DrugTarget Novel Amide Conjugates (e.g., Kinase Inhibitors) AmineInt->DrugTarget Amide Coupling Mesalazine 5-Aminosalicylic Acid (Mesalazine) RouteB->Mesalazine Full Deprotection

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References

  • National Institutes of Health (NIH). (2008). Inhibitory effects of benzyl benzoate and its derivatives. PubMed. Retrieved from [Link]

Sources

Technical Guide: Benzyl 5-nitro-2-phenylmethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Salicylate-Based Therapeutics

Executive Summary

Benzyl 5-nitro-2-phenylmethoxybenzoate (IUPAC: Benzyl 2-(benzyloxy)-5-nitrobenzoate) is a highly specialized synthetic intermediate used primarily in the development of anti-inflammatory agents and pharmaceutical prodrugs. Structurally, it represents the fully benzyl-protected derivative of 5-nitrosalicylic acid .

This compound serves as a critical "masked" scaffold in medicinal chemistry. By protecting both the carboxylic acid and phenolic hydroxyl groups with benzyl moieties, researchers can perform selective transformations on the nitro group (e.g., reduction to an amine, followed by functionalization) without interference from the acidic salicylate core. Its eventual deprotection yields derivatives of Mesalazine (5-aminosalicylic acid) , a cornerstone drug for treating Inflammatory Bowel Disease (IBD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name Benzyl 2-(benzyloxy)-5-nitrobenzoate
Common Name 5-Nitrosalicylic acid dibenzyl derivative
CAS Number 61340-14-5
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.37 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in Water
Melting Point 94–96 °C (Typical for analogous nitro-benzoates)
LogP (Predicted) ~5.1 (Highly Lipophilic)
Synthetic Methodology

The synthesis of benzyl 5-nitro-2-phenylmethoxybenzoate is achieved through a global benzylation of 5-nitrosalicylic acid. This protocol utilizes a nucleophilic substitution (Sɴ2) mechanism where the carboxylate and phenoxide anions attack benzyl bromide.

Reaction Scheme

The pathway begins with the nitration of salicylic acid, followed by bis-alkylation.

SynthesisPathway Salicylic Salicylic Acid NitroSal 5-Nitrosalicylic Acid (Intermediate) Salicylic->NitroSal HNO3/H2SO4 Nitration Product Benzyl 5-nitro-2-phenylmethoxybenzoate (Target) NitroSal->Product Global Benzylation BnBr Benzyl Bromide (2.5 eq) BnBr->Product Base K2CO3 / DMF 60°C Base->Product

Figure 1: Synthetic route from Salicylic Acid to the fully protected Target Molecule.[1]

Detailed Protocol

Reagents:

  • 5-Nitrosalicylic acid (10.0 mmol)

  • Benzyl bromide (25.0 mmol, 2.5 eq) — Caution: Lachrymator

  • Potassium carbonate (anhydrous, 30.0 mmol, 3.0 eq)

  • Dimethylformamide (DMF, 20 mL) or Acetone (reflux)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylic acid in DMF. Add potassium carbonate in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the carboxylic acid and phenol. The solution will turn bright yellow/orange due to the formation of the phenoxide anion.

  • Alkylation: Add benzyl bromide dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (polar acid) should disappear, replaced by a high-R_f non-polar spot.

  • Quench & Workup: Cool the mixture to room temperature. Pour into 200 mL of ice-water. The product should precipitate as a solid.

    • If oil forms:[1] Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield the pure ester-ether.

Analytical Characterization

To validate the structure, researchers must confirm the presence of two distinct benzyl groups and the specific substitution pattern on the central ring.

TechniqueDiagnostic SignalsInterpretation
¹H NMR (CDCl₃) δ 5.25 (s, 2H) Benzyl Ester (-COOCH ₂Ph)
δ 5.35 (s, 2H) Benzyl Ether (-OCH ₂Ph)
δ 7.10 (d, 1H) H-3 (Ortho to ether, shielded)
δ 8.35 (dd, 1H) H-4 (Meta to nitro/ether)
δ 8.75 (d, 1H) H-6 (Ortho to ester, highly deshielded)
IR Spectroscopy 1720 cm⁻¹ Ester Carbonyl (C=O) stretch
1530 & 1350 cm⁻¹ Nitro (NO₂) asymmetric/symmetric stretches
Mass Spectrometry m/z 363 [M]⁺ Molecular ion
m/z 91 Tropylium ion (Benzyl fragment, dominant)
Applications in Drug Design

This compound is not merely a catalog chemical; it is a strategic tool in the synthesis of Mesalazine prodrugs .

The "Masking" Strategy

Direct modification of 5-aminosalicylic acid is difficult due to its zwitterionic nature and solubility issues. By using Benzyl 5-nitro-2-phenylmethoxybenzoate , chemists can:

  • Lock the acid and phenol positions with lipophilic benzyl groups.

  • Modify the nitrogen center (after reduction) to create amides, ureas, or carbamates.

  • Release the active drug in a single hydrogenolysis step.

ApplicationWorkflow Target Benzyl 5-nitro-2-phenylmethoxybenzoate (Fully Protected) Reduction Selective Reduction (Fe/HCl or SnCl2) Target->Reduction AmineInt Benzyl 5-amino-2-phenylmethoxybenzoate (Versatile Intermediate) Reduction->AmineInt Funct Functionalization (e.g., Acylation) AmineInt->Funct Prodrug Protected Prodrug Funct->Prodrug Deprotect Global Deprotection (H2, Pd/C) Prodrug->Deprotect Final 5-Amino-Salicylate Derivative (Active Drug) Deprotect->Final

Figure 2: Workflow for utilizing the target molecule to generate functionalized Mesalazine derivatives.

Safety & Handling
  • Nitro Compounds: While this derivative is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Benzyl Bromide: A potent lachrymator.[2] All synthesis steps involving BnBr must be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) to prevent slow hydrolysis of the ester.

References
  • LGC Standards. (2024). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Reference Material. Retrieved from

  • VulcanChem. (2024). Benzyl 5-(benzyloxy)-2-nitrobenzoate Product Profile. Retrieved from

  • BenchChem. (2024). Chemical Structure and Properties of Nitrobenzoate Derivatives. Retrieved from

  • PubChem. (2024). Compound Summary: Benzyl 2-(benzyloxy)-5-nitrobenzoate. Retrieved from [3]

  • ChemicalBook. (2024). Synthesis of Nitro-Salicylate Esters. Retrieved from

Sources

Physical properties and appearance of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Benzyloxy-5-nitro-benzoic acid benzyl ester, with the CAS number 1329485-44-0, is a niche yet significant molecule in the landscape of synthetic organic chemistry.[1][2] Its structure, characterized by the presence of two benzyl groups and a nitro functionality on a benzoic acid scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and established principles of chemical science to offer insights for its application in research and development.

Molecular Structure and Chemical Identity

At its core, 2-benzyloxy-5-nitro-benzoic acid benzyl ester is a disubstituted benzoic acid derivative. The systematic IUPAC name for this compound is benzyl 2-(benzyloxy)-5-nitrobenzoate.[2] The molecule incorporates a benzyl ether at the 2-position and a benzyl ester at the carboxylic acid function, with a nitro group at the 5-position of the benzene ring.

The presence of these distinct functional groups imparts a unique combination of reactivity and stability. The benzyl ether and benzyl ester are relatively stable protecting groups that can be selectively cleaved under specific conditions, often through catalytic hydrogenation. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and also enabling its reduction to an amino group, a common precursor in the synthesis of heterocyclic compounds.

Synonyms:

  • Benzyl 2-(benzyloxy)-5-nitrobenzoate[2]

  • 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester[2]

Physicochemical Properties

While extensive experimental data for 2-benzyloxy-5-nitro-benzoic acid benzyl ester is not widely published, its physical properties can be inferred from its structure and from data available for its isotopically labeled analogues and related compounds.

Data Summary Table:

PropertyValueSource/Comment
Molecular Formula C₂₁H₁₇NO₅[1][2]
Molecular Weight 363.36 g/mol [1][2]
Appearance Likely a light yellow solidInferred from isotopically labeled analogue.[3]
Melting Point Not experimentally determined. Expected to be a solid at room temperature.Based on the high molecular weight and aromatic nature.
Boiling Point Not experimentally determined. Expected to be high and likely to decompose before boiling at atmospheric pressure.Typical for a molecule of this size and complexity.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.Based on the presence of two large aromatic, nonpolar benzyl groups.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons.

  • Aromatic Protons (13H): Multiple signals are expected in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring will be deshielded and appear further downfield.

  • Benzyl CH₂ Protons (4H): Two distinct singlets, each integrating to 2H, are anticipated for the two benzylic methylene groups, likely in the region of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 165 ppm.

  • Aromatic Carbons: A complex set of signals for the 18 aromatic carbons will be present between δ 110-160 ppm. Carbons attached to the nitro group and oxygen atoms will be significantly shifted.

  • Benzylic Carbons: Two signals for the benzylic methylene carbons should appear in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong absorptions in the fingerprint region, around 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands characteristic of the benzene rings.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 363. Key fragmentation patterns would likely involve the loss of the benzyl groups (C₇H₇, m/z 91) and the nitro group (NO₂, m/z 46).

Proposed Synthetic Pathway

Diagram of Proposed Synthetic Workflow:

G cluster_0 Step 1: Benzyl Ester Formation cluster_1 Step 2: Benzyl Ether Formation A 5-Nitrosalicylic Acid B Benzyl 2-hydroxy-5-nitrobenzoate A->B Benzyl Alcohol, Acid Catalyst C 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester B->C Benzyl Bromide, Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 2-hydroxy-5-nitrobenzoate

  • To a solution of 5-nitrosalicylic acid (1 equivalent) in a suitable solvent such as toluene, add benzyl alcohol (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield benzyl 2-hydroxy-5-nitrobenzoate.

Causality behind Experimental Choices: The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol. The Dean-Stark apparatus is employed to drive the equilibrium towards the product side by removing water, a byproduct of the esterification reaction.

Step 2: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

  • Dissolve benzyl 2-hydroxy-5-nitrobenzoate (1 equivalent) in an appropriate polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the final product by recrystallization or column chromatography to obtain 2-benzyloxy-5-nitro-benzoic acid benzyl ester.

Causality behind Experimental Choices: This step is a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether. A polar aprotic solvent is chosen to solvate the cation of the base, leaving the anion more reactive, thus accelerating the reaction.

Applications in Research and Development

The structural motifs within 2-benzyloxy-5-nitro-benzoic acid benzyl ester make it a versatile intermediate for the synthesis of various target molecules.

Logical Relationship Diagram:

G A 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester B 2-Benzyloxy-5-amino-benzoic Acid Benzyl Ester A->B Reduction of Nitro Group D Deprotected Derivatives A->D Cleavage of Benzyl Groups C Heterocyclic Scaffolds (e.g., Benzodiazepines, Quinoxalines) B->C Cyclization Reactions

Caption: Potential synthetic transformations of the title compound.

  • Precursor for Amino Derivatives: The nitro group can be readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, SnCl₂). The resulting amino compound is a key building block for the synthesis of heterocyclic systems, which are prevalent in many biologically active molecules.

  • Use in Proteomics Research: The compound has been cited as a biochemical for proteomics research, suggesting its potential use as a linker or a building block in the synthesis of probes or affinity labels.[1]

  • Intermediate for Labeled Compounds: The isotopically labeled version of this compound is noted as a labeled mesalazine intermediate, highlighting its role in the synthesis of standards for analytical studies.[3]

Conclusion

2-Benzyloxy-5-nitro-benzoic acid benzyl ester is a compound with significant potential as a synthetic intermediate. While a comprehensive set of experimentally determined physical and chemical data is not yet available in the public domain, its properties can be reasonably predicted based on its structure. The synthetic pathway outlined in this guide provides a robust starting point for its preparation in a laboratory setting. As research in medicinal and materials chemistry continues to evolve, the utility of such well-functionalized building blocks is expected to grow, making a thorough understanding of their characteristics increasingly important.

References

  • Fisher Scientific. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

  • Scintila. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

Sources

Solubility of benzyl 2-(benzyloxy)-5-nitrobenzoate in organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Benzyl 2-(benzyloxy)-5-nitrobenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of benzyl 2-(benzyloxy)-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying chemical principles that govern the solubility of this complex ester. We will explore its physicochemical properties, predict its behavior in various organic solvents, and provide actionable protocols for determining its solubility experimentally.

Introduction to Benzyl 2-(benzyloxy)-5-nitrobenzoate

Benzyl 2-(benzyloxy)-5-nitrobenzoate is a key organic intermediate, frequently utilized in the synthesis of complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications, such as quinazolinones.[1] Its molecular structure, featuring two benzyl groups and a nitro group on a central benzoate scaffold, imparts a unique combination of lipophilicity and polarity that dictates its interaction with different solvents.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as recrystallization), and formulating for analytical or screening purposes.

Physicochemical Profile and Molecular Architecture

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of benzyl 2-(benzyloxy)-5-nitrobenzoate are summarized below.

PropertyValue / DescriptionSource / Method
Molecular Formula C₂₁H₁₇NO₅ or C₂₂H₁₉NO₆[1][2]
Molecular Weight ~363.37 g/mol or ~393.39 g/mol [1][2]
CAS Number 61340-14-5[1]
LogP (Partition Coeff.) 5.06 (Predicted)[2]
Topological Polar Surface Area (TPSA) 90.58 Ų[2]

Note: Discrepancies in molecular formula and weight exist in literature, likely referring to closely related structures. The structure with CAS number 61340-14-5 corresponds to C₂₁H₁₇NO₅.

The molecule's structure contains several key features that influence its solubility:

  • Two Benzyl Groups: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity and promote solubility in nonpolar solvents through π-π stacking interactions.

  • Ester and Ether Linkages: The carbonyl group of the ester and the ether oxygen atom can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

  • Nitro Group: This strong electron-withdrawing group introduces significant polarity to the molecule.

  • Large Size and Rigidity: The overall size and somewhat rigid structure can impact how well it fits into the solvent lattice.

The high predicted LogP value of 5.06 indicates significant lipophilicity, suggesting a preference for nonpolar or moderately polar organic solvents over water.[2]

Caption: Key functional groups influencing solubility.

Guiding Principles: Predicting Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[3] This means that solutes dissolve best in solvents that have similar intermolecular forces.

  • Polar Solvents: These solvents (e.g., alcohols, water) have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have small or no dipole moments and interact primarily through weaker van der Waals forces. They are best for dissolving nonpolar, lipophilic solutes.

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them.

For benzyl 2-(benzyloxy)-5-nitrobenzoate, its large nonpolar surface area from the benzyl groups suggests good solubility in nonpolar and moderately polar solvents. The polar nitro group and hydrogen-bond-accepting ether/ester oxygens will enhance its solubility in polar aprotic and, to some extent, polar protic solvents.

Predicted Solubility Profile

While specific quantitative solubility data for benzyl 2-(benzyloxy)-5-nitrobenzoate is not widely published, we can make informed predictions based on its structure, the known solubility of its parent compound benzyl benzoate, and solvents used in its synthesis and purification. Benzyl benzoate is described as being miscible with alcohol, chloroform, and ether, but practically insoluble in water.[4][5] The addition of a polar nitro group and another bulky benzyloxy group will modulate this profile.

Solvent ClassExample SolventsPredicted SolubilityJustification
Polar Protic Methanol, EthanolModerately Soluble to Soluble The alcohol's alkyl chain can interact with the benzyl groups, while the hydroxyl group can interact weakly with the nitro and ester/ether groups. Solubility is likely lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's strong hydrogen bonding network.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Soluble to Freely Soluble This class of solvents offers the best balance. Their polarity effectively solvates the nitro and ester functions, while the lack of a strong H-bonding network allows for easy accommodation of the large lipophilic portions. Use of EtOAc for extraction during synthesis strongly supports high solubility.[6]
Nonpolar Aromatic Toluene, BenzeneModerately Soluble The aromatic nature of these solvents allows for favorable π-π stacking interactions with the compound's three phenyl rings.
Nonpolar Aliphatic Hexane, CyclohexaneSlightly Soluble to Insoluble These solvents interact only through weak van der Waals forces. While they can solvate the benzyl groups, they cannot effectively interact with the polar nitro and ester moieties, leading to poor overall solubility.
Aqueous WaterInsoluble The molecule's high lipophilicity (large nonpolar structure, high LogP) and inability to overcome the strong hydrogen bonding of water make it practically insoluble.[2]

Experimental Protocol: Quantitative Solubility Determination by the Equilibrium Method

To obtain precise solubility data, an experimental approach is necessary. The equilibrium (or shake-flask) method is a reliable, standard protocol.

Objective: To determine the saturation solubility of benzyl 2-(benzyloxy)-5-nitrobenzoate in a chosen organic solvent at a specific temperature.

Materials:

  • Benzyl 2-(benzyloxy)-5-nitrobenzoate (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with Teflon-lined caps (e.g., 4 mL)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of solid benzyl 2-(benzyloxy)-5-nitrobenzoate to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A longer time may be necessary for viscous solvents or compounds that dissolve slowly.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilution: Accurately dilute a known volume of the saturated solution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration of diluted sample (mg/mL) × (Volume of volumetric flask / Volume of aliquot taken)

Solubility_Workflow arrow arrow start 1. Add Excess Solid & Known Volume of Solvent to Vial equilibrate 2. Equilibrate at Constant Temp (e.g., 24-48h with shaking) start->equilibrate settle 3. Settle & Allow Phase Separation equilibrate->settle sample 4. Withdraw Supernatant & Filter with Syringe Filter settle->sample dilute 5. Perform Accurate Volumetric Dilution sample->dilute quantify 6. Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate 7. Calculate Solubility (mg/mL or g/L) quantify->calculate end Result: Saturation Solubility calculate->end

Caption: Workflow for experimental solubility determination.

Factors Influencing Experimental Results

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the measurement was made is critical. For recrystallization, a solvent should be chosen in which the compound has high solubility in hot solvent and low solubility in cold solvent.[7]

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate data.

  • Solvent Quality: The presence of water or other impurities in an organic solvent can significantly alter its solvating properties and affect the measured solubility. Always use high-purity, anhydrous solvents when appropriate.

Conclusion

While quantitative solubility data for benzyl 2-(benzyloxy)-5-nitrobenzoate remains scarce in public literature, a robust, predictive understanding can be achieved through expert analysis of its molecular structure and comparison with known analogues. The compound is predicted to be highly soluble in polar aprotic solvents like ethyl acetate and dichloromethane, moderately soluble in alcohols and aromatic solvents like toluene, and poorly soluble in aliphatic hydrocarbons and water. This guide provides not only a strong predictive framework for selecting appropriate solvents for various laboratory applications but also a detailed, self-validating protocol for researchers to generate precise quantitative data tailored to their specific experimental conditions.

References

  • Vulcanchem. (n.d.). Benzyl 5-(benzyloxy)-2-nitrobenzoate - 61340-14-5.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2021). PMC.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Missouri-St. Louis.
  • Benchchem. (n.d.). Benzyl 5-(benzyloxy)-2-nitrobenzoate | 61340-14-5.
  • Benchchem. (n.d.). Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
  • European Pharmacopoeia. (n.d.). BENZYL BENZOATE Benzylis benzoas.
  • PubChem. (n.d.). Benzyl Benzoate.
  • Ataman Kimya. (n.d.). BENZYL BENZOATE.
  • Benchchem. (n.d.). Solubility of Benzyl Benzoate-d5 in Organic Solvents: An In-depth Technical Guide.

Sources

An In-depth Technical Guide to 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester, a substituted aromatic carboxylic acid ester with significant potential in synthetic organic chemistry. This document details its nomenclature, physicochemical properties, a proposed synthesis protocol, and expected spectral characteristics. The guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in the synthesis of complex organic molecules and pharmacologically active agents.

Introduction and Nomenclature

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester, also known by its systematic IUPAC name benzyl 2-(benzyloxy)-5-nitrobenzoate, is a multifaceted organic compound. Its structure is characterized by a central benzene ring substituted with a nitro group, a benzyloxy (phenylmethoxy) group, and a benzyl (phenylmethyl) ester moiety.

The strategic placement of these functional groups imparts a unique reactivity profile to the molecule. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. The benzyloxy and benzyl ester groups are commonly employed as protecting groups in multi-step organic syntheses due to their relative stability and susceptibility to selective cleavage under specific reaction conditions, such as catalytic hydrogenation.[1]

Physicochemical Properties

Precise experimental data for 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is not widely available in the public domain. However, its properties can be reliably inferred from its constituent functional groups and data from closely related structural analogs.

PropertyValueSource(s)
CAS Number 1329485-44-0[2][3]
Molecular Formula C₂₁H₁₇NO₅[1][2]
Molecular Weight 363.37 g/mol [1][4]
Appearance Expected to be a crystalline solidInferred
Melting Point Expected to be significantly higher than benzyl benzoate (18-20 °C) due to increased molecular weight and polarityInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.Inferred
LogP (Partition Coefficient) Predicted to be high, indicating significant lipophilicity. For a similar isomer, benzyl 5-(benzyloxy)-2-nitrobenzoate, the calculated LogP is 5.06.[5]

Synthesis and Purification

A robust and efficient synthesis of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester can be envisioned through a multi-step process starting from commercially available 2-hydroxy-5-nitrobenzoic acid. The proposed synthetic pathway is outlined below.

Proposed Synthesis Pathway

The synthesis can be logically divided into two key transformations: the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid.

Synthesis_Pathway A 2-Hydroxy-5-nitrobenzoic Acid B 2-(Benzyloxy)-5-nitrobenzoic Acid A->B Williamson Ether Synthesis p1 A->p1 C 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester B->C Esterification p2 B->p2 reagent1 Benzyl Bromide, K₂CO₃ DMF, Heat reagent2 Benzyl Alcohol, DCC, DMAP DCM p1->B p1->reagent1 p2->C p2->reagent2

Caption: Proposed synthetic pathway for 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-nitrobenzoic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

  • Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification and Extraction: Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Experimental Protocol: Synthesis of 5-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester
  • Setup: In a round-bottom flask, dissolve 2-(benzyloxy)-5-nitrobenzoic acid (1.0 eq.) and benzyl alcohol (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Extraction: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectral Characteristics

The structural features of 5-nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester can be confirmed using various spectroscopic techniques. The expected spectral data are inferred from known values for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3 - 8.1d1HAromatic proton ortho to the nitro group
~7.8 - 7.6dd1HAromatic proton meta to the nitro group
~7.5 - 7.2m11HAromatic protons of the two benzyl groups and one proton on the central ring
~5.4s2HMethylene protons of the benzyl ester (-COOCH₂Ph)
~5.2s2HMethylene protons of the benzyloxy ether (-OCH₂Ph)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~165Ester carbonyl carbon (C=O)
~155Aromatic carbon attached to the benzyloxy group
~141Aromatic carbon attached to the nitro group
~136 - 127Aromatic carbons of the three phenyl rings
~125, ~118, ~115Aromatic carbons of the central nitro-substituted ring
~71Methylene carbon of the benzyloxy ether (-OCH₂)
~67Methylene carbon of the benzyl ester (-COOCH₂)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (methylene)
~1730StrongEster C=O stretch
~1520, ~1350StrongAsymmetric and symmetric N-O stretches of the nitro group
~1250StrongAryl-O-C stretch (ether)
~1100StrongC-O stretch (ester)
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zIon
363[M]⁺
258[M - CH₂Ph]⁺ (loss of benzyl radical)
105[C₆H₅CO]⁺ (benzoyl cation)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)

Applications in Synthetic Chemistry

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

  • Precursor to Amino Compounds: The nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatives. This transformation is fundamental for the synthesis of various heterocyclic systems.

  • Building Block for Heterocycles: The resulting 2-amino-5-benzyloxybenzoic acid derivative is a key precursor for the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles that form the core of many bioactive compounds.[1]

  • Use in Solid-Phase Synthesis: The ester and ether linkages can be strategically cleaved, making this compound potentially useful as a building block in solid-phase organic synthesis.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology: Assumed to be harmful if swallowed and potentially irritating to the skin and eyes. Nitroaromatic compounds can have varying degrees of toxicity.

  • Environmental Hazards: Many aromatic esters are toxic to aquatic life with long-lasting effects.[6] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Nitro-2-(phenylmethoxy)benzoic acid phenylmethyl ester is a synthetically valuable compound with a rich functionality that makes it an attractive intermediate for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and a practical, albeit proposed, approach to its synthesis. Further experimental validation of its physicochemical properties and reactivity is warranted to fully exploit its potential in research and development.

References

  • Caesar & Loretz GmbH. (2025, March 24). Safety data sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Contents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved from [Link]

  • Casy, A. F., & Wright, J. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1511.
  • Chemsrc. (2025, August 24). CAS#:855749-73-4 | 2-benzyloxy-5-nitro-benzoic acid ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 661478-70-2 | Product Name : Benzyl 3-(benzyloxy)-5-nitrobenzoate. Retrieved from [Link]

  • Chemcd. (n.d.). methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate ,164161-49-3. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2020). A method for synthesis of benzyl benzoate that manufactured at low temperature. Retrieved from [Link]

  • ResearchGate. (2014, November). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. (a) Benzyl.... Retrieved from [Link]

  • Chemspace. (n.d.). Benzyl 4-(benzyloxy)-3-nitrobenzoate - C21H17NO5 | CSCS00160838036. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • United States Patent Office. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl benzoate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, TRC 500 mg. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2021, July 31). Solved The most relevant peak in the IR spectrum of benzyl. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [https://www.docbrown.info/page06/MSspec/ benzoicacidMS.htm]([Link] benzoicacidMS.htm)

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Benzyloxy-5-nitro-benzoic acid benzyl ester (CAS: 14348-99-3). This compound is a critical intermediate in the development of anti-inflammatory agents and enzyme inhibitors. The method utilizes a one-pot bis-alkylation strategy, simultaneously protecting both the phenol and carboxylic acid moieties of 5-nitrosalicylic acid using benzyl bromide.

Unlike stepwise protection strategies, this protocol leverages the differential acidity of the salicylate protons to achieve dual functionalization in a single step, significantly reducing process time and solvent waste.

Chemical Strategy & Mechanism[1][2]

Reaction Mechanics

The synthesis relies on a nucleophilic substitution (


) mechanism. The starting material, 5-nitrosalicylic acid , contains two acidic protons:
  • Carboxylic Acid (

    
    ):  Deprotonates first to form the carboxylate.
    
  • Phenolic Hydroxyl (

    
    ):  The para-nitro group significantly increases the acidity of the phenol compared to unsubstituted salicylic acid (
    
    
    
    ), making it readily deprotonated by mild bases like Potassium Carbonate (
    
    
    ).
Critical Process Parameters
  • Base Selection:

    
     is preferred over Sodium Hydride (
    
    
    
    ). While
    
    
    is faster, it poses higher safety risks and can lead to side reactions (e.g., reduction) with nitro groups under harsh conditions.
    
    
    provides a buffered, controlled deprotonation.
  • Solvent System: N,N-Dimethylformamide (DMF) is the solvent of choice due to its high dielectric constant, which stabilizes the ionic transition states of the

    
     reaction.
    
    • Expert Insight: DMF must be fresh. Aged DMF decomposes to dimethylamine, which can nucleophilically attack benzyl bromide, forming quaternary ammonium salts as impurities [1].

  • Stoichiometry: A slight excess of Benzyl Bromide (2.4 – 2.5 equivalents) is required to drive the reaction to completion and prevent the isolation of the mono-benzylated intermediate.

Reaction Pathway Diagram

ReactionPathway Start 5-Nitrosalicylic Acid Inter Dianion Intermediate Start->Inter Deprotonation (-2 H+) Base K2CO3 (Base) Base->Inter Product 2-Benzyloxy-5-nitro- benzoic Acid Benzyl Ester Inter->Product SN2 Bis-Alkylation (+2 Bn groups) BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 1: Reaction pathway demonstrating the conversion of 5-nitrosalicylic acid to the bis-benzyl ester via a dianion intermediate.

Materials & Safety Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
5-Nitrosalicylic Acid 183.121.0SubstrateIrritant
Benzyl Bromide 171.042.5ElectrophileLachrymator , Corrosive
Potassium Carbonate 138.213.0BaseIrritant, Hygroscopic
DMF (Anhydrous) 73.09N/ASolventReprotoxic, Absorbs through skin
Ethanol (95%) 46.07N/ARecrystallizationFlammable
Safety Warning

CRITICAL SAFETY NOTICE: Benzyl bromide is a potent lachrymator (tear gas agent).[1] All operations involving this reagent must be performed in a functioning fume hood . Double-gloving (Nitrile) is recommended. In case of spill, neutralize with dilute ammonia solution before cleaning.

Experimental Protocol

Step-by-Step Synthesis
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under nitrogen or argon atmosphere.

  • Dissolution: Add 5-Nitrosalicylic acid (5.0 g, 27.3 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    ) (11.3 g, 81.9 mmol, 3.0 eq) in one portion.
    
    • Observation: The solution will turn yellow/orange, and gas evolution (

      
      ) may occur. Stir for 15 minutes at room temperature to ensure formation of the carboxylate/phenoxide anions.
      
  • Alkylation: Add Benzyl Bromide (8.1 mL, 11.6 g, 68.2 mmol, 2.5 eq) dropwise via syringe over 5 minutes.

    • Precaution: Add slowly to manage any exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and the less polar product (
      
      
      
      ) should appear.
Workup & Purification[4]
  • Quench: Cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously.

    • Mechanism:[2][3][4][5] The hydrophobic bis-benzyl ester will crash out as a solid/gum, while DMF and inorganic salts dissolve in the water.

  • Filtration: Stir the aqueous suspension for 30 minutes to granulate the solid. Filter the precipitate using a Buchner funnel.[4][6] Wash the cake with water (

    
     mL) to remove residual DMF.
    
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) or an Ethyl Acetate/Hexane mixture.

    • Dissolve in minimum hot solvent.

    • Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight.

Workup Logic Flow

WorkupFlow Step1 Reaction Mixture (DMF, Product, Salts) Step2 Pour into Ice Water (Quench) Step1->Step2 Step3 Filtration Step2->Step3 Solid Solid Cake (Crude Product) Step3->Solid Filtrate Filtrate (DMF, KBr, Excess Base) Step3->Filtrate Purify Recrystallization (Ethanol) Solid->Purify Final Pure Crystals Purify->Final

Figure 2: Downstream processing workflow for isolation and purification of the target ester.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

MethodExpected ResultInterpretation
Appearance Pale yellow to off-white crystalline solidTypical for nitro-aromatics.
1H NMR (CDCl3)

5.2–5.4 ppm (Two singlets, 2H each)
Confirms presence of two distinct benzylic

groups (Ester and Ether).
1H NMR (Aromatic)

7.0–8.8 ppm (Multiplets)
Integration should correspond to 13 protons (3 on salicylate core + 10 on benzyl rings).
Melting Point Determine experimentally (Lit. range for similar esters: 80–120°C)Sharp range (<2°C) indicates high purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation in water.The product may be slightly soluble if DMF volume is too high. Extract the aqueous filtrate with Ethyl Acetate to recover lost product.
Oily Product Residual DMF or impurities.[4]Triturate the oil with cold hexanes to induce crystallization. Ensure high-vacuum drying to remove DMF traces.
Mono-Alkylation Insufficient base or alkyl halide.Ensure 2.5 eq of Benzyl Bromide is used. If TLC shows intermediate, add 0.5 eq more base/bromide and heat longer.
Dark Coloration Oxidation or DMF decomposition.Use fresh, anhydrous DMF. Keep reaction temperature strictly below 80°C.

References

  • Preparation of Benzyl Ethers/Esters: ChemicalBook Protocols. "Synthesis of 2-Benzyloxy-5-bromo-benzoic acid benzyl ester." Accessed Oct 2023.

  • Impurity Formation in DMF: Walsh, P. et al. "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison." University College Dublin.

  • General Salicylic Acid Alkylation: MN State University Lab Manual. "N-Benzylation Using Benzyl Bromide."

  • 5-Nitrosalicylic Acid Properties: GuideChem. "Synthesis and Properties of 5-Nitrosalicylic Acid."

Sources

Application of Benzyl 2-(benzyloxy)-5-nitrobenzoate in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protection in the Synthesis of Bioactive Molecules

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. Benzyl 2-(benzyloxy)-5-nitrobenzoate is a key intermediate, strategically designed for the synthesis of pharmacologically active compounds. Its structure incorporates two benzyl groups protecting the carboxylic acid and phenolic hydroxyl functionalities of a 5-nitrosalicylic acid core. This dual protection renders the molecule stable to a variety of reaction conditions, allowing for selective transformations on other parts of a larger molecular framework. However, the primary utility of this compound lies in its role as a masked precursor, where the benzyl groups and the nitro functionality can be readily transformed in a single, efficient step to unveil the desired active molecule.

This application note provides a comprehensive overview of the utility of benzyl 2-(benzyloxy)-5-nitrobenzoate, with a particular focus on its application as a key intermediate in the synthesis of Mesalazine (5-aminosalicylic acid), a widely used anti-inflammatory drug. We will delve into the synthetic rationale, provide detailed experimental protocols for its use, and discuss the underlying chemical principles that make it a valuable tool for researchers and professionals in organic synthesis and drug development.

Key Synthetic Application: A Protected Precursor to Mesalazine (5-Aminosalicylic Acid)

The primary and most significant application of benzyl 2-(benzyloxy)-5-nitrobenzoate is as a stable, crystalline intermediate in the synthesis of Mesalazine (5-aminosalicylic acid). Mesalazine is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The synthetic strategy involves the protection of the reactive hydroxyl and carboxyl groups of 5-nitrosalicylic acid as their benzyl derivatives. This protection is crucial for several reasons:

  • Enhanced Solubility and Handling: The benzylated derivative often exhibits improved solubility in organic solvents and is typically a crystalline solid, facilitating purification by recrystallization.

  • Prevention of Unwanted Side Reactions: The free phenolic hydroxyl and carboxylic acid groups can interfere with subsequent synthetic steps. Benzyl protection masks their reactivity.

  • Facile Deprotection and Reduction: The key advantage of this strategy is the ability to remove both benzyl protecting groups and reduce the nitro group to an amine in a single, high-yielding step through catalytic hydrogenation.

The overall transformation is depicted in the following reaction scheme:

G start Benzyl 2-(benzyloxy)-5-nitrobenzoate product Mesalazine (5-Aminosalicylic Acid) start->product Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall transformation of Benzyl 2-(benzyloxy)-5-nitrobenzoate to Mesalazine.

This one-pot deprotection and reduction is a highly efficient process, making benzyl 2-(benzyloxy)-5-nitrobenzoate an attractive intermediate for the large-scale synthesis of Mesalazine.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-(benzyloxy)-5-nitrobenzoate

This protocol describes a general method for the synthesis of the title compound from 5-nitrosalicylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitrosalicylic acid183.1218.3 g0.1
Benzyl bromide171.0437.6 g (26.0 mL)0.22
Potassium carbonate (anhydrous)138.2141.5 g0.3
Acetone (anhydrous)58.08500 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrosalicylic acid (18.3 g, 0.1 mol) and anhydrous acetone (500 mL).

  • Stir the suspension and add anhydrous potassium carbonate (41.5 g, 0.3 mol).

  • To the stirred suspension, add benzyl bromide (26.0 mL, 0.22 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexane to afford pure benzyl 2-(benzyloxy)-5-nitrobenzoate as a crystalline solid.

Protocol 2: Synthesis of Mesalazine via Catalytic Hydrogenation of Benzyl 2-(benzyloxy)-5-nitrobenzoate

This protocol details the one-pot deprotection of the benzyl groups and reduction of the nitro group to yield 5-aminosalicylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl 2-(benzyloxy)-5-nitrobenzoate363.3636.3 g0.1
10% Palladium on Carbon (Pd/C)-1.8 g-
Ethanol46.07500 mL-
Hydrogen gas (H₂)2.02Balloon or cylinder-

Procedure:

G cluster_workflow Experimental Workflow A Dissolve Substrate in Ethanol B Add Pd/C Catalyst A->B C Purge with Nitrogen B->C D Introduce Hydrogen Atmosphere C->D E Stir at Room Temperature D->E F Monitor Reaction by TLC E->F Reaction in Progress G Filter through Celite F->G Reaction Complete H Concentrate Filtrate G->H I Isolate Product H->I

Figure 2: Workflow for the catalytic hydrogenation of Benzyl 2-(benzyloxy)-5-nitrobenzoate.

  • In a hydrogenation flask or a suitable round-bottom flask, dissolve benzyl 2-(benzyloxy)-5-nitrobenzoate (36.3 g, 0.1 mol) in ethanol (500 mL).

  • Carefully add 10% Pd/C catalyst (1.8 g, 5 mol% w/w) to the solution.

  • Seal the flask and purge the system with nitrogen gas to remove air.

  • Evacuate the nitrogen and introduce hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions; for larger scales, a hydrogenation apparatus should be used).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care. The filter cake should not be allowed to dry completely and should be quenched with water before disposal.

  • Wash the filter cake with ethanol (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure. The product, 5-aminosalicylic acid, will precipitate as a solid.

  • The solid can be collected by filtration and washed with a small amount of cold ethanol or diethyl ether to afford the pure product.

Mechanism of Transformation: A Cascade of Reduction and Hydrogenolysis

The conversion of benzyl 2-(benzyloxy)-5-nitrobenzoate to 5-aminosalicylic acid via catalytic hydrogenation is a cascade reaction occurring on the surface of the palladium catalyst. The process involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group in a stepwise manner, involving nitroso and hydroxylamine intermediates, through the addition of hydrogen atoms.

  • Hydrogenolysis of Benzyl Groups: Both the benzyl ester and the benzyl ether linkages are cleaved by hydrogen. This process, known as hydrogenolysis, involves the insertion of palladium into the C-O bond, followed by reaction with hydrogen to liberate toluene and the deprotected functional groups.[1]

The generally accepted sequence is the rapid reduction of the nitro group followed by the slower hydrogenolysis of the benzyl groups. The chemoselectivity of catalytic hydrogenation makes it an ideal method for this transformation, as it is highly effective for both processes under mild conditions.[2]

Alternative Synthetic Strategies

While catalytic hydrogenation is the most common and efficient method, other strategies can be employed for the deprotection and reduction steps, particularly if the molecule contains other functional groups sensitive to hydrogenation.

  • Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor such as ammonium formate or cyclohexene can be used in the presence of a palladium catalyst. This method is often safer and more convenient for laboratory-scale synthesis.

  • Stepwise Deprotection and Reduction: It is also possible to perform the deprotection and reduction in separate steps. For example, the benzyl groups could be cleaved under different conditions (e.g., using a Lewis acid or through oxidative deprotection) followed by the reduction of the nitro group using a reducing agent like tin(II) chloride or sodium dithionite.[3][4]

Safety and Handling Considerations

  • Benzyl 2-(benzyloxy)-5-nitrobenzoate: This compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst is pyrophoric, especially when dry. It should be handled with care and never exposed to air when dry.

  • Solvents and Reagents: The solvents and reagents used in these protocols should be handled according to their respective safety data sheets (SDS).

Conclusion

Benzyl 2-(benzyloxy)-5-nitrobenzoate is a valuable and versatile intermediate in organic synthesis. Its primary application as a protected precursor for the synthesis of Mesalazine highlights the power of strategic protecting group chemistry in the efficient production of pharmaceuticals. The ability to unmask three functional groups (a carboxylic acid, a phenol, and an amine) in a single, high-yielding step through catalytic hydrogenation makes this an elegant and practical synthetic route. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important building block in their synthetic endeavors.

References

  • Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. (n.d.). PMC. [Link]

  • CN117088784A - Synthesis method of mesalamine. (n.d.).
  • An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (n.d.). [URL Not Available]
  • PROCESS FOR PREPARATION OF MESALAMINE COMPOSITION AND MESALAMINE COMPOSITION THEREOF. (2015).
  • CN106008249A - Synthesis method of mesalazine drug intermediate 5-aminosalicylic acid. (n.d.).
  • CN107778189A - A kind of mesalazine industrialized process for preparing. (n.d.).
  • “Synthesis Of Novel 5 Amino Salicylic Acid Derivatives”. (n.d.). Quickcompany. [Link]

  • EP0270815A1 - Process for the preparation of 5-aminosalicylic acid. (n.d.).
  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). DOI. [Link]

  • Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (n.d.). Organic Chemistry Portal. [Link]

  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PMC. [Link]

  • Proposed mechanism for deprotection of benzyl group. (n.d.). ResearchGate. [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. (n.d.). ResearchGate. [Link]

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (n.d.). MDPI. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library. [Link]

  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. (1998). Semantic Scholar. [Link]

  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). Queen's University Belfast. [Link]

  • Selective O-debenzylation in presence of allylic group? (2022). Reddit. [Link]

  • Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis. (n.d.). PubMed. [Link]

  • Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor. (n.d.). ResearchGate. [Link]

Sources

Use of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester as a mesalazine intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Utilization of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester as a Key Intermediate in the Synthesis of Mesalazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and application of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, a crucial intermediate in the production of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). Mesalazine is a first-line anti-inflammatory agent for treating inflammatory bowel diseases (IBD) like ulcerative colitis and Crohn's disease.[1][2] The strategic use of this intermediate allows for a controlled and efficient synthetic route to this important active pharmaceutical ingredient (API).

The Strategic Rationale: Why Use a Protected Intermediate?

In organic synthesis, particularly for pharmaceutical manufacturing, controlling reactivity is paramount. The synthesis of Mesalazine requires the presence of a free amine (-NH₂), a hydroxyl group (-OH), and a carboxylic acid (-COOH) on an aromatic ring. The hydroxyl and carboxylic acid groups are acidic, while the amine is basic. Attempting a direct synthesis without protecting groups can lead to unwanted side reactions, low yields, and complex purification challenges.

The use of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester elegantly circumvents these issues:

  • Protecting Groups: The benzyl group (-CH₂Ph) serves as a robust and reliable protecting group for both the acidic hydroxyl and carboxylic acid functionalities. It is stable under various reaction conditions but can be removed cleanly in the final step.

  • Amine Precursor: The nitro group (-NO₂) is an excellent precursor to the amine group. It is chemically inert to many reagents but can be selectively reduced to the desired amine under well-established conditions.[3][4]

This "protect-transform-deprotect" strategy ensures high selectivity and leads to a purer final product, which is critical for pharmaceutical applications.

Synthetic Pathway Overview

The synthesis of Mesalazine using the title intermediate follows a logical and efficient three-stage process. This pathway is designed for high fidelity and scalability.

Mesalazine_Synthesis_Pathway cluster_0 Stage 1: Protection cluster_1 Stage 2 & 3: Reduction & Deprotection A 2-Hydroxy-5-nitrobenzoic Acid B 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester A->B Benzylation (Benzyl Bromide, K₂CO₃) C Mesalazine (5-Aminosalicylic Acid) B->C Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall synthetic route from a common starting material to Mesalazine.

Physicochemical Properties and Safety Data

Proper characterization and safe handling of all materials are fundamental. The properties of the key intermediate and final product are summarized below.

Property2-Benzyloxy-5-nitro-benzoic Acid Benzyl EsterMesalazine (5-Aminosalicylic Acid)
Appearance White to off-white solidWhite to light tan crystalline powder
Molecular Formula C₂₁H₁₇NO₅C₇H₇NO₃
Molecular Weight 379.37 g/mol 153.14 g/mol
Melting Point Not widely reported; estimated >100°C~280 °C (decomposes)
Key Safety Hazards Skin and eye irritant. Handle with PPE.[5]May cause skin and eye irritation.[6]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][6] In case of contact, rinse immediately with plenty of water.

  • Storage: Store all reagents and products in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of Mesalazine. They are designed to be self-validating through in-process monitoring.

Protocol 1: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

This procedure details the protection of 2-hydroxy-5-nitrobenzoic acid using benzyl bromide.

Causality: Potassium carbonate (K₂CO₃) is a mild base used to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming carboxylate and phenoxide ions. These anionic species are potent nucleophiles that readily attack the electrophilic benzyl bromide in an Sₙ2 reaction, forming the benzyl ester and benzyl ether, respectively. Acetone is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

Materials & Equipment:

  • 2-Hydroxy-5-nitrobenzoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask, condenser, heating mantle

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-hydroxy-5-nitrobenzoic acid (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (approx. 2.5 eq) to the flask.

  • Slowly add benzyl bromide (approx. 2.2 eq) to the stirring mixture.

  • Attach a condenser and heat the mixture to reflux (approx. 56°C).

  • In-Process Control: Monitor the reaction progress using TLC (e.g., mobile phase 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester as a solid.

Protocol 2: Synthesis of Mesalazine via Catalytic Hydrogenation

This single-step procedure achieves both the reduction of the nitro group and the deprotection (debenzylation) of the ester and ether groups.

Causality: Catalytic hydrogenation is a powerful and clean reduction method. The palladium on carbon (Pd/C) catalyst adsorbs both the substrate and molecular hydrogen (H₂) onto its surface. This facilitates the transfer of hydrogen atoms to the functional groups. The nitro group is reduced in a stepwise fashion to an amine. Simultaneously, the benzyl C-O bonds are susceptible to hydrogenolysis, where they are cleaved by hydrogen, liberating the free hydroxyl and carboxylic acid groups and forming toluene as a byproduct. Ethanol is an excellent solvent as it readily dissolves the intermediate and does not poison the catalyst.

Experimental_Workflow A 1. Dissolve Intermediate in Ethanol B 2. Add Pd/C Catalyst (under inert atmosphere) A->B C 3. Hydrogenate (H₂ balloon, RT, vigorous stirring) B->C D 4. Monitor Reaction (TLC) C->D E 5. Filter Catalyst (through Celite®) D->E F 6. Concentrate Filtrate (Rotary Evaporator) E->F G 7. Purify Product (Recrystallization) F->G H 8. Analyze Final Product (HPLC, NMR, MS) G->H

Figure 2: Experimental workflow for the synthesis of Mesalazine.

Materials & Equipment:

  • 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Celite® or another filter aid

  • Vacuum filtration apparatus

Procedure:

  • Place the intermediate, 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester (1.0 eq), into a two-neck round-bottom flask with a magnetic stir bar.

  • Add ethanol to dissolve the intermediate completely.

  • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • In-Process Control: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot at the baseline indicate product formation.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

  • Validation Step: Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. This step is critical as residual palladium is a common impurity. Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude Mesalazine can be purified by recrystallization from water to yield the final product as a crystalline solid.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the final product is a non-negotiable step in drug development.

Analysis TypePurposeExpected Results for Mesalazine
HPLC Quantify purity and detect impurities.[8][9]A major peak corresponding to Mesalazine (>99% purity), with known impurities below specified limits.
¹H NMR Confirm chemical structure.Peaks corresponding to the aromatic protons, and broad singlets for the -OH, -COOH, and -NH₂ protons.
Mass Spec Confirm molecular weight.[10]A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of Mesalazine (153.14 g/mol ).
FTIR Identify key functional groups.Characteristic stretches for O-H (broad), N-H, C=O (carboxylic acid), and aromatic C-H bonds.

References

  • A fast and simple HPLC method for determination of mesalazine impurities A and C in raw material and finished pharmaceutical products. Vertex AI Search.
  • Analytical Method Validation and Bioequivalence Analysis of Mesalazine in Human Plasma via LC-MS/MS. Vertex AI Search.
  • Different Spectrophotometric and TLC-Densitometric Methods for Determination of Mesalazine in Presence of Its Two Toxic Impurities - PubMed. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • HPLC Analysis of Mesalamine and Related Impurities on Amaze RP SA Mixed-Mode Column - HELIX Chrom
  • Material Safety D
  • Synthesis, Characterization, and Antibacterial Activity of Some Mesalazine Deriv
  • Development and Validation of Spectrophotometric Methods for the Determination of Mesalazine in Pharmaceutical Formulation - Hilaris Publisher. Vertex AI Search.
  • SAFETY DATA SHEET - Spectrum Chemical. Vertex AI Search.
  • CN107778189A - A kind of mesalazine industrialized process for preparing - Google P
  • GREEN APPROACH FOR LARGE SCALE PROCESS OF MESALAMINE: AN ANTI INFLAMMATORY AGENT - Rasayan Journal of Chemistry. Vertex AI Search.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. Vertex AI Search.
  • Synthesis method of mesalamine - Google P
  • a) The proposed synthetic route for the synthesis of mesalazine (5‐ASA)...
  • 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester - LGC Standards. Vertex AI Search.
  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. Vertex AI Search.
  • Reduction of nitro compounds - Wikipedia. Vertex AI Search.
  • Potential Derivatives of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide for Drug Discovery - Benchchem. Vertex AI Search.

Sources

Step-by-step Williamson ether synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid

Executive Summary

This application note details a robust, step-by-step protocol for the synthesis of 2-(Benzyloxy)-5-chlorobenzoic acid (CAS: 52803-75-5). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive scaffolds.

The Challenge: The core difficulty in synthesizing this molecule from 5-chlorosalicylic acid lies in chemoselectivity . The starting material contains two nucleophilic sites: the phenol (-OH) and the carboxylic acid (-COOH).

  • Target:

    
    -alkylation of the phenol (Ether formation).
    
  • Side Reaction:

    
    -alkylation of the carboxylate (Ester formation).
    

The Solution: This guide presents a "Global Alkylation – Selective Hydrolysis" strategy. Rather than struggling to control selectivity kinetically, this protocol drives the reaction to completion (forming the ether-ester intermediate) and subsequently hydrolyzes the ester in situ. This ensures:

  • Complete consumption of the starting phenol (difficult to separate).

  • High purity of the final carboxylic acid product.

  • Reproducibility suitable for pharmaceutical intermediate standards.

Mechanistic Insight & Strategy

The synthesis relies on the Williamson Ether Synthesis mechanism.[1][2][3][4][5] However, due to the acidity of the carboxylic acid (


) versus the phenol (

due to intramolecular H-bonding), the base first deprotonates the carboxylic acid, then the phenol.

While the phenoxide is generally more nucleophilic than the carboxylate, steric factors and solvent effects often lead to mixtures of:

  • Product: Ether-Acid (Target)

  • Byproduct: Ether-Ester (Over-alkylated)

  • Byproduct: Phenol-Ester (Wrong isomer - rare but possible)

Strategic Workflow: We employ Potassium Carbonate (


)  in DMF  to generate the dianion. To guarantee high yield, we use excess benzyl halide to form the Benzyl 2-(benzyloxy)-5-chlorobenzoate  (Ether-Ester). We then treat this intermediate with aqueous base (NaOH) to selectively hydrolyze the benzyl ester back to the acid, leaving the robust benzyl ether intact.
Diagram 1: Reaction Mechanism & Pathway

G Start 5-Chlorosalicylic Acid (Starting Material) Base K2CO3 / DMF (Deprotection) Start->Base Dianion Dianion Intermediate (High Nucleophilicity) Base->Dianion -2H+ Intermed Benzyl 2-(benzyloxy)-5-chlorobenzoate (Ether-Ester Intermediate) Dianion->Intermed Global Alkylation (SN2) BnBr + Benzyl Bromide (Excess) BnBr->Intermed Hydrolysis NaOH / H2O (Saponification) Intermed->Hydrolysis Product 2-(Benzyloxy)-5-chlorobenzoic Acid (Target) Hydrolysis->Product Selective Ester Cleavage

Caption: Reaction pathway showing the conversion of 5-chlorosalicylic acid to the dianion, followed by global alkylation and selective hydrolysis to the target acid.

Experimental Protocol

Safety Warning: Benzyl bromide is a potent lachrymator. DMF is toxic. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[6]Role
5-Chlorosalicylic acid 172.571.0Substrate
Benzyl Bromide 171.042.5Electrophile (Excess)
Potassium Carbonate (

)
138.213.0Base
Sodium Hydroxide (NaOH) 40.004.0Hydrolysis Reagent
DMF (N,N-Dimethylformamide) --Solvent (Reaction)
Ethanol/Water --Solvent (Hydrolysis)
Step-by-Step Procedure

Phase A: Global Alkylation (Formation of the Ether-Ester)

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylic acid (10.0 g, 58 mmol) in anhydrous DMF (60 mL).

  • Deprotection: Add Potassium Carbonate (

    
    ) (24.0 g, 174 mmol) in one portion. The mixture may warm slightly. Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Addition: Add Benzyl Bromide (17.2 mL, 145 mmol) dropwise over 10 minutes via a syringe or addition funnel.

    • Note: Benzyl chloride can be used but requires longer reaction times or addition of KI (Finkelstein catalyst).

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a less polar spot (Ester-Ether, 
      
      
      
      ) should appear.

Phase B: In-Situ Hydrolysis (Saponification)

  • Quench: Cool the reaction mixture to room temperature.

  • Hydrolysis Setup: Add Ethanol (50 mL) and Water (50 mL) directly to the DMF mixture. Then, add NaOH pellets (approx. 9.3 g, 232 mmol) or 40 mL of 6M NaOH solution.

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) for 2 hours.

    • Purpose: This step cleaves the benzyl ester formed at the carboxylate position but leaves the benzyl ether at the phenolic position intact.

  • Completion Check: TLC should show the disappearance of the non-polar Ester-Ether spot and the appearance of the product spot (streaking acid spot).

Phase C: Isolation & Purification

  • Workup: Evaporate the bulk of the Ethanol/Water/DMF mixture under reduced pressure (Rotavap) to reduce volume.

  • Dilution: Dilute the residue with Water (150 mL). The solution should be clear and basic.

    • Wash (Optional): If the solution is cloudy (unreacted benzyl bromide), wash with Diethyl Ether (

      
       mL). Discard the organic (ether) layer. The product is in the aqueous layer as the sodium salt.
      
  • Precipitation: Cool the aqueous layer in an ice bath (

    
    C). Slowly acidify with 6M HCl  until pH 
    
    
    
    1.
    • Observation: A thick white precipitate of 2-(benzyloxy)-5-chlorobenzoic acid will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (

    
     mL) to remove salts and DMF traces.
    
  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

  • Recrystallization (High Purity): Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to obtain analytical grade crystals.

Process Control & Validation

Diagram 2: Experimental Workflow

Workflow Step1 Dissolve 5-Cl-Salicylic Acid in DMF Add K2CO3 + Benzyl Bromide Step2 Heat to 80°C (4-6 hrs) (Forms Ether-Ester) Step1->Step2 Step3 Add NaOH / EtOH / H2O Reflux (2 hrs) Step2->Step3 Step4 Evaporate Solvents Dilute with Water Step3->Step4 Step5 Wash with Ether (Optional) (Removes neutral byproducts) Step4->Step5 Step6 Acidify with HCl (pH 1) Precipitate Product Step5->Step6 Step7 Filter & Recrystallize Step6->Step7

Caption: Operational workflow for the synthesis, hydrolysis, and isolation of the target compound.

Quality Control Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, MeOH/Water)
Melting Point Determine experimentally (Est. >130°C)Capillary Method
1H NMR Consistent with structureDMSO-

Expected NMR Signals (DMSO-


): 
  • 
     12.5-13.0 (br s, 1H, -COOH)
    
  • 
     7.3-7.5 (m, 5H, Benzyl aromatic)
    
  • 
     7.6 (d, 1H, H-6 on benzoic ring)
    
  • 
     7.5 (dd, 1H, H-4 on benzoic ring)
    
  • 
     7.1 (d, 1H, H-3 on benzoic ring)
    
  • 
     5.2 (s, 2H, -O-CH2-Ph)
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or loss during wash.Ensure Phase A runs to completion (check TLC). Do not discard aqueous layer during workup (product is soluble at high pH).
Product is Oily Residual DMF or Benzyl Bromide.Recrystallize from Ethanol/Water. Ensure thorough washing of the filter cake with water.
Impurity: Benzyl Alcohol Hydrolysis of excess Benzyl Bromide.This is neutral. The ether wash (Step 10) removes this effectively before acidification.
Impurity: Ester Incomplete hydrolysis.Extend the reflux time with NaOH (Phase B). Ensure pH is >12 during hydrolysis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 5-Chlorosalicylic Acid (Starting Material Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Byju's. (n.d.). Williamson Ether Synthesis Reaction Mechanism. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Catalytic Hydrogenolysis & Nitro-Reduction of Benzyl 2-(benzyloxy)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of processing Benzyl 2-(benzyloxy)-5-nitrobenzoate .

Executive Summary: The catalytic hydrogenation of benzyl 2-(benzyloxy)-5-nitrobenzoate is a "global reduction" strategy. Due to the chemoselective hierarchy of Palladium on Carbon (Pd/C), it is thermodynamically and kinetically favorable to reduce the nitro group (


) to an amine (

) concurrently or prior to the hydrogenolysis of the benzyl ester and benzyl ether. Therefore, this protocol is designed for the high-yield synthesis of 5-amino-2-hydroxybenzoic acid (Mesalazine/5-ASA) , a critical anti-inflammatory agent.

Introduction & Mechanistic Insight

The substrate, Benzyl 2-(benzyloxy)-5-nitrobenzoate, contains three reducible functionalities:

  • Nitro group (

    
    ):  Highly reactive toward heterogeneous hydrogenation.
    
  • Benzyl Ether (

    
    ):  Moderately reactive; susceptible to hydrogenolysis.
    
  • Benzyl Ester (

    
    ):  Moderately reactive; susceptible to hydrogenolysis.
    
The Chemoselectivity Hierarchy

In standard catalytic hydrogenation systems (


, Pd/C, alcohol solvent), the reduction order typically proceeds as follows:


Crucial Causality: It is virtually impossible to utilize standard Pd/C hydrogenation to remove the benzyl protecting groups while retaining the nitro moiety. The nitro group will be reduced to the amine first. Consequently, this protocol is optimized for Global Deprotection-Reduction , converting the starting material directly into the amino-salicylic acid derivative.

Reaction Pathway Diagram

The following diagram illustrates the cascading reduction pathway and the potential intermediates.

ReactionPathway Substrate Benzyl 2-(benzyloxy)- 5-nitrobenzoate Inter1 Intermediate A: Benzyl 2-(benzyloxy)- 5-aminobenzoate Substrate->Inter1 Fast Nitro Reduction (Pd/C, H2) Inter2 Intermediate B: 2-(benzyloxy)-5- aminobenzoic acid Inter1->Inter2 Ester Hydrogenolysis Product Final Product: 5-Amino-2-hydroxybenzoic acid (Mesalazine) Inter1->Product Concurrent Cleavage Byproduct Byproduct: Toluene Inter1->Byproduct Inter2->Product Ether Hydrogenolysis Inter2->Byproduct

Figure 1: The reaction cascade. Note that nitro reduction (red arrow) is the kinetic entry point, followed by sequential or concurrent debenzylation.

Experimental Protocol

Protocol A: Global Deprotection (Batch Mode)

Objective: Complete conversion to 5-amino-2-hydroxybenzoic acid. Scale: 10 mmol (approx. 3.7 g of substrate).

Materials & Reagents
ComponentSpecificationQuantityRole
Substrate Benzyl 2-(benzyloxy)-5-nitrobenzoate10 mmolStarting Material
Catalyst 10% Pd/C (50% water wet)10 wt% loading (0.37 g)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade)50 mL (0.2 M)Reaction Medium
Hydrogen

Gas
Balloon or 1 atmReductant
Additives Acetic Acid (Optional)1-2 mLProton source to prevent amine poisoning
Step-by-Step Methodology
  • Safety Check (Self-Validating Step):

    • Hazard: Dry Pd/C is pyrophoric.[1] Ensure the catalyst is 50% water wet.

    • Control: Weigh catalyst in a dedicated weighing boat and add directly to the reaction flask before adding solvent, or add under an inert blanket (Argon/Nitrogen).

  • Reaction Setup:

    • In a 250 mL round-bottom flask (RBF), charge the Substrate (10 mmol).

    • Add Methanol (50 mL). The substrate may not fully dissolve initially; this is acceptable.

    • Carefully add the 10% Pd/C catalyst.

    • Optional: Add 1 mL of acetic acid. This protonates the resulting amine, preventing it from coordinating strongly to the Pd surface and poisoning the catalyst during the debenzylation phase.

  • Inerting & Hydrogen Introduction:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Cycle 1: Evacuate flask (until solvent bubbles gently), then backfill with Nitrogen (

      
      ).
      
    • Cycle 2: Evacuate, backfill with Nitrogen.

    • Cycle 3: Evacuate, backfill with Hydrogen (

      
      )  (using a balloon).[1]
      
  • Reaction Monitoring:

    • Stir vigorously at Room Temperature (20-25°C).

    • Exotherm Warning: Nitro reduction is exothermic. Monitor temperature for the first 30 minutes. If running on a larger scale (>10g), use an ice bath during the initial 30 minutes.

    • TLC Monitoring (Self-Validating):

      • Eluent: Hexane:Ethyl Acetate (1:1).

      • Observation: The starting material (high

        
        , UV active) will disappear. An intermediate (amine with benzyl groups) may appear transiently. The final product is highly polar and will stay at the baseline or require a polar eluent (e.g., DCM:MeOH:AcOH 80:20:1) to visualize.
        
  • Work-up:

    • Once TLC/LC-MS confirms consumption of starting material and intermediates (typically 4-12 hours):

    • Purge: Remove

      
       balloon and flush system with 
      
      
      
      for 10 minutes.
    • Filtration: Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

    • Safety: Immediately wet the used filter cake with water; do not let it dry out (fire hazard).

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[1]

    • The product (amino acid) may precipitate as the volume decreases.

    • Recrystallize from Water/Ethanol or precipitate by adjusting pH to the isoelectric point (approx pH 4-5) if acetic acid was used.

Critical Considerations & Troubleshooting

Why Hydrogenation Fails for Nitro-Retention

Researchers often ask if they can deprotect the benzyl groups while keeping the nitro group intact using


.
  • Verdict: Not feasible with standard Pd/C.

  • Reasoning: The activation energy for nitro reduction on Palladium is lower than that for C-O bond cleavage (hydrogenolysis).

  • Alternative: If the nitro group must be retained, do not use hydrogenation. Use chemical hydrolysis (e.g., LiOH for ester) and Lewis acids (e.g.,

    
     or 
    
    
    
    for ether), though
    
    
    may also affect the nitro group under harsh conditions.
Catalyst Poisoning

The amine product generated in situ can bind to the Pd active sites, slowing down the subsequent debenzylation steps.

  • Symptom: Reaction stalls at the "Intermediate A" stage (Amine formed, Benzyls intact).

  • Solution: Add 1-2 equivalents of Acetic Acid or HCl. This forms the ammonium salt, which does not bind as strongly to the catalyst surface, allowing the cycle to continue toward debenzylation.

Workflow Visualization

ProtocolWorkflow Setup Setup: Substrate + MeOH Add Pd/C (Wet) (Optional: AcOH) Purge Inerting Cycle: Vac/N2 x2 -> Vac/H2 Setup->Purge React Reaction (RT, 1 atm H2): 1. Exothermic Nitro Red. 2. Benzyl Hydrogenolysis Purge->React Monitor TLC/LCMS Check: Disappearance of SM Appearance of Polar Product React->Monitor Monitor->React Incomplete Filter Filtration: Celite Pad (Keep Catalyst Wet!) Monitor->Filter Complete Isolate Isolation: Concentrate & Precipitate (Isoelectric pH) Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation process.

Quantitative Data Summary

The following table summarizes expected outcomes based on standard kinetic profiles for this class of substrates.

ParameterStandard ConditionsWith Acid Additive
Reaction Time 12 - 24 Hours4 - 8 Hours
Primary Product 5-Amino-2-hydroxybenzoic acid5-Amino-2-hydroxybenzoic acid (Salt)
Nitro Reduction 100% Conversion100% Conversion
Debenzylation >90% (May stall)>98% (Facilitated)
Byproducts Toluene, partially benzylated aminesToluene

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of nitro vs. benzyl selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C reactivity hierarchies).
  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of Benzyl Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction to Amine: H2 + Pd/C. Retrieved from [Link]

Sources

Application Note & Protocols: Benzyl 2-(benzyloxy)-5-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Benzyl 2-(benzyloxy)-5-nitrobenzoate is a highly functionalized aromatic compound that serves as an exemplary building block for the synthesis of complex heterocyclic systems. Its structure is endowed with three distinct and synthetically labile functionalities: a nitro group, a benzyl ether, and a benzyl ester. The strategic and selective manipulation of these groups provides a robust entry point to a variety of molecular architectures, particularly those containing the benzimidazole core, a privileged structure in medicinal chemistry.[1] This guide provides a detailed exploration of the key transformations of this building block and presents validated protocols for its application in multi-step synthesis.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

Table 1: Physicochemical Data for Benzyl 2-(benzyloxy)-5-nitrobenzoate

PropertyValueSource
IUPAC Name Benzyl 2-(benzyloxy)-5-nitrobenzoate[2]
CAS Number 61340-14-5[2]
Molecular Formula C₂₁H₁₇NO₅[2]
Molecular Weight 363.37 g/mol [2]
Appearance Typically a solid at room temperatureGeneral
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General

Safety and Handling:

Core Synthetic Transformations: A Strategic Overview

The synthetic utility of benzyl 2-(benzyloxy)-5-nitrobenzoate stems from the ability to selectively or simultaneously transform its three key functional groups. The choice of reagents and reaction conditions dictates the outcome, allowing for precise molecular construction.

G cluster_0 Key Transformations start Benzyl 2-(benzyloxy)-5-nitrobenzoate reduced Benzyl 2-amino-5-(benzyloxy)benzoate (Amine Intermediate) start->reduced Chemoselective Nitro Reduction (e.g., Fe/NH4Cl) deprotected_reduced 2-Amino-5-hydroxybenzoic Acid (Fully Deprotected Amine) start->deprotected_reduced Simultaneous Reduction & Deprotection (e.g., H2, Pd/C) deprotected_acid 5-Hydroxy-2-nitrobenzoic Acid (Deprotected Acid) start->deprotected_acid Selective Deprotection (e.g., Acid/Base Hydrolysis)

Figure 1: Key synthetic pathways available from benzyl 2-(benzyloxy)-5-nitrobenzoate.

Chemoselective Reduction of the Nitro Group

The transformation of the nitro group to an amine is the most critical step, as it installs a key nucleophilic center, paving the way for cyclization reactions.[6][7] For this transformation to be effective while preserving the benzyl protecting groups, catalytic hydrogenation must be avoided. Instead, metal-based reducing agents in neutral or slightly acidic conditions are ideal.

  • Causality of Reagent Choice: Reagents like iron powder with ammonium chloride or tin(II) chloride are highly effective for nitro group reduction.[8][9] These methods are preferred because they operate under conditions that do not facilitate the hydrogenolysis of benzyl ethers or esters, thereby ensuring the protecting groups remain intact for subsequent synthetic steps.[10] This chemoselectivity is crucial for a controlled, stepwise synthesis.

Protocol 2.1: Chemoselective Nitro Reduction to Benzyl 2-amino-5-(benzyloxy)benzoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl 2-(benzyloxy)-5-nitrobenzoate (1.0 equiv).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to create a suspension.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 5.0 equiv) followed by iron powder (Fe, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired benzyl 2-amino-5-(benzyloxy)benzoate.

Deprotection Strategies

The benzyl groups serve as robust protecting groups for the phenol and carboxylic acid functionalities. Their removal unmasks these groups for further reactions.[11]

  • Simultaneous Reduction and Deprotection: The most common and efficient method for cleaving benzyl ethers and esters is catalytic hydrogenolysis.[12] When applied to the starting material, this reaction conveniently reduces the nitro group and removes both benzyl groups in a single step.

Protocol 2.2: One-Pot Reduction and Deprotection to 2-Amino-5-hydroxybenzoic Acid

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve benzyl 2-(benzyloxy)-5-nitrobenzoate (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, ~0.05 equiv) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-hydroxybenzoic acid, which can be purified by recrystallization.

Application in Heterocyclic Synthesis: A Benzimidazole Case Study

The true power of benzyl 2-(benzyloxy)-5-nitrobenzoate is realized when its derivatives are used to construct complex heterocyclic scaffolds. The ortho-phenylenediamine motif generated after nitro reduction is a classic precursor for benzimidazoles, which are of significant interest in drug discovery.[13][14]

G start Benzyl 2-(benzyloxy)- 5-nitrobenzoate intermediate Benzyl 2-amino- 5-(benzyloxy)benzoate start->intermediate Protocol 2.1 (Fe/NH4Cl) final 2-Aryl-5-(benzyloxy)- 1H-benzimidazole-7-carboxylate intermediate->final Protocol 3.1 (Aldehyde Condensation)

Figure 2: Workflow for the synthesis of a substituted benzimidazole derivative.

Protocol 3.1: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol utilizes the amine intermediate synthesized in Protocol 2.1 and condenses it with an aldehyde to form the benzimidazole ring. Many methods exist for this transformation, including those using oxidative conditions.[15]

  • Reaction Setup: In a round-bottom flask, dissolve benzyl 2-amino-5-(benzyloxy)benzoate (1.0 equiv, from Protocol 2.1) and a selected aldehyde (e.g., benzaldehyde, 1.1 equiv) in a suitable solvent like acetonitrile or ethanol.

  • Catalyst/Oxidant Addition: Add a catalytic amount of an oxidizing agent. A mild and effective system is the use of Rose Bengal as a photocatalyst under visible light irradiation, which represents a green chemistry approach.[14] Alternatively, traditional methods may use oxidants like cupric acetate.

  • Reaction: Stir the reaction mixture at room temperature (for photocatalysis) or with heating as required by the chosen method. The reaction should be open to the air if oxygen is the terminal oxidant.[14] Monitor for the formation of the product by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzimidazole. The resulting product can then be subjected to hydrogenolysis (as in Protocol 2.2) to remove the remaining benzyl groups if desired.

Troubleshooting and Characterization

  • Incomplete Nitro Reduction: If the nitro reduction stalls, adding fresh iron powder and ensuring vigorous stirring can help drive the reaction to completion. The reaction is often exothermic, and maintaining a gentle reflux is key.

  • Side Products in Deprotection: During hydrogenolysis, incomplete deprotection can occur. Ensure the catalyst is active and that the system is properly purged of air. Over-reduction is generally not an issue for this substrate.

  • Characterization: The progress of these reactions and the identity of the products should be confirmed using standard analytical techniques.

    • ¹H NMR Spectroscopy: Will show the disappearance of the nitro-aromatic protons and the appearance of new amine-region protons. The characteristic benzylic CH₂ signals (~5.0-5.4 ppm) will disappear upon deprotection.

    • Mass Spectrometry (MS): Will confirm the expected mass change for each transformation (e.g., -30 Da for NO₂ to NH₂, -90 Da for each benzyl group removal).

    • Infrared (IR) Spectroscopy: The strong symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹) will disappear and be replaced by N-H stretches (~3300-3500 cm⁻¹) upon reduction.

Conclusion

Benzyl 2-(benzyloxy)-5-nitrobenzoate is a strategically designed building block that offers chemists a reliable and flexible route to highly functionalized aromatic intermediates. Through the controlled and selective manipulation of its nitro and benzyl-protected groups, it provides access to valuable precursors for the synthesis of pharmacologically relevant heterocycles, most notably benzimidazoles. The protocols outlined in this guide demonstrate its utility and provide a practical framework for its application in research and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Kaisers, H. J., & Coleman, R. S. (2004). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 69(10), 3555-3557.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A practical and chemoselective reduction of nitroarenes to anilines using activated iron. Tetrahedron Letters, 25(32), 3415-3418.
  • Wang, L., et al. (2020). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 10(45), 26953-26956. Retrieved from [Link]

  • Smith, K. M., & Jones, A. B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Kumar, A., & Sharma, S. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Li, J., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation.
  • Stratakis, M., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(15), 2772. Retrieved from [Link]

  • Li, Z., et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines.
  • International Journal of Advanced Research in Innovative Ideas and Education. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025). Safety data sheet. Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 2-Benzyloxybenzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the experimental nitration of 2-benzyloxybenzoic acid benzyl ester. Nitrated derivatives of this compound are of significant interest as intermediates in the synthesis of various biologically active molecules.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The procedure is designed to be robust and reproducible, providing researchers with a reliable method for accessing these valuable chemical entities.

Introduction and Scientific Background

The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis.[3][4] The resulting nitroaromatic compounds are versatile intermediates that can be further elaborated. For instance, the nitro group can be reduced to an amine, which is a key functional group in a vast array of pharmaceuticals and other functional materials.[5]

The substrate, 2-benzyloxybenzoic acid benzyl ester, possesses two aromatic rings and several functional groups that influence the outcome of the nitration reaction. The benzyloxy and benzyl ester groups are protecting groups for the carboxylic acid and hydroxyl functionalities, respectively. Understanding their electronic effects is crucial for predicting the regioselectivity of the nitration.

Mechanism of Nitration

The nitration of an aromatic ring proceeds through an electrophilic aromatic substitution (EAS) mechanism.[6][7] In this reaction, a strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and a stronger acid, typically sulfuric acid.[4][5]

  • Step 1: Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[5]

  • Step 2: Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Step 3: Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[3]

Regioselectivity

The position of nitration on the 2-benzyloxybenzoic acid benzyl ester is directed by the existing substituents on the benzoic acid ring.

  • Benzyloxy Group (-OCH₂Ph): The oxygen atom of the benzyloxy group is an ortho-, para-director due to its ability to donate electron density to the ring through resonance. It is an activating group.

  • Benzyl Ester Group (-COOCH₂Ph): The ester group is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance.

Given the positions of these two groups on the starting material, the nitration is expected to occur on the benzoic acid ring. The powerful directing effect of the benzyloxy group will likely direct the incoming nitro group to the positions ortho and para to it. Steric hindrance from the adjacent benzyl ester group may influence the ratio of the resulting isomers.

Experimental Protocol

This protocol is designed for the nitration of 2-benzyloxybenzoic acid benzyl ester on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Benzyloxybenzoic acid benzyl ester≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeHighly corrosive.
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeHighly corrosive and oxidizing.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, granularFor drying.
Deionized Water
Ice
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the temperature, slowly add 5 mL of concentrated nitric acid dropwise with constant stirring. This mixture should be prepared fresh and kept cold.[8]

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-benzyloxybenzoic acid benzyl ester in 10 mL of dichloromethane. Cool this solution in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the benzyl ester over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.[8][9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.[10] This will quench the reaction and dilute the acids.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with two 25 mL portions of dichloromethane.[10]

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • 25 mL of cold water.

      • 25 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution, vent frequently).[10]

      • 25 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.[10]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterValue
Molar Mass of Starting Material318.37 g/mol
Molar Ratio (Substrate:HNO₃)~1:1.2
Reaction Temperature0-5 °C
Reaction Time2-3 hours
Expected Product (e.g., 2-Benzyloxy-5-nitro-benzoic acid benzyl ester)C₂₁H₁₇NO₅
Molar Mass of Expected Product363.36 g/mol
Theoretical Yield(To be calculated based on starting mass)

Visualization of Experimental Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction 3. Nitration (0-5 °C) reagents->reaction Add dropwise substrate 2. Dissolve Substrate in Dichloromethane substrate->reaction quench 4. Quench (Ice/Water) reaction->quench extract 5. Extraction (Dichloromethane) quench->extract wash 6. Wash (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry (Na₂SO₄) wash->dry purify 8. Purify (Recrystallization/Chromatography) dry->purify characterize 9. Characterization (NMR, IR, MS) purify->characterize

Sources

Application Note: Acid-Catalyzed Cleavage of Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the acid-mediated cleavage of benzyl esters. It moves beyond generic textbook descriptions to address the practical, mechanistic, and strategic realities faced in high-stakes drug development and organic synthesis.

Executive Summary & Strategic Rationale

Benzyl esters (


) are a cornerstone of protecting group strategy due to their orthogonality to base-labile groups (e.g., Fmoc, methyl esters) and their stability against mild oxidants. While catalytic hydrogenolysis (

) is the primary deprotection method, it is often rendered non-viable by the presence of sulfur (catalyst poisoning) or olefins (unwanted reduction).

Acid-catalyzed cleavage serves as the critical alternative. Unlike simple alkyl esters that hydrolyze via the slow


 mechanism, benzyl esters can access the rapid 

pathway—cleavage of the alkyl-oxygen bond driven by the stability of the benzyl carbocation. This guide details the mechanistic underpinnings and provides validated protocols for both aqueous hydrolysis and non-aqueous acidolysis (e.g., HBr/AcOH, TFA cocktails), tailored for complex pharmaceutical intermediates.

Mechanistic Foundations: vs.

To optimize cleavage, one must understand the dichotomy of ester hydrolysis mechanisms.

The Mechanisms
  • 
     (Acid-catalyzed, Acyl-cleavage, Bimolecular):  The standard pathway for methyl/ethyl esters. Water attacks the protonated carbonyl. It is slow and requires heat.
    
  • 
     (Acid-catalyzed, Alkyl-cleavage, Unimolecular):  The privileged pathway for benzyl esters in strong acid. The leaving group is the stable benzyl carbocation (
    
    
    
    ), not an alcohol. This allows cleavage under anhydrous conditions (acidolysis) or rapid hydrolysis.
Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation between standard hydrolysis and the benzyl-specific cation pathway.

BenzylCleavage cluster_legend Pathway Selectivity Ester Benzyl Ester (R-CO-O-Bn) Prot_Ester Protonated Ester (R-CO-OH+-Bn) Ester->Prot_Ester + H+ Tetra_Int Tetrahedral Intermediate Prot_Ester->Tetra_Int + H2O (AAC2) Carbocation Benzyl Cation (Bn+) + RCOOH Prot_Ester->Carbocation AAL1 (Rate Limiting) AAC2_Prod Acid + BnOH (Slow Hydrolysis) Tetra_Int->AAC2_Prod - H+ Scavenger Scavenger Trap (Bn-Scavenger) Carbocation->Scavenger + Nucleophile (Br-, Anisole) AAC2: Water attack (Hard) AAC2: Water attack (Hard) AAL1: Cation release (Soft) AAL1: Cation release (Soft) AAC2: Water attack (Hard)->AAL1: Cation release (Soft)

Figure 1: Mechanistic divergence. Benzyl esters prefer the


 pathway (blue arrow) in strong acid, generating a reactive carbocation that must be trapped.

Critical Parameters & Scavengers

In the


 pathway, the generated benzyl carbocation (

) is a potent electrophile. Without a scavenger, it will re-alkylate the substrate (Friedel-Crafts alkylation) or polymerize, leading to low yields and difficult purification.
Scavenger Selection Table
ScavengerRoleApplication Context
Anisole / Thioanisole Soft nucleophileStandard for TFA cleavage. Traps

as benzyl-anisole.
Pentamethylbenzene Highly reactive trapUsed in highly sensitive peptide synthesis to prevent Trp alkylation.
Triethylsilane (TES) Hydride donorReduces

to Toluene (irreversible). Ideal for "traceless" removal.
Water NucleophileConverts

to Benzyl alcohol. Only effective in dilute aqueous systems.

Validated Experimental Protocols

Protocol A: HBr in Acetic Acid (The "Gold Standard" for Acidolysis)

Context: This is the most robust method for removing benzyl esters (and Cbz groups) when the molecule can withstand strong acid but not hydrogenation. Mechanism: Acidolysis via


.[1][2][3] The bromide ion acts as the nucleophile, converting the benzyl group to Benzyl Bromide (

), which is volatile/removable.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Commercial or freshly prepared).

  • Solvent: Dichloromethane (DCM) or neat Acetic Acid.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (or AcOH for poor solubility). Cool to 0°C.

  • Acidolysis: Add 33% HBr/AcOH (5–10 equiv) dropwise.

    • Note: Evolution of HBr gas may occur; use a fume hood with a scrubber.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.

    • Endpoint: Disappearance of ester; appearance of carboxylic acid and benzyl bromide.

  • Workup (Critical):

    • Precipitation Method: Pour reaction mixture into cold Diethyl Ether (

      
      ). The product (often an amine salt) precipitates.[4] Filter and wash with ether to remove 
      
      
      
      and AcOH.
    • Extraction Method: Dilute with ice water. Extract with DCM.[5] The acid product remains in the aqueous phase (if basic) or organic (if lipophilic).

  • Purification: Recrystallization or Reverse Phase HPLC.

Protocol B: TFA "Cocktail" Cleavage (For Acid-Sensitive Substrates)

Context: Used when HBr is too harsh. Common in peptide synthesis or for substituted benzyl esters (e.g., p-Methoxybenzyl, PMB) which cleave much faster. Reagents: Trifluoroacetic Acid (TFA), Thioanisole (Scavenger).

Step-by-Step Workflow:

  • Cocktail Prep: Prepare a solution of TFA : Thioanisole : DCM (50 : 10 : 40).

    • Variation: For rigid Benzyl esters, add Trifluoromethanesulfonic acid (TFMSA) (1-2%) to boost acidity (Warning: Corrosive).

  • Reaction: Add cocktail to substrate at 0°C. Stir for 1–3 hours.

  • Quench: Remove volatiles under reduced pressure (

    
    ).
    
  • Scavenger Removal: Triturate the residue with cold

    
     or Hexanes. The scavenger-benzyl adduct remains in the organic wash; the product acid precipitates.
    
Protocol C: Selective Aqueous Hydrolysis (Harsh Conditions)

Context: Only for robust substrates where anhydrous acidolysis fails. Reagents: 6N HCl or


 in Dioxane/Water.

Workflow:

  • Dissolve substrate in Dioxane (to solubilize).

  • Add 6N HCl (excess).

  • Reflux (80–100°C) for 4–12 hours.

    • Warning: Will hydrolyze amides and racemize chiral centers. Use only if Protocol A/B fails.

Decision Matrix & Troubleshooting

Method Selection Flowchart

SelectionMatrix Start Substrate with Benzyl Ester Sulfur Contains Sulfur/Olefin? Start->Sulfur AcidSens Acid Sensitive (e.g., Boc, tBu)? Sulfur->AcidSens Yes H2Pd Use Hydrogenolysis (H2, Pd/C) Sulfur->H2Pd No PMB Is it PMB (p-Methoxy)? AcidSens->PMB Yes HBr Protocol A: HBr / AcOH AcidSens->HBr No (Robust) TFA Protocol B: TFA / Scavenger PMB->TFA Yes (Labile) TFMSA Protocol B (Modified): TFA + TFMSA PMB->TFMSA No (Unsubstituted Bn)

Figure 2: Strategic Decision Tree. Selecting the optimal cleavage method based on substrate functionality.

Troubleshooting Guide
  • Problem: Incomplete cleavage.

    • Solution: Add 1-2 equivalents of TFMSA (Triflic acid) to the TFA cocktail. This superacid forces the protonation of the ether oxygen.

  • Problem: Benzylation of Tyrosine/Tryptophan rings.

    • Solution: Increase scavenger load (Thioanisole) or use a "Cocktail K" variant (TFA/Phenol/Water/Thioanisole/EDT).

  • Problem: Product solubility in ether during workup.

    • Solution: If the product does not precipitate in ether (Protocol A), use Hexanes or perform a liquid-liquid extraction with water/DCM.

References

  • Greene's Protective Groups in Organic Synthesis. Acidic Cleavage of Esters. [Link]

  • Journal of Organic Chemistry. The Use of Hydrogen Bromide in Acetic Acid for the Removal of Carbobenzoxy Groups and Benzyl Esters. [Link]

  • Organic Process Research & Development. TFA Cleavage Strategy for Mitigation of Side Reactions. [Link]

  • Organic Chemistry Portal. Benzyl Esters: Protection and Deprotection. [Link]

  • ResearchGate. Selective acid hydrolysis of 2,4,6-trimethylbenzyl esters and its application in peptide synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following content is structured to provide direct answers to practical problems encountered in the laboratory.

Reaction Overview: The One-Pot Double Benzylation

The synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester from 2-hydroxy-5-nitrobenzoic acid is typically achieved through a one-pot reaction that involves a simultaneous Williamson ether synthesis at the phenolic hydroxyl group and an esterification at the carboxylic acid group. This is accomplished by using a suitable base to deprotonate both acidic protons, followed by the addition of a benzylating agent.

Synthesis_Overview cluster_reactants Reactants SM 2-Hydroxy-5-nitro-benzoic Acid Solvent Solvent (e.g., DMF, Acetone) Base Base (e.g., K₂CO₃, NaH) BnBr Benzyl Bromide (≥2 equiv.) Product 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester Solvent->Product Heat (e.g., 60-80°C) Sɴ2 Reaction

Caption: Overall reaction scheme for the one-pot synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is low. What are the most common culprits in this specific synthesis?

Low yield is a frequent issue that can typically be traced back to a few critical parameters:

  • Insufficient Base: Both the phenolic hydroxyl and the carboxylic acid protons must be removed for the reaction to proceed to the desired product. Using a weak base or an insufficient molar equivalent will result in incomplete deprotonation, leaving starting material or mono-benzylated intermediates.[1]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[2] Water can hydrolyze the benzylating agent (e.g., benzyl bromide) to form benzyl alcohol, which consumes the reagent and complicates purification. Furthermore, strong bases like sodium hydride (NaH) will be quenched by water.[2]

  • Suboptimal Reaction Temperature: While heat is required to drive the reaction, excessive temperatures can lead to the degradation of the product and the formation of byproducts, such as dibenzyl ether.[1] The reaction should be carefully monitored and maintained at an optimal temperature.

  • Purity of Reagents: The quality of the benzylating agent is crucial. Old or improperly stored benzyl bromide or chloride may contain significant amounts of benzyl alcohol or benzoic acid, which will interfere with the reaction.[3][4]

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?

The presence of multiple spots on TLC is a common observation. Aside from the starting material and the desired product, you are likely observing one or more of the following:

  • 2-Hydroxy-5-nitro-benzoic Acid Benzyl Ester (Mono-Ester): This intermediate forms if the phenolic hydroxyl group fails to react. It is more polar than the final product but less polar than the starting material.

  • 2-Benzyloxy-5-nitro-benzoic Acid (Mono-Ether): This intermediate results from the successful benzylation of the phenol but failure to esterify the carboxylic acid. Its polarity is typically between the starting material and the final product.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide. It can be visualized on TLC, often appearing as a moderately polar spot.[3]

  • Dibenzyl Ether: This byproduct arises from a secondary Williamson synthesis between the benzyl alkoxide (formed from benzyl alcohol and base) and another molecule of benzyl bromide. It is a non-polar impurity and will have a high Rf value on TLC.[3]

Q3: What is the optimal choice of base and solvent for this reaction?

The choice of base and solvent is interdependent and critical for maximizing yield.

  • Base Selection:

    • Potassium Carbonate (K₂CO₃): A moderately strong base that is easy to handle. It is effective for deprotonating both the phenol and the carboxylic acid, though it may require slightly longer reaction times or higher temperatures. It is a good starting choice for optimization.[1]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures rapid and complete deprotonation.[2][5] However, it requires strictly anhydrous (dry) solvents and careful handling due to its reactivity with water.[2]

  • Solvent Selection:

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents that are excellent for Sɴ2 reactions like the Williamson ether synthesis.[5] They effectively dissolve the starting material and the intermediate salts, facilitating the reaction.

    • Acetone: A less polar option that works well, particularly with K₂CO₃. Its lower boiling point makes it easier to remove during workup.

The combination of K₂CO₃ in DMF offers a robust and reliable system that balances reactivity with ease of handling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Conversion (Starting material is the major spot on TLC)1. Inactive Benzylating Agent: Benzyl bromide/chloride can degrade over time. 2. Insufficiently Strong/Amount of Base: The base may not be strong enough or used in sufficient quantity to deprotonate both acidic sites.[1] 3. Low Reaction Temperature: The activation energy for the Sɴ2 reaction is not being met.1. Verify Reagent Quality: Use freshly opened or purified benzyl bromide/chloride. 2. Increase Base or Switch to a Stronger Base: Ensure at least 2.2 equivalents of K₂CO₃ are used. If issues persist, switch to a stronger base like NaH under anhydrous conditions.[1] 3. Increase Temperature: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C) while monitoring the reaction by TLC.
Formation of Mono-Benzylated Intermediates (Significant spots between starting material and product on TLC)1. Insufficient Benzylating Agent: Less than 2 equivalents of benzyl bromide were used, or some was consumed by side reactions (e.g., hydrolysis). 2. Short Reaction Time: The reaction was stopped before both benzylation steps could complete.1. Use a Slight Excess of Benzylating Agent: Employ 2.2-2.5 equivalents of benzyl bromide to compensate for any potential loss to hydrolysis. 2. Increase Reaction Time: Continue monitoring the reaction by TLC until the intermediate spots have disappeared or are minimized.
Significant Dibenzyl Ether Byproduct (High Rf spot on TLC)1. Excessive Heat or Reaction Time: High temperatures can promote the self-condensation reaction that forms dibenzyl ether.[3] 2. Presence of Water: Hydrolysis of benzyl bromide creates benzyl alcohol, which is a precursor to dibenzyl ether formation.[3]1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 60°C). 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. If using NaH, ensure the solvent is freshly distilled from a drying agent.
Difficulty in Product Isolation / Purification (e.g., Oily product, emulsion during workup)1. Residual DMF/DMSO: High-boiling point solvents can be difficult to remove completely. 2. Byproduct Contamination: The presence of benzyl alcohol or dibenzyl ether can make the product oily and hinder crystallization.[3]1. Thorough Aqueous Workup: After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water and then with brine to remove DMF/DMSO.[3] 2. Purification Strategy: Use column chromatography to separate the non-polar dibenzyl ether and the more polar benzyl alcohol. Recrystallization from an ethanol/water mixture is highly effective for final purification.[3]

Optimized Experimental Protocol

This protocol provides a robust method for the one-pot synthesis of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

Materials:

  • 2-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • Benzyl Bromide (BnBr) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzoic acid (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of starting material) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the initial deprotonation.

  • Reagent Addition: Add benzyl bromide (2.2 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material and mono-benzylated intermediates.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove DMF.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a hot ethanol/water mixture or by column chromatography on silica gel to yield the pure product.[3]

Visual Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing and resolving common issues during the synthesis.

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). ResearchGate. Available at: [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021-10-06). Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available at: [Link]

  • Process for preparing nitro benzoic acid alkyl esters - Google Patents.
  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019-09-03). Available at: [Link]

  • Esterification of nitrobenzoic acids - US3948972A - Google Patents.
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018-05-02). Available at: [Link]

  • A variety of methods for the synthesis of benzyl esters - ResearchGate. Available at: [Link]

  • 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. (2025-03-03). Available at: [Link]

  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure. Available at: [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. (2024-06-30). Available at: [Link]

  • Benzyl benzoate - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester - PrepChem.com. Available at: [Link]

  • Preparation of benzoic acid of high purity. Available at: [Link]

  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. Available at: [Link]

  • (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. Available at: [Link]

  • BENZOIC ACID, BENZYL ESTER - Ataman Kimya. Available at: [Link]

  • Process for the purification of benzoic acid - Google Patents.
  • Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid - Digital Commons @ NJIT. (2023-05-19). Available at: [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019-03-27). Available at: [Link]

  • Benzyl Benzoate. Available at: [Link]

  • Method of benzoic acid purification - SU1766250A3 - Google Patents.
  • Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab? : r/chemhelp. (2019-07-26). Available at: [Link]

  • Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google Patents. (2019-03-27).
  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

[1]

Document ID: PUR-BNBE-001 Status: Active Scope: Laboratory to Pilot Scale Purification[1]

Compound Profile & Impurity Analysis

Before initiating purification, it is critical to understand the physicochemical landscape of your crude mixture. This molecule is typically synthesized via the bis-benzylation of 5-nitrosalicylic acid using benzyl bromide (or chloride) and a base (e.g.,

1
Physicochemical Characteristics[1][2][3][4][5][6][7][8][9]
  • Target Molecule: 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester[1][2]

  • Core Structure: A nitro-substituted benzoic acid core with two lipophilic benzyl groups (ether and ester linkages).[1]

  • Solubility Profile: Highly soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1] Insoluble in water.[1] Sparingly soluble in cold alcohols.[1]

  • Appearance: Typically an off-white to pale yellow solid (Yellow coloration is inherent to the nitro group).[1]

Impurity Identification Table

Understanding what you are removing dictates how you remove it.

Impurity TypeLikely IdentityOriginPolarityRemoval Strategy
Starting Material 5-Nitrosalicylic AcidIncomplete ReactionHigh (Acidic/Phenolic)Mild Alkaline Wash (

)
Reagent Benzyl Bromide/ChlorideExcess ReagentLow (Lipophilic)Recrystallization (remains in mother liquor) or Hexane Wash
Byproduct Benzyl AlcoholHydrolysis of halideModerateRecrystallization / Vacuum Drying
Side Product Dibenzyl EtherSelf-condensationLowRecrystallization (difficult) / Chromatography
Intermediate Mono-benzylated speciesSteric hindrance / StoichiometryModerate-HighRecrystallization (distinct solubility)
Inorganic Salts Potassium Bromide (

)
Reaction byproductIonicAqueous Wash

Purification Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture, prioritizing yield and purity.

PurificationWorkflowCrudeCrude Reaction Mixture(Solid/Oil + Salts)Quench1. Aqueous Quench & Extraction(DCM or EtOAc)Crude->Quench Dissolve saltsWash2. Wash Cycle(Water -> Sat. NaHCO3 -> Brine)Quench->Wash Remove acids/saltsDry3. Dry (Na2SO4) & ConcentrateWash->DryCrudeSolidCrude Solid/OilDry->CrudeSolidRecrystDecisionIs the Crude Solid?CrudeSolid->RecrystDecisionRecryst4. Recrystallization(Solvent: EtOH or EtOAc/Heptane)RecrystDecision->Recryst YesTriturationAlt: Trituration(Cold Hexane/Ether)RecrystDecision->Trituration No (Oily)CheckQC: TLC / HPLC / NMRRecryst->CheckTrituration->Recryst SolidifiesTrituration->CheckFinalPure Product(>98%)Check->Final PassColumnFallback: Flash Column(SiO2, Hex/EtOAc)Check->Column Fail

Caption: Logical workflow for the isolation and purification of nitro-benzoic acid benzyl esters.

Detailed Experimental Protocols

Phase 1: Work-up (Removal of Bulk Impurities)

Goal: Remove inorganic salts (

1
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Scavenging: Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? The starting material (5-nitrosalicylic acid) is highly acidic.[1]

      
       converts it to the water-soluble sodium salt without hydrolyzing your target benzyl ester (which can be sensitive to strong bases like NaOH).[1]
      
  • Neutralization: Wash once with water, then once with Brine (Saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    , filter, and concentrate in vacuo.
Phase 2: Recrystallization (The Critical Step)

Goal: Separate the target ester from lipophilic impurities (Benzyl bromide, Dibenzyl ether).

Recommended Solvent Systems:

  • System A (Primary): Ethanol (95% or Absolute).[1]

  • System B (Secondary): Ethyl Acetate / Heptane (or Hexane).[1]

Protocol (System A - Ethanol):

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum amount of boiling Ethanol.[3]

  • Troubleshooting "Oiling Out": If the compound melts into an oil droplets at the bottom instead of dissolving, add a small amount of EtOAc to solubilize the oil, then add more Ethanol.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Seeding: If no crystals form, scratch the glass or add a seed crystal.

  • Cool in an ice bath (

    
    ) for 1 hour.
    
  • Filter the pale yellow needles/plates and wash with ice-cold Ethanol .[1]

Phase 3: Trituration (If Recrystallization Fails)

If the crude is a sticky oil (often due to trapped Benzyl Bromide), trituration is required.

  • Add cold Hexane or Diethyl Ether to the oil.

  • Sonicate or stir vigorously. The solvent will extract the lipophilic impurities (benzyl bromide), causing the target ester to precipitate as a solid.

  • Filter the solid and proceed to Recrystallization.[4]

Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization. What is happening?

Diagnosis: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated. Solution:

  • Reheat the mixture to redissolve the oil.

  • Add a small volume of a co-solvent that dissolves the oil better (e.g., 5% Acetone or EtOAc).

  • Slow down the cooling. Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes crystal lattice formation.[1]

Q2: My product is bright yellow. Is it pure?

Analysis: Nitro compounds are inherently yellow.[1] However, deep orange or brown discoloration usually indicates oxidation products or phenolic impurities. Verification:

  • TLC: Check in 20% EtOAc/Hexane. If there is a baseline spot, you have phenolic impurities.

  • Action: If the color is dark, perform a filtration through a small pad of silica gel or activated charcoal during the hot filtration step of recrystallization.

Q3: I smell almonds/pungent odor in the final product.

Diagnosis: Presence of residual Benzyl Benzoate (almond-like) or Benzyl Bromide (pungent/lachrymator).[1] Solution: These impurities are lipophilic.[1]

  • Wash: Triturate the solid with cold Pentane or Hexane. The target ester is insoluble in cold alkanes, while the impurities are soluble.

  • Vacuum: Dry under high vacuum (<1 mbar) at 40°C overnight to sublime volatile impurities.[1]

Q4: The yield is lower than expected (<50%). Where did it go?

Root Cause Analysis:

  • Hydrolysis: Did you use strong base (NaOH/KOH) during the workup? This hydrolyzes the benzyl ester back to the acid. Always use NaHCO3.

  • Solubility: Did you use too much solvent during recrystallization?

    • Test: Evaporate the mother liquor. If you recover significant solid, your solvent volume was too high. Recrystallize the second crop.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for ester purification and recrystallization).

  • BenchChem. "2-(Benzyloxy)-5-chlorobenzoic acid Synthesis & Impurities." (Analogous chemistry for benzyl/nitro benzoic acids).

  • National Institute of Standards and Technology (NIST). "Benzoic acid, o-nitrophenyl ester Properties."[1][5] (Melting point and solubility data for nitro-benzoic esters). [1]

  • Organic Syntheses. "Benzyl Benzoate." Org.[1][6][7][8][9] Synth. 1922, 2,[1][6] 5. (Foundational method for handling benzyl esters). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester and its precursors (Benzyl Bromide is a lachrymator) before handling.[1]

Optimizing reaction conditions for the synthesis of nitrobenzoic acid esters.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Nitrobenzoic Acid Esterification

Welcome to the Technical Support Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because standard esterification protocols are failing, particularly with ortho-nitro substrates, or you are struggling with purification bottlenecks like urea byproducts or colored impurities.

The synthesis of nitrobenzoic acid esters is deceptively simple. While para- and meta- isomers behave predictably, ortho-nitrobenzoic acid presents a "perfect storm" of steric hindrance (blocking nucleophilic attack) and electronic effects (altering acidity and nucleophilicity).

This guide is structured as a dynamic troubleshooting workflow. Select your scenario below to proceed.

Part 1: Strategic Method Selection (Triage)

"Which protocol should I use for my specific substrate?"

Do not default to Fischer esterification for every substrate. Use this logic gate to select the chemically appropriate pathway.

Decision Matrix: Reaction Pathway Selector

MethodSelection Start Substrate Analysis: Which Isomer? Ortho Ortho-Nitro (High Steric Hindrance) Start->Ortho MetaPara Meta/Para-Nitro (Low Steric Hindrance) Start->MetaPara AcidSensitive Is the Alcohol Acid-Sensitive? Ortho->AcidSensitive Cesium Method D: Cesium Carboxylate (Alkylation) Ortho->Cesium If Alcohol is Primary Halide Scale Scale > 100g? MetaPara->Scale Yes Yes AcidSensitive->Yes No No AcidSensitive->No Scale->Yes Scale->No Fischer Method A: Fischer Esterification (Thermodynamic Control) AcidChloride Method B: Acid Chloride Route (Kinetic Control) Steglich Method C: Steglich (DCC/DMAP) (Mild Conditions) Yes->Fischer Yes->Steglich No->AcidChloride No->AcidChloride

Figure 1: Decision tree for selecting the optimal esterification strategy based on isomer sterics and substrate sensitivity.

Part 2: The Protocols & Troubleshooting

Method A: Fischer Esterification (The "Workhorse")

Best for: Meta/Para-isomers, simple primary alcohols (MeOH, EtOH), large scale. Mechanism: Acid-catalyzed equilibrium.[1]

Critical Protocol Optimization

For nitrobenzoic acids, the electron-withdrawing nitro group destabilizes the protonated carbonyl intermediate, making the reaction slower than unsubstituted benzoic acid.

  • Catalyst: Use p-Toluenesulfonic acid (p-TSA) (1-5 mol%) instead of H₂SO₄ to minimize charring/oxidation.

  • Water Removal: This is non-negotiable.

    • Low Boiling Alcohols (MeOH/EtOH): Use a Soxhlet extractor filled with activated 3Å molecular sieves.

    • High Boiling Alcohols (Toluene/Xylene): Use a Dean-Stark trap .

Troubleshooting Ticket #101: "My yield is stuck at 60% despite refluxing for 24 hours."
  • Root Cause: Equilibrium limitation. The nitro group makes the carbonyl less basic, so protonation (the first step) is difficult.

  • Solution:

    • Switch Solvent: If using Ethanol, switch to Toluene as the solvent and add 3-5 equivalents of Ethanol. This allows higher reflux temperatures (110°C vs 78°C), driving the kinetics.

    • The "Ortho" Trap: If you are using ortho-nitrobenzoic acid, Fischer esterification will fail or be agonizingly slow due to the Ortho Effect (steric blocking of the tetrahedral intermediate formation) [1]. Abort and switch to Method B.

Method B: Acid Chloride Activation (The "Pharma Standard")

Best for: Ortho-nitrobenzoic acid, valuable alcohols, high yield requirements. Mechanism: Nucleophilic Acyl Substitution (Irreversible).

Step-by-Step Protocol
  • Activation: Suspend nitrobenzoic acid in dry DCM or Toluene. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF (essential).

    • Why DMF? It forms the Vilsmeier-Haack intermediate, which is far more reactive than oxalyl chloride alone.

  • Evaporation: Once gas evolution stops, evaporate to dryness to remove excess oxalyl chloride/HCl. Do not skip this.

  • Coupling: Redissolve acid chloride in DCM. Add Alcohol (1.0 equiv) and Triethylamine (1.2 equiv) or Pyridine at 0°C.

Troubleshooting Ticket #205: "The product is dark/colored and difficult to crystallize."
  • Root Cause: Residual Thionyl Chloride/Oxalyl Chloride or DMF decomposition.

  • Solution:

    • The "Chaser": After forming the acid chloride, chase it with dry toluene 2x and rotovap. This azeotropes away the HCl and excess reagent.

    • Base Choice: Switch from Pyridine to DMAP (cat.) + DIPEA . Pyridine can form colored complexes with nitro-aromatics.

Method C: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, complex drug intermediates. Mechanism: Carbodiimide coupling.[1][2]

The "Deadly" Side Reaction

In sterically hindered substrates (ortho-nitro), the reaction with the alcohol is slow. This allows the O-acylisourea intermediate to rearrange into an N-acylurea , a stable, unreactive byproduct that is nearly impossible to separate from your product.

SteglichSideReaction Acid R-COOH O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC Ester Target Ester O_Acyl->Ester Fast path (with DMAP) NAcyl N-Acylurea (Dead End Byproduct) O_Acyl->NAcyl Slow path (No DMAP/Steric Bulk) Alcohol Alcohol (R'OH) DMAP DMAP Catalyst

Figure 2: The kinetic competition in Steglich esterification. DMAP is required to outcompete the N-acyl rearrangement [2].

Troubleshooting Ticket #308: "How do I remove the DCU urea byproduct?"
  • The Issue: Dicyclohexylurea (DCU) is insoluble in most solvents but slightly soluble enough to contaminate chromatography.

  • Solution:

    • Switch Reagent: Use EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The urea byproduct of EDC is water-soluble and washes away in the workup.

    • Cold Filtration: If you must use DCC, dilute the reaction mixture with cold ether (-20°C) before filtration. DCU is virtually insoluble in cold ether.

Method D: Cesium Carbonate Alkylation (The "Nuclear Option")

Best for: Extremely hindered ortho-nitrobenzoic acids reacting with alkyl halides (not alcohols). Mechanism: The "Cesium Effect" [3].[3]

Why it works for Ortho-Nitro

The ortho-nitro group twists the carboxylate out of plane (Steric Inhibition of Resonance), making the acid stronger (pKa ~2.2 vs 3.4 for para). However, the nitro group withdraws electron density, making the oxygen less nucleophilic.

Cesium Carbonate (Cs₂CO₃) solves this.[4] The large Cs⁺ ion has a weak solvation shell and forms a "loose" ion pair with the carboxylate. This leaves the carboxylate anion "naked" and highly reactive, overcoming the electronic deactivation.

Protocol:

  • Dissolve ortho-nitrobenzoic acid in DMF .

  • Add Cs₂CO₃ (1.5 equiv). Stir 30 min.

  • Add Alkyl Halide (1.2 equiv). Stir at RT (or 50°C).

Part 3: Comparative Data & Summary

FeatureFischer (Acid Cat.)[1][5]Acid Chloride (SOCl₂)Steglich (DCC)Cesium (Cs₂CO₃)
Ortho-Nitro Yield < 30% (Poor)> 90% (Excellent)50-70% (Variable)> 95% (Excellent)
Steric Tolerance LowHighMediumVery High
Byproducts WaterHCl, SO₂Urea (Difficult removal)Inorg. Salts (Easy)
Cost LowLowHighHigh (Cesium)
Key Risk Equilibrium ReversionMoisture SensitivityN-Acylurea formationDMF removal

Part 4: Frequently Asked Questions (FAQ)

Q: Why is ortho-nitrobenzoic acid esterification so much harder than para? A: It is a combination of Steric Hindrance (the nitro group physically blocks the carbon) and the Ortho Effect . The substituent forces the carboxyl group out of planarity with the benzene ring [4].[6][7][8] While this increases acidity, it makes the formation of the tetrahedral intermediate (in Fischer/Steglich) energetically unfavorable due to crowding.

Q: Can I use microwave irradiation to speed up the Fischer reaction? A: Yes. Microwave heating in a sealed vessel allows you to superheat the solvent (e.g., MeOH at 120°C). This can push the reaction to completion in minutes rather than hours, often overcoming the steric barrier through brute thermal force [5].

Q: I see a new spot on TLC for my Acid Chloride reaction that isn't product or starting material. A: This is likely the anhydride . If you use exactly 0.5 equiv of oxalyl chloride, or if water is present, two molecules of acid will couple. Ensure you use excess oxalyl chloride (1.2 - 1.5 equiv) to force the equilibrium to the acid chloride side.

References

  • Study and modeling of the esterification process of m-nitrobenzoic acid with ethanol. Science Journal.Link[9][10]

  • Steglich Esterification Mechanism and Applications. Organic Chemistry Portal.11[9][10]

  • Cesium Carbonate Promoted Direct Amidation/Esterification. Journal of Organic Chemistry.[9]9

  • Ortho Effect in Substituted Benzoic Acids. Wikipedia.6[9][10]

  • Improved Fischer Esterification under Sealed-Vessel Microwave Conditions. ResearchGate.10[1][2][4][9][10][12][13][14][15]

Sources

Recrystallization techniques for purifying substituted benzoic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solid-State Chemistry Support Hub .

This guide is designed for the high-throughput purification of substituted benzoic acids. Unlike simple recrystallizations, substituted aromatics present unique challenges—specifically "oiling out" (liquid-liquid phase separation) and isomer co-crystallization.

The following protocols are structured as self-validating workflows. If a step fails, the guide provides an immediate branching logic to resolve it.

Module 1: Solvent Architecture & Selection

The Core Principle: Substituted benzoic acids rely on a steep temperature-solubility gradient. However, the substituent dictates the lattice energy and solvent interaction.

Solvent Decision Matrix

Do not guess. Use the electronic nature of your substituent to select the primary solvent system.

Substituent TypeElectronic EffectRecommended Solvent SystemSecondary (Co-Solvent)
Halogens (-Cl, -Br, -I)Electron-Withdrawing (Inductive)Ethanol / Water (Binary) Add water to hot ethanolic solution until turbid.
Nitro (-NO₂)Strong Electron-WithdrawingWater (High T required) or Methanol Acetone (if solubility is too low in alcohols).
Alkyl (-CH₃, -tBu)Electron-DonatingToluene or Petroleum Ether Hexane (to induce precipitation).
Hydroxy/Amino (-OH, -NH₂)H-Bond DonorsWater (pH adjusted)Ethanol (avoid if esterification is a risk).
Visual Workflow: Solvent Screening Logic

SolventSelection Start START: Select Substituent Polar Polar/H-Bonding (-OH, -COOH, -NH2) Start->Polar NonPolar Non-Polar/Lipophilic (-Alkyl, -Phenyl) Start->NonPolar Halogen Halogenated (-Cl, -Br, -F) Start->Halogen Water Primary: Water (Check pH) Polar->Water High Solubility Toluene Primary: Toluene (Avoid Alcohols) NonPolar->Toluene Hydrophobic Interaction Mixed Binary System: Ethanol + Water Halogen->Mixed Balance Polarity Check1 Check: Dissolves at Boiling? Water->Check1 Toluene->Check1 Mixed->Check1 Success Proceed to Cooling Check1->Success Yes Fail Switch to Binary System Check1->Fail No

Figure 1: Decision logic for selecting the initial solvent system based on substituent electronics.

Module 2: Troubleshooting "Oiling Out"

The Issue: The solution cools, but instead of crystals, you see oily droplets at the bottom or a milky emulsion. The Cause: The Melting Point (MP) of the solute (in the solvent) is lower than the temperature at which the solution becomes saturated.[1][2] The compound precipitates as a liquid (oil) before it can crystallize.

Protocol: The "Oiling Out" Rescue

Do not filter the oil. It contains your product.

  • Re-heat: Return the flask to the heat source until the oil redissolves completely.

  • Solvent Adjustment (The Critical Step):

    • If Single Solvent: Add 10-15% more solvent. You need to lower the saturation temperature below the oiling point.

    • If Binary Solvent: Add more of the good solvent (the one that dissolves the compound well).

  • Seeding: Cool the solution very slowly to just above the temperature where oiling occurred previously. Add a seed crystal of the pure product.

    • No seed crystal? Dip a glass rod in the solution, let it dry in air to form micro-crystals, and re-insert.

  • Vigorous Agitation: If oil droplets form again, stir vigorously. This can induce nucleation at the droplet interface.

OilingOut Issue Alert: Oiling Out Observed Reheat 1. Re-heat to Dissolve Issue->Reheat Dilute 2. Add Solvent (Lower Saturation Temp) Reheat->Dilute Cool 3. Slow Cool to T > T(oil) Dilute->Cool Seed 4. Add Seed Crystal Cool->Seed Result Crystallization Seed->Result

Figure 2: Remediation workflow for liquid-liquid phase separation (oiling out).

Module 3: Advanced Impurity Management

Scenario A: Colored Impurities (The Charcoal Protocol)

Safety Warning: Never add activated charcoal to a boiling solution. It acts as a nucleation site and will cause the solvent to flash-boil (bump) explosively.

  • Cool Down: Remove boiling solution from heat and wait 60 seconds.

  • Add Adsorbent: Add activated charcoal (1-2% by weight of crude solid).

  • Re-Boil: Return to heat and boil for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed funnel with fluted filter paper or a Celite pad.

    • Tip: If crystals form in the funnel stem, you used too little solvent. Rinse with hot solvent immediately.

Scenario B: Isomer Separation (Ortho vs. Para)

Context: In substituted benzoic acids (e.g., nitrobenzoic or chlorobenzoic acids), the ortho isomer is often significantly more acidic than the para isomer due to the "Ortho Effect" (steric inhibition of resonance/inductive proximity).[3]

Technique: The pH Swing Instead of relying solely on solubility, use pKa differences.

  • Dissolution: Dissolve the mixture in a minimum amount of hot water.

  • pH Adjustment (Target pH 4-5):

    • Add dilute NaOH until the solution is basic (all acids dissolved as salts).

    • Slowly add HCl while monitoring pH.

  • Selective Precipitation:

    • The weaker acid (usually para-isomer) will precipitate first as the pH drops.

    • The stronger acid (usually ortho-isomer) remains in solution as the salt at intermediate pH.

  • Filtration: Filter the precipitate (para-isomer).

  • Recovery: Acidify the filtrate further (pH < 2) to precipitate the ortho-isomer.

Module 4: Post-Crystallization Validation

How do you know it worked?

MetricAcceptance CriteriaTroubleshooting
Melting Point (MP) Range < 2°C. Matches literature value.Broad range (>3°C) indicates wet crystals or remaining impurities. Dry further and repeat.
Crystal Appearance Defined needles, plates, or prisms. No amorphous powder.Powder indicates cooling was too fast ("Crash Crystallization"). Re-dissolve and cool slower.
Yield 60-80% Recovery.<50%: Too much solvent used. Evaporate mother liquor to half volume and harvest a "second crop."

References

  • Vogel, A.I. , Furniss, B.S., Hannaford, A.J., Smith, P.W.G., & Tatchell, A.R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical.

  • Nichols, L. (2023). Organic Chemistry Laboratory Techniques: Crystallization. OpenStax/LibreTexts.

  • Mills, L.E. (1934).[5] Method for separation of ortho- and para-halobenzoic acids. U.S. Patent 1,942,826.[5]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.

Sources

Synthesis Analytics Support Center: TLC & NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Research) Topic: Identification of Synthesis Byproducts via TLC and NMR

Introduction

Welcome to the Synthesis Analytics Help Desk. In organic synthesis, the gap between a crude reaction mixture and a confirmed structure is often filled with ambiguous data. This guide addresses the specific "false positives" and "ghost signals" that plague researchers: spots that vanish, peaks that shouldn't be there, and signals that split unexpectedly.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

TLC is your front-line defense, but it is prone to chemical artifacts. The following protocols address the two most common failure modes: Decomposition on Silica and Visualization Blindness .

Issue 1: "Ghost Spots" (Is my compound decomposing?)

Symptom: A single spot in the reaction mixture turns into a streak or multiple spots after purification, or the baseline becomes dark during TLC analysis. Root Cause: Silica gel is slightly acidic (


) and can catalyze hydrolysis or rearrangement of sensitive acetals, enol ethers, or protecting groups.
Diagnostic Protocol: The 2D-TLC Stability Check

Do not assume the new spot is a byproduct. Validate stability using the "Diagonal Rule."

  • Spot: Apply the crude mixture to the bottom-left corner of a square (

    
     cm) TLC plate.
    
  • Run 1: Develop the plate in your standard solvent system (e.g., 20% EtOAc/Hex).

  • Dry: Allow the solvent to evaporate completely (use a cool air stream; heat may induce decomposition).

  • Rotate: Turn the plate

    
     counter-clockwise. The separated spots from Run 1 are now the "origin" for Run 2.
    
  • Run 2: Develop the plate again in the exact same solvent system.

  • Analyze:

    • Diagonal Line: Compounds on the

      
       diagonal are stable.
      
    • Off-Diagonal: Spots appearing below or to the right of the diagonal indicate decomposition occurred during the TLC process.

TwoDimensionalTLC cluster_analysis Interpretation Logic Start Crude Sample Run1 Run 1 (Vertical) Start->Run1 Rotate Rotate 90° Run1->Rotate Run2 Run 2 (Horizontal) Rotate->Run2 Result Analysis Run2->Result Stable Compound Stable on Silica Result->Stable Spots on Diagonal Unstable Compound Decomposes (Change Stationary Phase) Result->Unstable Spots Off-Diagonal

Figure 1: Logic flow for 2D-TLC stability testing. Off-diagonal spots confirm silica-induced degradation.

Issue 2: Visualization Blindness

Symptom: NMR shows a byproduct, but the TLC plate looks clean under UV light. Root Cause: Many aliphatic byproducts (boronates, tin residues, lipids) lack the conjugation required for UV absorbance at 254 nm.

Reference: Functional Group Specific Stains

Use this table to select a destructive stain based on the suspected byproduct.

Stain ReagentTarget Functional GroupColor ChangePreparation Note
p-Anisaldehyde Nucleophiles (Alcohols, Ketones, Protections)Pink/Blue/PurpleRequires heat.[1] Versatile "universal" stain.[2]
KMnO₄ Alkenes, Alkynes, Oxidizable groupsYellow spot on PurpleBasic pH. Works without heat (dip only).
Ninhydrin Amines (Primary/Secondary)Red/PinkEssential for amino acids/peptide coupling.
Phosphomolybdic Acid (PMA) General Organic / LipidsDark Green/BlackRequires strong heat. Good for terpenes.
Vanillin Alcohols, KetonesRange of ColorsSimilar to Anisaldehyde but often milder.

Module 2: NMR Troubleshooting

NMR provides structural truth, but it is easily confused by solvents and dynamic processes.

Issue 3: The "Extra" Peaks (Solvent vs. Sample)

Symptom: Sharp singlets or multiplets appear that do not match the product. Solution: Before hypothesizing a side reaction, rule out residual solvents. The most common error is misidentifying water or grease.

Quick Reference: Common Impurities in CDCl₃

Data derived from Fulmer et al. (2010).

ImpurityProton Shift (

, ppm)
MultiplicityCarbon Shift (

, ppm)
Notes
Water 1.56s (broad)-Shift varies with concentration/pH.
Acetone 2.17s30.9Common from cleaning glassware.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)q, s, t60.5, 21.0, 14.2Common from column chromatography.
Dichloromethane 5.30s53.4distinct singlet, often overlaps alkenes.
Silicone Grease 0.07s1.0From ground glass joints.

Pro-Tip: If you see a peak at


 0.07 or 1.26, check the integral ratio. Grease and lipids often have massive integrals relative to your product.
Issue 4: Broadening vs. Splitting (Rotamers or Impurities?)

Symptom: Peaks appear "doubled" or unusually broad. Is it a mixture of diastereomers, a dirty sample, or rotamers? Root Cause: Restricted rotation (e.g., Amides, Carbamates) can create distinct NMR signals for a single compound at room temperature.

Diagnostic Protocol: Variable Temperature (VT) NMR
  • Run Standard: Acquire

    
     NMR at 298 K (
    
    
    
    ).
  • Heat: Warm the probe to 323 K (

    
    ) or 343 K (
    
    
    
    ).
  • Observe:

    • Coalescence: If the separated peaks merge into a single sharp peak, they are Rotamers .

    • No Change: If peaks remain distinct, they are likely Isomers or Impurities .

    • Sharpening: If a broad peak sharpens significantly, it may be due to Quadrupolar broadening (e.g., Boron/Nitrogen) or reduced viscosity.

NMR_Decision_Matrix Start Unknown Extra/Broad Peaks CheckSolvent Check Solvent Table (Fulmer et al.) Start->CheckSolvent IsSolvent Identify as Residual Solvent CheckSolvent->IsSolvent Match NotSolvent Not a Solvent CheckSolvent->NotSolvent No Match CheckShape Peak Shape Analysis NotSolvent->CheckShape Broad Broad / Hump CheckShape->Broad Split Split / Doubled CheckShape->Split ActionVT Run VT-NMR (Heat to 50°C) Broad->ActionVT Exchange? Split->ActionVT Restricted Rotation? Coalesce Peaks Merge ActionVT->Coalesce Static Peaks Static ActionVT->Static ConclusionRot Rotamers (Single Compound) Coalesce->ConclusionRot ConclusionImp Impurity / Isomer Static->ConclusionImp

Figure 2: Decision matrix for distinguishing rotamers from static impurities.

Module 3: Isolation Workflow (The "Mini-Workup")

Running NMR on a crude reaction mixture often fails due to paramagnetic catalysts (Pd, Cu) causing line broadening, or vast excesses of reagents swamping the signal.

The Protocol: Never dry a crude reaction directly for NMR if it contains metal catalysts or high-boiling solvents (DMF/DMSO).

  • Aliquot: Take

    
     of the reaction mixture.
    
  • Partition: Add to a 2 mL vial containing

    
    EtOAc  and 
    
    
    
    Water (or saturated
    
    
    if basic workup is needed).
  • Vortex: Shake vigorously for 10 seconds.

  • Separate: Allow layers to separate.

  • Filter: Pipette the top organic layer through a small plug of anhydrous

    
      inside a Pasteur pipette directly into a clean vial.
    
  • Evaporate: Blow down with nitrogen or vac-down.

  • Reconstitute: Add deuterated solvent.

Why this works: This removes paramagnetic salts (into the aqueous layer) and bulk polar solvents (DMF washes out), providing a "clean" NMR that represents what you will actually isolate.

References

  • Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Clayden, J., et al. (2009). NMR Spectroscopy: Rotamers and Dynamic Processes. In Organic Chemistry (2nd Ed.). Oxford University Press. (General Textbook Reference for VT-NMR mechanisms).
  • University of Rochester. (n.d.).[8] TLC Stains and Visualization. Not Voodoo X.

Sources

🛠️ Technical Support Center: Benzyl Ester Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering stability issues with benzyl esters during experimental workup.

Topic: Preventing Hydrolysis During Workup & Purification Ticket ID: BE-PROTECT-001 Status: Open Support Level: Tier 3 (Senior Scientist / R&D)

📋 Executive Summary

Benzyl esters (


) are robust protecting groups, valued for their stability against mild acids and their orthogonality to silyl ethers and carbamates. However, they possess a specific vulnerability profile: they are prone to hydrolysis under strongly basic conditions (saponification) and can degrade during acidic workups if heat or strong nucleophiles are present. 

This guide addresses the "Silent Yield Killers"—process parameters during extraction and purification that inadvertently trigger cleavage mechanisms (


 or 

).

🔍 Diagnostic Workflow

Before applying a fix, identify the stress point in your current workflow using the decision tree below.

WorkupDiagnosis Start Start: Yield Loss / Hydrolysis Detected CheckpH Check Aqueous Phase pH Start->CheckpH IsBasic pH > 10? (e.g., NaOH, Na2CO3 wash) CheckpH->IsBasic Basic Workup IsAcidic pH < 2? (e.g., Acid Quench) CheckpH->IsAcidic Acidic Workup Saponification CAUSE: Saponification (Base-Catalyzed Hydrolysis) IsBasic->Saponification Yes IsEmulsion Did an emulsion form? (Long contact time) IsBasic->IsEmulsion No FixBasic FIX: Switch to Cold Sat. NaHCO3 or Phosphate Buffer Saponification->FixBasic AcidHydrolysis CAUSE: Acid-Catalyzed Cleavage (A_Ac2) IsAcidic->AcidHydrolysis Yes IsAcidic->IsEmulsion No FixAcid FIX: Pour into Ice/Buffer Avoid Exotherms AcidHydrolysis->FixAcid Interface CAUSE: Interfacial Hydrolysis (Prolonged H2O contact) IsEmulsion->Interface Yes FixEmulsion FIX: Brine wash, Filter through Celite Interface->FixEmulsion

Figure 1: Diagnostic decision tree for identifying the root cause of benzyl ester loss during workup.

💡 Troubleshooting Modules (Q&A)

Module A: The "Basic" Trap (Saponification)

User Issue: "I used 1M NaOH to remove excess carboxylic acid starting material. My product yield is low, and I see benzyl alcohol in the NMR."

Root Cause: You have triggered Base-Catalyzed Hydrolysis (


) . Hydroxide ions (

) are potent nucleophiles that attack the carbonyl carbon of the ester.[1] This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and cannot be re-attacked by the alkoxide.

Corrective Protocol:

  • Stop using strong bases. Avoid NaOH, KOH, or

    
     washes if you have a benzyl ester.
    
  • Use the "Buffered Wash" Technique:

    • Substitute NaOH with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Critical Step: If the substrate is extremely sensitive, use a 0.5 M Phosphate Buffer (pH 7.0 - 8.0) . This maintains neutrality while still extracting acidic impurities.

  • Temperature Control: Perform all basic washes at 0°C (Ice Bath) . The rate of hydrolysis drops significantly at lower temperatures.

Module B: The Acidic Quench & Lewis Acids

User Issue: "I quenched a Friedel-Crafts reaction containing a benzyl ester with water, and the ester cleaved."

Root Cause: This is likely Acid-Catalyzed Hydrolysis (


)  exacerbated by Heat .
  • Quenching Lewis Acids (like

    
     or 
    
    
    
    ) with water generates HCl and a massive exotherm.
  • Hot aqueous acid is the standard method for removing esters. You inadvertently created deprotection conditions.

Corrective Protocol:

  • The "Reverse Quench": Never add water to the reaction. Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and Sodium Bicarbonate .

    • Why? The ice absorbs the exotherm, and the bicarbonate neutralizes the HCl immediately upon formation.

  • Lewis Acid Chelation: If using aluminum or titanium reagents, quench with Rochelle's Salt (Sodium Potassium Tartrate) solution instead of pure water. This sequesters the metal ions, prevents local acid pockets, and breaks up emulsions.

Module C: Purification Pitfalls

User Issue: "My crude NMR looked perfect, but after silica gel column chromatography, the product decomposed."

Root Cause: Standard Silica Gel (SiO2) is slightly acidic (pH 4–5). For highly sensitive benzyl esters (especially those with electron-donating groups on the benzyl ring), this acidity is sufficient to catalyze hydrolysis or alcoholysis during the slow elution process.

Corrective Protocol:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (

    
    ) in hexanes before loading your sample.
    
  • Add Buffer to Eluent: Maintain 0.5% - 1%

    
      in your mobile phase throughout the purification.
    
  • Alternative Phase: Switch to Neutral Alumina (Grade III) if the compound is extremely acid-sensitive.

🧪 Standard Operating Procedure (SOP)

Protocol: The "Safe Workup" for Benzyl Esters

Use this protocol for any reaction mixture containing a benzyl ester to minimize hydrolysis risk.

Reagents Required:

  • Saturated Aqueous

    
     (or Phosphate Buffer pH 7).
    
  • Saturated Aqueous

    
     (Brine).[2]
    
  • Solvent (EtOAc or DCM).

  • Ice.

Step-by-Step:

  • Cool Down: Place the reaction flask in an ice bath and cool to 0°C.

  • Quench:

    • If Acidic/Lewis Acid: Pour mixture into a beaker containing crushed ice and saturated

      
      .
      
    • If Basic: Pour mixture into a beaker containing crushed ice and dilute

      
       (Ammonium Chloride). Note: 
      
      
      
      is mildly acidic (pH ~5), do not use strong mineral acids.
  • Phase Separation (The "Speed" Step):

    • Transfer to a separatory funnel immediately.

    • Shake vigorously for 30 seconds.

    • Allow layers to separate. If an emulsion forms, add solid

      
       or a small amount of MeOH to break it. Do not let it sit for hours.
      
  • The "Dry" Wash:

    • Wash the organic layer once with Brine (Sat. NaCl).[2] This pulls residual water out of the organic phase, stopping hydrolysis kinetics.

  • Drying:

    • Dry over anhydrous

      
       (Sodium Sulfate).[2] Avoid 
      
      
      
      for extremely sensitive esters as it is slightly Lewis acidic.
  • Concentration:

    • Evaporate solvent at < 40°C . Do not overheat the water bath.

📊 Comparative Stability Data

ConditionStability of Benzyl EsterRisk LevelRecommendation
pH < 1 (RT) StableLowSafe for short durations.
pH < 1 (Reflux) Unstable HighAvoid. Causes cleavage.[1][3]
pH 4 - 8 (RT) Stable NoneTarget range for workup.
pH 9 - 12 (RT) VariableModerateKeep cold (0°C). Work fast.
pH > 12 (RT) Unstable CriticalAvoid. Immediate saponification.
H2 / Pd-C Unstable CriticalCauses Hydrogenolysis (Cleavage).
Lewis Acids VariableHighQuench with Rochelle's Salt.

🧠 Mechanistic Insight

Understanding the enemy is key to defeating it. The diagram below illustrates the two primary pathways we are trying to prevent. Note that the Base-Catalyzed pathway is essentially irreversible in aqueous media, making it the more dangerous of the two during workup.

HydrolysisMechanism Ester Benzyl Ester (R-CO-OBn) TetInt Tetrahedral Intermediate Ester->TetInt Attack by OH- ProtEster Protonated Carbonyl Ester->ProtEster Protonation OH OH- (Nucleophile) OH->TetInt Carboxylate Carboxylate Anion (R-COO-) + BnOH TetInt->Carboxylate Irreversible Collapse HPlus H+ (Catalyst) HPlus->ProtEster AcidProduct Carboxylic Acid (R-COOH) + BnOH ProtEster->AcidProduct +H2O, -H+

Figure 2: Mechanistic pathways for Base-Catalyzed (Red) and Acid-Catalyzed (Yellow) hydrolysis.

📚 References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.).[4] Wiley-Interscience.[3] (The definitive guide on stability profiles).

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.

  • Khurana, J. M., & Arora, R. (2009).[3] Chemoselective Cleavage of Benzyl Esters with Nickel Boride. Synthesis, 2009(7), 1127-1130. (Demonstrates metal-mediated cleavage mechanisms).

  • Sajiki, H. (1995).[3] Selective Inhibition of Benzyl Ether Hydrogenolysis with Ammonia/Pyridine. Tetrahedron Letters, 36(20), 3465-3468. (Discusses chemoselectivity of benzyl groups).

  • Organic Chemistry Portal. Benzyl Esters: Stability and Deprotection.

Sources

Challenges in the selective deprotection of benzyl groups.

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Global Synthetic Chemistry Support Operator: Senior Application Scientist Status: Online

Welcome to the Deprotection Support Center.

You have reached the Tier-3 Support Desk. We understand that removing benzyl (Bn) groups is rarely as simple as "add Pd/C and stir." The following troubleshooting tickets address the most frequent critical failures: catalyst poisoning, unwanted dehalogenation, and Lewis acid incompatibility.

Select your issue below to view the resolution protocol.

Ticket #BN-001: "My Halogen Disappeared!"

User Report: I tried to remove a benzyl ether using Pd/C and H₂. The benzyl group is gone, but so is my Chlorine/Bromine atom. I need the halogen for a subsequent Suzuki coupling.

Root Cause Analysis: Palladium is an excellent catalyst for hydrogenolysis, but it is indiscriminate. The bond dissociation energy (BDE) of C-I (57 kcal/mol) and C-Br (68 kcal/mol) is lower than or comparable to the benzylic C-O bond. Standard Pd/C will perform oxidative addition into the C-X bond, leading to hydrodehalogenation.

Resolution Protocol: The Sajiki Method You must "poison" the catalyst selectively. The addition of a sulfur or nitrogen source occupies the most active sites on the Pd surface, which are responsible for C-X activation, while leaving the sites required for benzyl hydrogenolysis accessible.

Step-by-Step Fix:

  • Catalyst: Use standard 10% Pd/C (unreduced).

  • The Additive (Critical): Add Diphenylsulfide (Ph₂S) .

    • Ratio: 0.5 to 1.0 equivalents relative to the substrate is standard.

    • Mechanism:[1][2][3][4][5] Ph₂S acts as a reversible poison. It creates a steric and electronic environment that retards the oxidative addition of Pd into the C-Halogen bond.

  • Solvent: Methanol or Ethanol.[3]

  • Execution: Stir at room temperature under a hydrogen balloon.

Alternative (Amine Poisoning): If sulfur is unacceptable for downstream steps, use Ethylenediamine as the poison.

  • Citation: Sajiki, H. et al. J. Org. Chem. (2006) and Tetrahedron Lett.[6] (2003).[7]

Ticket #BN-002: "BCl₃ Ruined My Reaction (Polymerization/Alkylation)"

User Report: I switched to Boron Trichloride (BCl₃) because I have an alkene that can't survive hydrogenation. The benzyl group came off, but my yield is terrible, and I see new spots on TLC that look like alkylated byproducts.

Root Cause Analysis: BCl₃ cleaves the benzyl ether via coordination to the oxygen, generating a transient benzyl cation . Without a proper "sink" for this cation, it will re-attack the most electron-rich part of your molecule (Friedel-Crafts alkylation) or polymerize. This is the "Benzyl Cation Bounce."

Resolution Protocol: The Scavenger System You cannot run this reaction without a cation scavenger .

Step-by-Step Fix:

  • The Scavenger: Add Pentamethylbenzene (3-5 equivalents).

    • Why? It is extremely electron-rich but non-Lewis basic . Unlike anisole or sulfides, it will not coordinate to BCl₃ (which would kill the Lewis acid's activity). It traps the benzyl cation to form benzylpentamethylbenzene, which is inert.

  • Temperature Control: Start at -78°C .

    • BCl₃ is aggressive.[8] Warm to 0°C only if TLC shows no conversion after 1 hour.

  • Stoichiometry: Use 2-3 equivalents of BCl₃ (1M in CH₂Cl₂).

  • Citation: Okano, K., Tokuyama, H. et al. Synlett (2008).[2]

Ticket #BN-003: "The Sulfur Stalemate"

User Report: My molecule contains a thioether (or thiophene). I added Pd/C, applied H₂, and... nothing happened. The starting material is untouched.

Root Cause Analysis: Sulfur is a permanent poison for heterogeneous Palladium catalysts. The lone pairs on sulfur bind irreversibly to the Pd surface, completely shutting down catalytic activity.

Resolution Protocol: Switch Mechanisms Do not add more Pd/C. It is a waste of resources. You must leave the catalytic hydrogenation domain.

Option A: Dissolving Metal Reduction (Birch-type)

  • Reagents: Sodium (Na) in liquid Ammonia (NH₃) or Naphthalene/Lithium (LN).

  • Risk: Will reduce alkynes and some aromatics.

Option B: Lewis Acid (See Ticket #BN-002)

  • BCl₃ or BBr₃ are generally compatible with sulfides, provided the sulfur doesn't complex the Boron too strongly (add extra equivalents of Lewis Acid if needed).

Option C: Oxidative Cleavage (If PMB)

  • If the group is p-methoxybenzyl (PMB), use DDQ.[1][4][5][9] (See Ticket #BN-004).

Ticket #BN-004: "Identity Crisis (PMB vs. Bn)"

User Report: I have both a Benzyl (Bn) ether and a p-Methoxybenzyl (PMB) ether. I need to remove the PMB but keep the Bn intact.

Root Cause Analysis: This relies on the difference in oxidation potential. The methoxy group on PMB makes the aromatic ring electron-rich, allowing it to undergo Single Electron Transfer (SET) oxidation much faster than the unsubstituted Benzyl group.[4]

Resolution Protocol: DDQ Oxidation

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ ).[1][4]

  • Solvent: CH₂Cl₂ : Water (18:1). Water is essential to hydrolyze the intermediate oxocarbenium ion.

  • Observation: The reaction mixture will turn deep green/red (Charge Transfer Complex) and then fade as the oxidant is consumed.

  • Selectivity: This will remove PMB quantitatively while leaving Bn untouched.

Advanced User Note (The Reverse): Can you remove Bn in the presence of PMB? Generally No , because conditions that cleave Bn (hydrogenolysis) also cleave PMB. However, specific reductive conditions (Li/NH₃) can sometimes cleave the less sterically hindered benzyl group if the PMB is in a crowded position, but this is risky.

Visual Troubleshooting Guides
Diagram 1: Method Selection Matrix

Caption: Decision tree for selecting the optimal deprotection reagent based on substrate functionality.

DeprotectionSelector Start Start: Substrate Analysis HasSulfur Contains Sulfur? Start->HasSulfur HasHalogen Contains Halogen (Cl, Br, I)? HasSulfur->HasHalogen No Method_Lewis BCl3 + Pentamethylbenzene HasSulfur->Method_Lewis Yes (Pd Poisoned) HasAlkene Contains Alkene/Alkyne? HasHalogen->HasAlkene No Method_Pd_Poison Pd/C + Ph2S (Sajiki) HasHalogen->Method_Pd_Poison Yes (Prevent Dehalogenation) Method_Pd_Std Standard H2 + Pd/C HasAlkene->Method_Pd_Std No (Safe) HasAlkene->Method_Lewis Yes (Avoid Saturation) Method_Birch Na / Liq. NH3 Method_DDQ Use DDQ (if PMB)

Diagram 2: The "Stalled Reaction" Debugger

Caption: Workflow for diagnosing failed hydrogenolysis reactions.

StalledReaction Issue Issue: Reaction Stalled Check1 Check Poisoning (S, N, P) Issue->Check1 Check2 Check Sterics Check1->Check2 No Poisons Action1 Switch to Pearlman's Cat. (Pd(OH)2) Check1->Action1 Suspected Action2 Add Acid (AcOH or HCl) (Protonate Amines) Check1->Action2 Amine Present Action3 Increase H2 Pressure (Balloon -> Parr Shaker) Check2->Action3 Bulky Group Action4 Switch to Transfer Hydrog. (NH4HCO2) Check2->Action4 Solubility Issue

Quick Reference Protocols
MethodReagentsKey AdditiveBest ForAvoid If
Sajiki Hydrogenolysis Pd/C, H₂, MeOHDiphenylsulfide (0.5 eq)Benzyl ethers with Halogens presentSulfur is present
Lewis Acid Cleavage BCl₃, CH₂Cl₂, -78°CPentamethylbenzene (3 eq)Alkenes present; Sterically crowded ethersAcid-sensitive groups (acetals)
Transfer Hydrog. Pd/C, MeOH, RefluxAmmonium Formate Rapid scale-up; no H₂ gas neededReaction requires low temp
Oxidative (PMB) DDQ, DCM/H₂OWater (Essential)Selective PMB removalSubstrate is easily oxidized
References
  • Sajiki Method (Halogen Compatibility)

    • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[10] Journal of Organic Chemistry, 2006, 71(19), 7113–7119.

  • Lewis Acid Scavengers (BCl₃)

    • Okano, K., et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger."[2] Synlett, 2008, 13, 1977–1980.

  • Transfer Hydrogenation

    • Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Selective Benzyl Ethers (Review)

    • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[11] Synlett, 1993, 663-664.[11]

Sources

Technical Support Center: Minimizing Dibenzyl Ether in O-Benzylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for synthetic chemists. It prioritizes mechanistic understanding and actionable protocols to eliminate dibenzyl ether (


) formation.

Ticket ID: BENZ-001-OPT Status: Open Assigned Specialist: Senior Application Scientist

Core Analysis: The "Why" of Dibenzyl Ether Formation

Before optimizing, you must diagnose the specific pathway generating the impurity. Dibenzyl ether is not a random byproduct; it is the thermodynamic sink of benzyl groups under uncontrolled conditions.

The Two Primary Failure Modes
  • Under Basic Conditions (Williamson Ether Synthesis): The culprit is almost always trace water .

    • Mechanism:[1][2][3][4] Hydroxide ions (from wet solvent or base) hydrolyze the benzyl halide (

      
      ) to Benzyl Alcohol (
      
      
      
      ).
    • Propagation: The newly formed

      
       is deprotonated by the base to form benzyloxide (
      
      
      
      ), which is a better nucleophile than your substrate. It rapidly attacks the remaining
      
      
      to form
      
      
      .
  • Under Acidic Conditions (Imidates/TCA): The culprit is concentration and temperature .

    • Mechanism:[1][2][3][4] Acid-catalyzed dehydration of benzyl alcohol (often present as an impurity or hydrolysis product) leads to self-condensation:

      
      .
      

Troubleshooting Guide & FAQs

Scenario A: Williamson Ether Synthesis (NaH + BnBr)

Q: I am using NaH/DMF with Benzyl Bromide. Why is my product contaminated with 15% dibenzyl ether? A: This indicates hydrolysis of your reagent .

  • Immediate Check: Is your DMF anhydrous? Commercial "anhydrous" DMF often absorbs water once opened.

  • The Fix:

    • Reagent Quality: Check your Benzyl Bromide. If it smells strongly of almond (benzaldehyde) or is viscous, it has degraded. Distill it or pass it through a short plug of basic alumina before use.

    • Order of Addition (The "Reverse Addition" Protocol): Do not add Benzyl Bromide to the base/substrate mixture immediately.

      • Step 1: Deprotonate the alcohol with NaH at 0°C for 30 mins.

      • Step 2:Wait until H2 evolution ceases (ensures base is consumed by substrate, not available to hydrolyze BnBr).

      • Step 3: Add BnBr dropwise at 0°C.

    • Stoichiometry: Never use a large excess of BnBr. Use 1.1 equivalents max . Any excess BnBr is potential fuel for

      
      .
      
Scenario B: Acid-Catalyzed Benzylation (Benzyl Trichloroacetimidate)

Q: I switched to Benzyl Trichloroacetimidate (Bn-TCA) to avoid base, but I still see dibenzyl ether. A: You are likely running the reaction too warm or too concentrated .

  • The Mechanism: Bn-TCA is a powerful donor. If the activation energy is too high (heat), the generated benzyl cation will grab the nearest nucleophile. If your substrate is sterically hindered, the cation will react with the leaving group or trace moisture, eventually forming

    
    .
    
  • The Fix:

    • Catalyst Loading: Reduce Triflic Acid (TfOH) or TMSOTf loading to 0.05–0.1 eq.

    • Temperature: Run the reaction at -78°C to -40°C , warming slowly. Do not start at room temperature.

Scenario C: The "Unsolvable" Substrate

Q: My substrate is acid-sensitive AND base-sensitive. Standard methods fail. What now? A: You need the Dudley Benzylation .

  • This method uses neutral conditions and a "pre-activated" reagent that does not self-condense as easily as Bn-X. (See Protocol B below).

Visualizing the Failure Pathways

The following diagram maps the kinetic competition between your desired product and the dibenzyl ether side-reaction.

BenzylationFailure cluster_0 The Critical Competition BnX Benzyl Halide (Bn-X) BnOH Benzyl Alcohol (Intermediate) BnX->BnOH + OH- Water Trace Water (Impurity) Water->BnOH Hydrolysis BnO_minus Benzyloxide Anion (Bn-O-) BnOH->BnO_minus + Base Base Base (NaH/KOH) SideProduct Dibenzyl Ether (Bn-O-Bn) BnO_minus->SideProduct + Bn-X (Fast) Substrate Target Alcohol (R-OH) Target Target Ether (R-O-Bn) Substrate->Target + Bn-X / Base

Caption: Kinetic competition pathway. Note that once Benzyl Alcohol forms (yellow), it becomes a competitive nucleophile, consuming Benzyl Halide to form the impurity (black).

Strategic Protocols

Protocol A: Optimized Williamson Ether Synthesis (Zero-Moisture)

Best for: Stable primary/secondary alcohols.

  • Preparation: Dry DMF over activated 4Å molecular sieves for 24h.

  • Activation: In a flame-dried flask under Argon, dissolve Alcohol (1.0 equiv) in DMF (0.5 M).

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C.

    • Checkpoint: Stir at 0°C -> RT for 30-45 mins. Ensure bubbling stops.

  • Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise via syringe pump over 10 minutes.

    • Why? Slow addition keeps the concentration of free BnBr low relative to the alkoxide, favoring the desired

      
       reaction over self-coupling.
      
  • Quench: Quench with saturated

    
    . Do not use water directly if the reaction is exothermic.
    
Protocol B: Dudley Benzylation (The "Silver Bullet")

Best for: Acid/Base sensitive substrates, or when


 formation is unavoidable with other methods.
Mechanism: Uses 2-benzyloxy-1-methylpyridinium triflate to transfer the benzyl group under neutral thermal conditions.[5]
  • Reagents:

    • Dudley Reagent: 2-benzyloxy-1-methylpyridinium triflate (Pre-synthesized or generated in situ).

    • Scavenger: MgO (Magnesium Oxide) - acts as an acid scavenger.[5]

    • Solvent:

      
      -Trifluorotoluene (TFT) or Toluene.
      
  • Procedure:

    • Mix Alcohol (1.0 equiv), Dudley Reagent (2.0 equiv), and MgO (2.0 equiv) in TFT.

    • Heat to 83°C (reflux).

  • Why it works: The byproduct is N-methyl-2-pyridone, which is chemically inert. The reaction is driven by the formation of the stable pyridone, and there is no free "benzyl alkoxide" generated to attack a halide.

Comparative Decision Matrix

FeatureWilliamson (NaH/BnBr)Acid Catalyzed (Bn-TCA)Dudley Reagent
Primary Risk Hydrolysis ->

Polymerization /

High Reagent Cost
pH Conditions Strongly BasicStrongly AcidicNeutral
Moisture Tolerance Low (Fatal)LowModerate

Potential
High (if wet)Medium Very Low
Recommended For Simple substratesBase-sensitive substratesComplex/Sensitive APIs

References

  • BenchChem. "Prevention of Dibenzyl-Substituted Byproduct Formation." Technical Support Center. Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Reaction Guide. Link

  • Dudley, G. B., et al. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[6] Beilstein Journal of Organic Chemistry, 2008.[7][8] Link

  • Iversen, T., Bundle, D. R. "Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups."[9] J. Chem. Soc., Chem. Commun., 1981.[9] Link

  • Sigma-Aldrich. "Dudley Reagents for Neutral Benzylation." Technical Bulletin. Link

Sources

Validation & Comparative

A Comparative Guide to the Stability of Benzyl Esters vs. Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic selection of an ester moiety, whether for a prodrug designed for controlled release or as a protecting group in a complex synthesis, is a critical decision governed by its stability profile. This guide provides a comprehensive comparative analysis of two of the most common choices: benzyl esters and methyl esters. We will dissect their relative stabilities under chemical and enzymatic conditions, grounding the discussion in the fundamental principles of electronic and steric effects. This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for empirical stability assessment, enabling researchers to make informed decisions tailored to their specific applications.

Introduction: The Ester as a Modifiable Functional Handle

In the fields of medicinal chemistry and organic synthesis, the carboxylic acid group is a frequent presence. While vital for the function of many molecules, its polarity and acidity can be liabilities, hindering membrane permeability or interfering with synthetic reactions. Esterification is the quintessential strategy to temporarily mask these properties. The choice of the esterifying alcohol dictates the resulting prodrug's or intermediate's fate.

Methyl and benzyl esters are workhorse functionalities, yet their behavior can differ substantially. A methyl ester, being small and simple, is often used when straightforward hydrolysis is desired. A benzyl ester, with its bulky and electronically distinct benzyl group, offers a different set of properties, including unique cleavage pathways. Understanding these differences is paramount for designing effective prodrugs that release their active component at the desired rate and location, or for planning a synthetic route where protecting groups must be removed under specific, non-interfering conditions.

This guide moves beyond simple statements of lability to explore the causality behind the stability profiles of benzyl and methyl esters, providing both the theoretical framework and the practical data required for rational design.

The Chemical Basis of Ester Stability: Steric and Electronic Effects

The stability of an ester is fundamentally determined by the susceptibility of its carbonyl carbon to nucleophilic attack. This reactivity is modulated by the electronic and steric properties of both the acyl and the alkoxy (alcohol-derived) portions of the molecule. When comparing a benzyl ester to a methyl ester of the same carboxylic acid, the difference lies entirely in the alkoxy group.

Electronic Effects

Electronic effects describe how the distribution of electron density within the molecule influences reactivity. The benzyl group, with its attached phenyl ring, exerts a mild electron-withdrawing inductive effect due to the sp² hybridized carbons of the ring. This can slightly increase the electrophilicity of the carbonyl carbon compared to a methyl group, which is weakly electron-donating. However, the key difference often lies in the stability of the leaving group (the corresponding alkoxide) during hydrolysis.[1]

Steric Effects

Steric effects relate to the non-bonding interactions that arise from the spatial arrangement of atoms.[2] The benzyl group is significantly larger and more sterically demanding than the methyl group. This bulkiness can physically impede the approach of a nucleophile (such as a hydroxide ion or water molecule) to the carbonyl carbon, thereby slowing the rate of hydrolysis.[3][4] In many contexts, this steric hindrance is the dominant factor governing the rate of chemical hydrolysis.

Caption: Factors influencing ester hydrolysis rate.

Comparative Stability Analysis: Experimental Evidence

The theoretical principles of steric and electronic effects are borne out in experimental observations. The relative stability of benzyl versus methyl esters depends heavily on the environment—be it a simple aqueous buffer, a complex biological matrix, or a synthetic reaction flask.

Chemical Stability (pH-Dependent Hydrolysis)

Under non-enzymatic conditions, the rate of hydrolysis is primarily a function of pH and temperature.

  • Base-Catalyzed Hydrolysis : In basic media, hydrolysis proceeds via nucleophilic attack by a hydroxide ion. Here, steric hindrance plays a major role. However, studies directly comparing simple benzoate esters have found only a small difference in stability. For instance, one study observed the half-life of methyl benzoate to be 14 minutes under their basic conditions, while benzyl benzoate was only slightly less stable at 16 minutes.[5] This suggests that for these specific substrates, the steric and electronic effects are nearly balanced. Another study noted that under their conditions (t-BuNH₂/LiBr), methyl esters reacted more quickly than benzyl esters, indicating the specific reagents and conditions are critical.[6]

  • Acid-Catalyzed Hydrolysis : The mechanism of acid-catalyzed hydrolysis is more complex and can vary with the acid concentration.[7] For most simple esters like methyl and benzyl acetate, the reaction proceeds via an AAc2 mechanism (bimolecular, acyl-oxygen cleavage) in dilute acid. In this regime, benzyl esters are generally stable.[8][9] The stability of both ester types to mild acidic and basic conditions makes them effective protecting groups.[8]

Table 1: Comparative Chemical Stability of Benzoate Esters

Ester Condition Half-Life (t½) Reference
Methyl Benzoate LiOH / THF:H₂O 14 min [5]

| Benzyl Benzoate | LiOH / THF:H₂O | 16 min |[5] |

Enzymatic Stability

In a biological context, particularly for prodrugs, stability is dictated by susceptibility to enzymes like carboxylesterases (CES), which are abundant in the liver, plasma, and intestines.[10] Here, the differences between methyl and benzyl esters become more pronounced. The active site of an enzyme imposes strict steric and electronic requirements for a substrate to bind and be hydrolyzed.

Studies using rat plasma and liver microsomes, both rich in esterases, have shown that methyl benzoate is significantly more stable than its higher homologous esters.[5] This is a critical finding for prodrug design, as it demonstrates that the smaller methyl group can lead to slower enzymatic cleavage compared to larger alkyl or benzyl groups in some contexts.

Table 2: Comparative Enzymatic Stability of Benzoate Esters

Ester Matrix Half-Life (t½) Reference
Methyl Benzoate Rat Plasma 36 min [5]
Phenyl Benzoate Rat Plasma 7 min [5]
Methyl Benzoate Rat Liver Microsomes 15 min [5]

| Benzyl Benzoate | Rat Liver Microsomes | 13 min |[5] |

Note: Data for benzyl benzoate in plasma was not provided in the primary reference, but comparison with phenyl benzoate and microsomal data suggests it would be rapidly hydrolyzed. The data indicates that enzymatic hydrolysis rates are highly substrate- and system-dependent.

Orthogonal Deprotection Strategies in Synthesis

A defining difference between benzyl and methyl esters in organic synthesis is their method of cleavage. While both can be hydrolyzed, the benzyl ester possesses a unique and highly valuable chemical handle: it can be cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][9]

This provides an "orthogonal" deprotection strategy. A chemist can have a methyl ester and a benzyl ester in the same molecule and selectively cleave one without affecting the other. The methyl ester can be removed with base (e.g., LiOH), leaving the benzyl ester intact, while the benzyl ester can be removed with hydrogenolysis, leaving the methyl ester untouched.[8] This is a cornerstone of modern synthetic strategy.

G cluster_base Base-Mediated Cleavage cluster_hydro Hydrogenolysis Molecule Molecule with Methyl & Benzyl Esters Base_Reagent LiOH, NaOH, etc. in THF/H₂O Molecule->Base_Reagent Hydro_Reagent H₂, Pd/C in MeOH, EtOAc Molecule->Hydro_Reagent Product_Base Benzyl Ester Intact + Methyl Carboxylate Base_Reagent->Product_Base Selectively cleaves Methyl Ester Product_Hydro Methyl Ester Intact + Benzyl Carboxylate Hydro_Reagent->Product_Hydro Selectively cleaves Benzyl Ester

Caption: Orthogonal deprotection strategies for esters.

Practical Methodologies for Stability Assessment

To empirically determine the stability of a novel ester derivative, a standardized kinetic study is essential. The following protocols provide a self-validating framework for comparing the stability of a benzyl ester versus a methyl ester of a target compound.

Protocol: pH-Dependent Chemical Hydrolysis

This workflow quantifies the rate of ester cleavage in aqueous buffers of varying pH.

  • Preparation of Buffers : Prepare a series of buffers at physiologically and chemically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[11][12]

  • Stock Solution Preparation : Prepare concentrated stock solutions (e.g., 10 mg/mL) of the methyl ester and benzyl ester test compounds in a suitable organic solvent like acetonitrile or DMSO.

  • Initiation of Hydrolysis : Add a small aliquot of the stock solution to a pre-warmed (37 °C) buffer solution to achieve a final concentration of ~10-50 µM. Ensure the organic solvent concentration is low (<1%) to avoid affecting the reaction.

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately quench the hydrolysis reaction by adding the aliquot to a solution that stops the reaction, such as an ice-cold acidic solution (e.g., 0.1% trifluoroacetic acid) in a sample vial.[11]

  • HPLC Analysis : Analyze the samples by a validated reverse-phase HPLC method. Monitor the disappearance of the parent ester peak and the appearance of the carboxylic acid product peak over time.

  • Data Analysis : Plot the natural logarithm of the remaining ester concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis A1 Prepare Buffers (pH 1.2, 7.4, 9.0) A2 Prepare Ester Stock Solutions B1 Initiate Hydrolysis (Add stock to buffer at 37°C) A2->B1 B2 Sample at Time Points (t=0, 5, 15, 30... min) B1->B2 B3 Quench Reaction (Add sample to cold acid) B2->B3 C1 Analyze by HPLC B3->C1 C2 Plot ln[Ester] vs. Time C1->C2 C3 Calculate k and t½ C2->C3

Caption: Experimental workflow for chemical hydrolysis study.

Protocol: Enzymatic Stability in Liver Microsomes

This assay assesses metabolic lability in a system rich in drug-metabolizing enzymes.

  • Reagent Preparation : Obtain pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system (optional, but good practice to assess total metabolic stability, though not strictly required for esterase activity). Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).[5]

  • Incubation Mixture : In a microcentrifuge tube, combine the buffer, liver microsomes (to a final protein concentration of e.g., 0.5-1.0 mg/mL), and the ester test compound (final concentration ~1 µM).

  • Initiation and Incubation : Pre-warm the mixture to 37 °C, then initiate the reaction by adding the test compound (or NADPH system if used). Incubate at 37 °C with gentle shaking.

  • Time-Point Sampling & Quenching : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation : Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the amount of parent ester remaining.

  • Data Analysis : As with the chemical hydrolysis study, plot the natural logarithm of the percentage of ester remaining versus time to determine the rate constant and half-life.

Conclusion and Recommendations

The choice between a benzyl ester and a methyl ester is not a matter of inherent superiority, but of strategic alignment with the intended application.

  • Methyl Esters are characterized by their small size. This can sometimes translate to greater stability against enzymatic hydrolysis compared to larger esters, as seen with methyl benzoate.[5] They are a common choice for simple prodrugs where cleavage via ubiquitous esterases is the goal. Their deprotection in synthesis relies primarily on standard hydrolysis.

  • Benzyl Esters offer greater steric bulk, which can modulate both chemical and enzymatic hydrolysis rates. However, their defining feature is their unique susceptibility to cleavage by catalytic hydrogenolysis . This provides an invaluable orthogonal deprotection strategy in multi-step organic synthesis, allowing for selective removal without affecting other acid- or base-labile groups.[8][9]

Recommendation:

  • For prodrug design , the choice should be driven by empirical data. If rapid and complete activation by esterases is desired, a systematic comparison including methyl, benzyl, and other alkyl esters is necessary, as enzymatic recognition is highly substrate-specific.

  • For synthetic chemistry , the benzyl ester is the superior choice when an orthogonal, non-hydrolytic cleavage pathway is required to enhance synthetic efficiency and preserve other sensitive functional groups.

Ultimately, the principles and protocols outlined in this guide provide the framework for making a rational, data-driven decision, ensuring that the chosen ester serves its intended purpose with precision and reliability.

References

  • Imai, T., & Otagiri, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Kaur, R., & Singh, I. (2015). Stability of penethamate, a benzylpenicillin ester prodrug, in oily vehicles. Journal of Pharmaceutical and Biomedical Analysis, 107, 349-355. [Link]

  • de Oliveira, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2397. [Link]

  • Vippagunta, R., et al. (2011). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 8(5), 1675-1685. [Link]

  • Vippagunta, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Li, Y., et al. (2016). Synthesis of Carnitine Benzyl Esters as Prodrugs. Drug Research, 66(12), 659-664. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Comparative Analysis: Mercaptoacetic Acid Benzyl Ester vs. Other Thioesters in Chemical Applications. [Link]

  • Arosha, B. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • Lee, J., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]

  • Barbayianni, E., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730-8733. [Link]

  • Canadian Journal of Chemistry. (1975). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 50(17), 1995-1998. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Al-Ghabeish, M., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. PMC. [Link]

  • Lim, Z. F., & Tan, Y. R. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

  • Lim, Z. F., & Tan, Y. R. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]

  • Lane, C. A. (1964). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society, 86(13), 2521-2525. [Link]

  • Kocienski, P. J. (2005). 6.3 Methyl Esters and Derivatives. In Protecting Groups. [Link]

  • Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. [Link]

Sources

A Spectroscopic Guide to the Structural Confirmation of Benzyl 2-(benzyloxy)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic techniques required to unequivocally confirm the structure of benzyl 2-(benzyloxy)-5-nitrobenzoate. Moving beyond a mere recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering a robust framework for researchers and drug development professionals.

Our approach is grounded in a multi-technique spectroscopic analysis, where each method provides a unique and complementary piece of the structural puzzle. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can build a self-validating system for structural elucidation.

The Molecule at a Glance: Benzyl 2-(benzyloxy)-5-nitrobenzoate

The target molecule, benzyl 2-(benzyloxy)-5-nitrobenzoate, possesses several key structural features that will give rise to characteristic spectroscopic signals:

  • A trisubstituted aromatic ring: The substitution pattern and the electronic nature of the substituents (nitro, benzyloxy, and benzyl ester groups) will dictate the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • Two distinct benzyl groups: One is part of the ester functionality, and the other is an ether. Their respective methylene protons and carbons will appear in different regions of the NMR spectra.

  • An ester carbonyl group: This will produce a strong, characteristic absorption in the IR spectrum and influence the chemical shift of adjacent carbons in the ¹³C NMR spectrum.

  • A nitro group: This powerful electron-withdrawing group will have a significant impact on both the electronic environment of the aromatic ring and the vibrational frequencies observed in the IR spectrum.

Below is a diagram illustrating the molecular structure and the numbering scheme used for NMR assignments.

Caption: Molecular structure of benzyl 2-(benzyloxy)-5-nitrobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of benzyl 2-(benzyloxy)-5-nitrobenzoate is expected to be complex, with distinct signals for the aromatic protons and the two methylene groups. The electron-withdrawing nitro group and the electron-donating benzyloxy group will significantly influence the chemical shifts of the protons on the central aromatic ring.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic (Benzyl groups)7.30 - 7.50Multiplet-The ten protons of the two benzyl groups are expected to resonate in this region.
H-6~8.20Doublet~2.5This proton is ortho to the electron-withdrawing nitro group and is therefore shifted downfield. It will be split by the meta proton H-4.
H-4~7.80Doublet of Doublets~9.0, ~2.5This proton is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets.
H-3~7.30Doublet~9.0This proton is ortho to the benzyloxy group and will be split by the ortho proton H-4.
Benzyl Ester CH₂~5.40Singlet-The methylene protons of the benzyl ester are adjacent to an oxygen and a carbonyl group, leading to a downfield shift.
Benzyl Ether CH₂~5.20Singlet-The methylene protons of the benzyl ether are adjacent to an oxygen and an aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all 21 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached functional groups.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)164 - 166The carbonyl carbon of an ester typically appears in this region.
C-NO₂145 - 150The carbon atom attached to the nitro group is significantly deshielded.
C-O (Ether)155 - 160The carbon atom of the central ring attached to the benzyloxy group is deshielded.
Aromatic (Benzyl groups)127 - 136The carbons of the two unsubstituted benzyl rings will appear in this range.
Aromatic (Substituted Ring)115 - 140The chemical shifts of the remaining carbons in the central ring are influenced by the substituents.
Benzyl Ester CH₂67 - 69The methylene carbon of the benzyl ester is shifted downfield due to the adjacent oxygen.
Benzyl Ether CH₂70 - 72The methylene carbon of the benzyl ether is also shifted downfield by the adjacent oxygen.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of benzyl 2-(benzyloxy)-5-nitrobenzoate will be dominated by absorptions from the nitro group, the ester carbonyl, and the aromatic rings.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-O Asymmetric Stretch1500 - 1550StrongCharacteristic for aromatic nitro compounds.[1][2]
N-O Symmetric Stretch1330 - 1370StrongAlso characteristic for aromatic nitro compounds.[1][3]
C=O Ester Stretch1720 - 1740StrongThe position of this band is characteristic of a conjugated ester.
C-O Ester Stretch1200 - 1300StrongTwo bands are expected for the C-O stretching of the ester.
Aromatic C=C Stretch1450 - 1600Medium to WeakMultiple bands are expected in this region.[4]
Aromatic C-H Stretch3000 - 3100Medium to WeakThese bands appear above 3000 cm⁻¹.[5]
Aliphatic C-H Stretch2850 - 3000Medium to WeakFrom the methylene groups.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to piece together its structure. For benzyl 2-(benzyloxy)-5-nitrobenzoate (C₂₁H₁₇NO₅), the expected molecular weight is approximately 363.37 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zProposed FragmentNotes
363[M]⁺Molecular ion peak.
256[M - C₇H₇O]⁺Loss of a benzyloxy radical.
212[M - C₇H₅NO₄]⁺Corresponds to the benzyl benzoate fragment.[6][7]
183[C₇H₅NO₅]⁺Corresponds to 2-(benzyloxy)-5-nitrobenzoic acid.[8][9][10]
105[C₇H₅O]⁺Benzoyl cation, a very common fragment for benzoates.[11]
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl group.[12]
77[C₆H₅]⁺Phenyl cation.[12]

The fragmentation pathway can be visualized as follows:

G M [M]⁺ m/z = 363 F1 [M - C₇H₇O]⁺ m/z = 256 M->F1 - C₇H₇O F2 [C₇H₅O]⁺ m/z = 105 M->F2 - OC₇H₆NO₂ F3 [C₇H₇]⁺ m/z = 91 M->F3 - C₁₄H₁₀NO₅

Caption: Simplified fragmentation pathway of benzyl 2-(benzyloxy)-5-nitrobenzoate.

Comparison with an Isomeric Alternative: Benzyl 4-(benzyloxy)-3-nitrobenzoate

To highlight the power of this multi-spectroscopic approach, let's consider a potential isomer, benzyl 4-(benzyloxy)-3-nitrobenzoate. While it has the same molecular formula and weight, its spectroscopic data would differ significantly, particularly in the ¹H NMR spectrum.

FeatureBenzyl 2-(benzyloxy)-5-nitrobenzoateBenzyl 4-(benzyloxy)-3-nitrobenzoate
Aromatic ¹H NMR Three distinct signals for the central ring protons with clear ortho and meta couplings.A different set of three signals with different coupling patterns due to the altered substituent positions.
IR Spectrum The overall pattern of C-H out-of-plane bending in the fingerprint region would differ due to the change in substitution pattern.Different absorption pattern in the 700-900 cm⁻¹ region.

This comparative analysis demonstrates that a complete set of spectroscopic data is essential for the unambiguous assignment of a chemical structure.

Experimental Protocols

A detailed description of the experimental protocols is crucial for the reproducibility of the results.

Sample Preparation
  • NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), the sample can be introduced directly or via a gas chromatograph.

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. Standard ¹H and ¹³C spectra should be acquired. 2D NMR techniques such as COSY and HSQC can be employed for more complex structures to establish proton-proton and proton-carbon correlations.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer is typically used. Spectra are usually recorded over the range of 4000-400 cm⁻¹.

  • MS: A variety of mass spectrometers can be used depending on the ionization method and desired resolution. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecular ion.

Conclusion

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][3]

  • Journal of the American Chemical Society. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link][2]

  • University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][4]

  • ResearchGate. (2023). Laser ionization mass spectrum of benzoic acid and benzyl alcohol... [Link][12]

  • National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. In NIST WebBook. [Link][6]

  • Michigan State University. (n.d.). IR handout.pdf. [Link][5]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-2-nitrobenzoic acid. In PubChem. [Link][8]

  • MassBank. (2008). Benzoic acids and derivatives. [Link][11]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link][9]

  • SpectraBase. (n.d.). Benzyl benzoate - Optional[MS (GC)] - Spectrum. [Link][7]

  • LookChem. (2025). 2-hydroxy-5-nitrobenzoic acid. [Link][10]

Sources

Validating Product Purity: The HPLC-DAD Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Chromatogram

In drug development, "purity" is not merely a number; it is a claim of safety and efficacy that must withstand regulatory scrutiny. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for this task, the emergence of UHPLC and LC-MS has created a complex decision matrix for researchers.

This guide objectively compares HPLC with Diode Array Detection (HPLC-DAD) against its high-speed and high-sensitivity alternatives. It further details a self-validating experimental protocol —a system designed to flag its own errors in real-time—ensuring that your purity data is not just precise, but chemically accurate.

Part 1: Technology Comparison – HPLC vs. UHPLC vs. LC-MS

Before validating a product, one must validate the choice of instrument. While HPLC is the standard, it is not always the optimal tool.[1][2] The following analysis compares these methodologies based on resolution, throughput, and data integrity risks.

Comparative Performance Matrix
FeatureHPLC (Standard) UHPLC (Ultra-High) LC-MS (Mass Spec)
Primary Utility Robust QC & Routine PurityHigh-Throughput ScreeningTrace Impurity ID
Pressure Limit ~400–600 bar>1000 barVaries (Source dependent)
Particle Size 3 µm – 5 µm< 2 µm (Sub-2-micron)Varies
Purity Specificity High (with DAD spectral match)Very High (Peak capacity)Definitive (m/z ratio)
Quantitation Risk Low (Linear UV response)Moderate (Frictional heating)High (Ion suppression)
Cost/Sample LowMediumHigh
Expert Insight: The "Quantitation Trap"

While LC-MS is superior for identifying what an impurity is, it is often inferior for quantifying product purity (Area %).

  • Causality: Different molecules ionize differently in a mass source. A 0.1% impurity could generate a signal 10x stronger than the main peak if it ionizes more efficiently (matrix effects/ion suppression).

Part 2: The Self-Validating Protocol

A protocol is "self-validating" when it contains internal checkpoints that prevent data generation unless system performance criteria are met. This approach aligns with ICH Q2(R2) and USP <621> guidelines [2, 3].

Diagram 1: The Self-Validating Logic Flow

This workflow ensures that no sample data is processed unless the system proves its suitability before and during the run.

ValidationLogic Start Start Sequence SST System Suitability Test (SST) (5x Std Injection) Start->SST Check1 Check: RSD < 2.0%? Tailing < 1.5? SST->Check1 RunSamples Run Product Samples Check1->RunSamples Pass Fail HALT: Investigate System Check1->Fail Fail Bracket Bracket Standard Injection RunSamples->Bracket Check2 Check: Drift < 2.0%? Bracket->Check2 Report Generate Purity Report Check2->Report Pass Check2->Fail Fail

Caption: A closed-loop logic flow where System Suitability (SST) and Bracketing Standards act as gates, preventing the release of invalid data.

Part 3: Step-by-Step Experimental Methodology

System Preparation & Mobile Phase Design

Objective: Eliminate "ghost peaks" and baseline drift that artificially lower purity scores.

  • Protocol: Use high-grade solvents (HPLC Grade or higher). Filter mobile phases through 0.22 µm filters.

  • The "Why": Micro-particulates in the mobile phase cause check-valve malfunction, leading to pressure ripples. These ripples manifest as baseline noise, which integration software may incorrectly tag as impurity peaks, falsely lowering your product purity.

The System Suitability Test (SST)

Objective: Verify the "Product" (the HPLC method) is capable of the analysis.

  • Step: Inject a Reference Standard (at 100% target concentration) five times.

  • Acceptance Criteria (USP <621>):

    • Retention Time %RSD: ≤ 1.0% (Indicates pump stability).

    • Area %RSD: ≤ 2.0% (Indicates injector precision).

    • Tailing Factor (T): 0.8 < T < 1.5 (Ensures peak symmetry; tailing peaks hide impurities).

    • Resolution (Rs): > 2.0 between the main peak and nearest impurity [3].

Peak Purity Analysis (The DAD Advantage)

Objective: Detect "co-elution"—when an impurity hides under the main peak.

  • Method: Use a Diode Array Detector (DAD) to scan 190–400 nm across the peak.

  • Mechanism: The software compares the UV spectrum at the Upslope , Apex , and Downslope of the peak.

  • Interpretation:

    • Match: If the spectra are identical, the peak is chemically pure.

    • Mismatch: If the upslope spectrum differs from the downslope, a co-eluting impurity is present.

  • Critical Setting: Set the Reference Wavelength to 360 nm (bandwidth 100 nm) to correct for gradient baseline drift, but ensure your analyte does not absorb in this region [4].

Diagram 2: Peak Purity Decision Tree

How to interpret DAD spectral data when validating purity.

PeakPurity Input Analyze Peak Spectra (Upslope vs Apex vs Downslope) Match Spectra Overlay? Input->Match Pure Peak is Pure Proceed to Integration Match->Pure Yes (Match Factor > 990) Impure Co-elution Detected Match->Impure No Action Action: Change Gradient Slope or Stationary Phase Impure->Action

Caption: Decision logic for spectral peak purity analysis. Mismatched spectra indicate hidden impurities, requiring method modification.

Part 4: Data Analysis & Common Pitfalls

Area % vs. % w/w (Assay)

A common error in product validation is confusing Purity (Area %) with Potency (Assay % w/w) .

  • Area %: Assumes all components (product + impurities) have the same UV Extinction Coefficient. This is rarely true but accepted for initial purity estimates.

  • % w/w (External Standard Method): The only rigorous way to validate purity.

    • Formula:

      
      
      
    • Requirement: You must use a qualified Reference Standard.

Integration Rules
  • Valley-to-Valley: Avoid this. It ignores the "tail" of the peak where impurities often reside.

  • Drop Perpendicular: The industry standard. Draw a baseline from the start to the end of the cluster and drop vertical lines at the valley points.

References

  • ICH. (2023).[3][4][5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • USP. (2023). General Chapter <621> Chromatography. Retrieved from [Link][7]

  • Agilent Technologies. (2024).[8] Peak Purity Analysis in HPLC and CE Using Diode-array Technology. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Nitro-2-(phenylmethoxy)benzoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, 5-nitro-2-(phenylmethoxy)benzoic acid serves as a valuable intermediate. Its structural motifs are pertinent to various pharmacologically active molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of two primary synthetic strategies, offering experimental insights and data to inform methodological choices in the laboratory.

Strategic Overview: Two Competing Pathways

The synthesis of 5-nitro-2-(phenylmethoxy)benzoic acid can be approached from two logical, yet distinct, retrosynthetic pathways. The core challenge lies in the sequential introduction of a nitro group and a benzyl ether onto a salicylic acid backbone. The order of these transformations critically impacts the feasibility, regioselectivity, and overall efficiency of the synthesis.

  • Route 1: Nitration Followed by Benzylation. This is the most common and direct approach. It begins with the electrophilic nitration of salicylic acid to form 5-nitrosalicylic acid, followed by a Williamson ether synthesis to introduce the benzyl group.

  • Route 2: Benzylation Followed by Nitration. This alternative route reverses the sequence, starting with the benzylation of salicylic acid to form 2-(benzyloxy)benzoic acid, which is subsequently nitrated.

This guide will dissect both routes, presenting a detailed protocol for the more robust Route 1 and a critical analysis of the challenges associated with Route 2.

Route 1: The Preferred Pathway (Nitration-Benzylation)

This two-step synthesis is generally favored due to the predictable regioselectivity of the initial nitration step. The hydroxyl and carboxyl groups of salicylic acid work in concert to direct the incoming electrophile, leading to a high yield of the desired intermediate.

Route_1_Workflow Salicylic_Acid Salicylic Acid Nitration Step 1: Nitration (HNO₃, H₂SO₄) Salicylic_Acid->Nitration Intermediate 5-Nitrosalicylic Acid (2-Hydroxy-5-nitrobenzoic Acid) Nitration->Intermediate Benzylation Step 2: Benzylation (BnBr, K₂CO₃, DMF) Intermediate->Benzylation Final_Product 5-Nitro-2-(phenylmethoxy)benzoic Acid Benzylation->Final_Product

Figure 1: Workflow for Route 1 (Nitration-Benzylation).
Step 1: Nitration of Salicylic Acid

Causality of Experimental Choices: The nitration of salicylic acid is a classic electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the nitronium ion (NO₂⁺) primarily to the positions ortho and para to it (C3 and C5). Steric hindrance from the adjacent carboxylic acid group disfavors substitution at the C3 position, making the C5 position the major site of nitration.[1] The use of a mixture of concentrated nitric and sulfuric acids is standard for generating the highly electrophilic nitronium ion in situ. Temperature control is critical; keeping the reaction cold (0–10°C) minimizes the formation of byproducts, including the 3-nitro isomer and dinitrated species.[2]

Experimental Protocol: Synthesis of 5-Nitrosalicylic Acid

  • Setup: In a 250 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 50 mL of concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid to below 10°C. Slowly add 13.8 g (0.10 mol) of salicylic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the salicylic acid has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 7.5 mL of concentrated nitric acid (d=1.42 g/mL, ~0.12 mol) to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the salicylic acid solution over a period of 30-45 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at 60-70°C. The expected yield of 5-nitrosalicylic acid is typically in the range of 60-85%.

Step 2: Benzylation of 5-Nitrosalicylic Acid

Causality of Experimental Choices: This step is a Williamson ether synthesis, where the phenoxide ion of 5-nitrosalicylic acid acts as a nucleophile to displace a halide from benzyl bromide.[3] A key consideration is the presence of two acidic protons: one on the phenolic hydroxyl group (pKa ≈ 2-3) and one on the carboxylic acid (pKa ≈ 2.3). Using a suitable base is crucial. A moderately weak base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the more acidic phenolic hydroxyl group to form the nucleophilic phenoxide but is generally not strong enough to cause significant deprotonation of the carboxylate, which would be less nucleophilic. This promotes selective O-alkylation of the phenolic group over esterification of the carboxylic acid.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal as they solvate the potassium cation, leaving the phenoxide anion highly reactive.[4][5]

Experimental Protocol: Synthesis of 5-Nitro-2-(phenylmethoxy)benzoic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9.15 g (0.05 mol) of dry 5-nitrosalicylic acid and 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add 10.35 g (0.075 mol, 1.5 equivalents) of anhydrous potassium carbonate (K₂CO₃) to the mixture.

  • Reagent Addition: Add 7.5 mL (8.55 g, 0.06 mol, 1.2 equivalents) of benzyl bromide. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-nitro-2-(phenylmethoxy)benzoic acid as a solid. The expected yield is typically over 80%.

Route 2: The Challenging Alternative (Benzylation-Nitration)

While synthetically logical, this route presents a significant challenge in controlling the regioselectivity of the nitration step, making it a less desirable alternative for producing a pure final product.

Route_2_Workflow Salicylic_Acid Salicylic Acid Benzylation Step 1: Benzylation (BnBr, Base) Salicylic_Acid->Benzylation Intermediate 2-(Benzyloxy)benzoic Acid Benzylation->Intermediate Nitration Step 2: Nitration (HNO₃, H₂SO₄) Intermediate->Nitration Product_Mixture Mixture of Isomers (3-nitro, 5-nitro, etc.) Nitration->Product_Mixture

Figure 2: Workflow for Route 2 (Benzylation-Nitration).
Analysis of the Key Challenge: Regioselectivity in Nitration

The critical flaw in this route lies in the second step: the nitration of 2-(benzyloxy)benzoic acid. The two substituents on the benzene ring have conflicting directing effects:

  • 2-Benzyloxy Group (-OCH₂Ph): This is an ether group, which is strongly activating and an ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the ring through resonance.

  • 1-Carboxyl Group (-COOH): This group is deactivating and a meta-director, as it withdraws electron density from the ring.[6]

When both groups are present, the powerful activating ortho-, para-directing effect of the benzyloxy group dominates.[7] Therefore, the incoming nitronium electrophile will be directed primarily to the positions ortho and para to the benzyloxy group.

  • Para-position (C5): This would yield the desired product, 5-nitro-2-(phenylmethoxy)benzoic acid.

  • Ortho-position (C3): This would yield the undesired isomer, 3-nitro-2-(phenylmethoxy)benzoic acid.

Given that both positions are electronically activated, the reaction is highly likely to produce a mixture of the 3-nitro and 5-nitro isomers. Separating these isomers would require extensive purification (e.g., fractional crystallization or column chromatography), leading to a significant loss of the desired product and a much lower overall yield. While nitration of benzoic acid itself is well-documented to produce primarily the meta-isomer, the presence of the activating benzyloxy group fundamentally changes the electronic landscape of the substrate.[8]

Comparative Summary

The choice of synthetic route is dictated by efficiency, selectivity, and ease of execution. The following table summarizes the key comparative points between the two routes.

FeatureRoute 1 (Nitration First)Route 2 (Benzylation First)
Starting Material Salicylic AcidSalicylic Acid
Key Intermediate 5-Nitrosalicylic Acid2-(Benzyloxy)benzoic Acid
Regioselectivity High: Nitration of salicylic acid strongly favors the 5-position.Low: Nitration of the intermediate is directed by competing groups, leading to a mixture of 3-nitro and 5-nitro isomers.
Yield of Desired Isomer Generally high (60-85% for nitration, >80% for benzylation).Expected to be significantly lower due to isomer formation.
Purification Straightforward recrystallization of the intermediate and final product.Difficult separation of structural isomers is required.
Overall Efficiency High: A robust and reliable method for obtaining the target molecule.Low: Impractical for the clean synthesis of the desired product.

Conclusion

For researchers and drug development professionals requiring an efficient and scalable synthesis of 5-nitro-2-(phenylmethoxy)benzoic acid, Route 1 (Nitration followed by Benzylation) is the unequivocally superior strategy. Its primary advantage lies in the predictable and high regioselectivity of the initial nitration step on salicylic acid, which ensures that the synthetic effort is channeled toward the desired constitutional isomer from the outset. The subsequent Williamson ether synthesis is a standard, high-yielding transformation.

In contrast, Route 2, while theoretically plausible, is severely hampered by the lack of regiocontrol in the nitration of 2-(benzyloxy)benzoic acid. The resulting isomeric mixture necessitates challenging purification steps and leads to a substantially lower yield of the target compound, rendering it inefficient for practical applications.

References

  • Organic Syntheses, Coll. Vol. 1, p.451 (1941); Vol. 2, p.71 (1922). [Link]

  • Google Patents. (2009).
  • lp5.geronimo.com.br. Nitration Of Benzoic Acid. [Link]

  • Quora. (2018). How can we prepare benzoic acid from salicylic acid?[Link]

  • YouTube. (2021). Nitration of benzoic acid. [Link]

  • Quora. How can we prepare benzoic acid from salicylic acid? - Chemistry point. [Link]

  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 2, p.71 (1922). [Link]

  • ResearchGate. Synthetic procedure. Reagents used: i: benzyl bromide, K2CO3, DMF. [Link]

  • National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. [Link]

  • YouTube. (2022). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid). [Link]

  • ResearchGate. (2014). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. [Link]

  • Supporting Information for a scientific article. (Note: The direct link is to a supporting information document, which may not have a stable landing page).
  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid. [Link]

  • University of Northern Colorado. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

  • ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

  • Research Module. Scheme 2A. N-Benzylation Using Benzyl Bromide. (Note: This is a general laboratory manual, a direct stable link may not be available).
  • Google Patents. (2013).
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Efficacy comparison of different bases in Williamson ether synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Different Bases in Williamson Ether Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

The Williamson ether synthesis remains the cornerstone of ether formation in medicinal chemistry, yet the "standard" protocol often fails due to poor base selection. Success relies not merely on deprotonation but on engineering the reaction coordinate to favor


 substitution over 

elimination and

-alkylation.

This guide moves beyond generic textbook advice, offering a comparative efficacy analysis of base systems ranging from metal hydrides to phase-transfer catalysts.

The Mechanistic Causality of Base Selection

The choice of base dictates the nature of the nucleophile (tight vs. loose ion pair) and the reaction environment (homogeneous vs. biphasic).

  • pKa Matching: The base's conjugate acid pKa must exceed the substrate's pKa.

    • Aliphatic Alcohols (pKa 16–18): Require irreversible deprotonation (e.g., NaH, KH).[1]

    • Phenols (pKa 8–11): Compatible with weak inorganic bases (e.g.,

      
      , 
      
      
      
      ).[2]
  • Counter-Ion Effect: Larger cations (

    
     vs 
    
    
    
    ) stabilize the transition state and increase solubility in aprotic solvents, enhancing nucleophilicity ("The Cesium Effect").

Comparative Analysis of Base Systems

Class A: Strong Anhydrous Bases (NaH, KH)

Best For: Unhindered aliphatic alcohols, primary alkyl halides. Mechanism: Irreversible deprotonation forms a "naked" alkoxide in polar aprotic solvents (THF, DMF).

  • Pros: High atom economy; drives equilibrium to completion immediately; essential for high pKa substrates.

  • Cons: High risk of

    
     elimination with secondary halides; dangerous 
    
    
    
    evolution; intolerance to moisture.
  • Causality: The high charge density of

    
     can form tight ion pairs, occasionally requiring 15-crown-5 ether to boost reactivity.
    
Class B: Mild Inorganic Carbonates ( , )

Best For: Phenols, acid-sensitive substrates. Mechanism: Equilibrium deprotonation. The reaction is driven by the consumption of the phenoxide in the irreversible


 step.
  • The Cesium Effect:

    
     is superior to 
    
    
    
    in solvents like DMF or MeCN. The large ionic radius of Cesium (1.67 Å) creates a "loose ion pair" with the phenoxide, making the oxygen center more nucleophilic compared to the tighter Potassium-phenoxide pair.
  • Data Support: Research indicates

    
     can boost yields by 15-20% over 
    
    
    
    in difficult cyclizations or sterically hindered phenol alkylations [1][2].
Class C: Phase Transfer Catalysis (NaOH/KOH + )

Best For: Industrial scale-up, moisture-tolerant processes, green chemistry applications. Mechanism: The base (NaOH) remains in the aqueous/solid phase. The Quaternary Ammonium Salt (QAS) shuttles the alkoxide across the interface into the organic phase.

  • Pros: Eliminates anhydrous solvent requirements; uses cheap bases; reduces hydrolysis side reactions.

  • Cons: Slower kinetics; difficult emulsion formation; often requires heating.

Data Presentation: Efficacy Benchmarks

The following data summarizes yield comparisons synthesized from optimization studies for the alkylation of Phenol (Substrate A) and 1-Octanol (Substrate B) with Benzyl Bromide.

Base SystemSolventSubstrate: Phenol (Yield %)Substrate: 1-Octanol (Yield %)Mechanistic Insight
NaH (1.2 eq) DMF,

92%95% Irreversible deprotonation ideal for aliphatic alcohols.

(2.0 eq)
Acetone, Reflux78%< 5%Carbonate too weak to deprotonate octanol (pKa ~17).

(1.5 eq)
MeCN, Reflux96% < 10%"Cesium Effect" maximizes phenoxide nucleophilicity; superior solubility.
NaOH + TBAB Toluene/H2O88%65%PTC works well for phenols; moderate for alcohols due to

competition.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal base based on substrate acidity and electrophile steric hindrance.

BaseSelection Start Substrate Analysis CheckAcidity Substrate Type (pKa) Start->CheckAcidity Phenol Phenol (pKa 8-11) CheckAcidity->Phenol Acidic Alcohol Aliphatic Alcohol (pKa 16-18) CheckAcidity->Alcohol Weak Acid CheckSterics Electrophile Sterics Phenol->CheckSterics StrongBase Use NaH / THF or DMF (Standard) Alcohol->StrongBase Primary/Secondary Halide PTC Use NaOH + TBAB (Scale-up/Green) Alcohol->PTC Industrial/Cost-Sensitive WeakBase Use K2CO3 / Acetone (Standard) CheckSterics->WeakBase Primary Halide CesiumBase Use Cs2CO3 / DMF (Difficult/Hindered) CheckSterics->CesiumBase Secondary Halide or Low Yield Warning Warning: Tertiary Halides Yield Elimination (E2) StrongBase->Warning If 3° Halide

Caption: Decision tree for optimizing base selection based on substrate pKa and electrophile steric hindrance.

Experimental Protocols

Protocol A: High-Performance Phenol Alkylation (The Cesium Method)

Application: Synthesis of aryl ethers from sterically hindered phenols or secondary halides. Reference: Adapted from Synthetic Communications [1].

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the phenol (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 mmol, 1.5 eq). The mixture may appear as a suspension.
    
    • Note:

      
       is hygroscopic; weigh quickly or use a glovebox.
      
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction: Heat to

    
    . Monitor via TLC (typically 2-4 hours).
    
    • Checkpoint: If the reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Workup: Cool to RT. Filter off the solid carbonate salts. Dilute filtrate with EtOAc, wash with water (

    
    ) to remove DMF/MeCN. Dry over 
    
    
    
    .[3][4]
Protocol B: Aliphatic Ether Synthesis (The Sodium Hydride Method)

Application: Alkylation of primary alcohols with alkyl bromides/iodides. Reference: Standardized from Master Organic Chemistry protocols [3].

  • Preparation: Wash Sodium Hydride (NaH, 60% dispersion in mineral oil) with dry hexanes (

    
    ) under 
    
    
    
    to remove oil if the downstream purification is sensitive to hydrocarbons. Otherwise, use as received.
  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF or DMF at

    
    .
    
  • Addition: Add the alcohol (1.0 eq) dissolved in minimal solvent dropwise.

    • Observation: Vigorous

      
       gas evolution will occur. Stir for 30 min at 
      
      
      
      or until bubbling ceases to ensure complete alkoxide formation.
  • Coupling: Add the alkyl halide (1.1 eq) slowly. Warm to Room Temperature (RT).

  • Quench: Critical Safety Step. Cool to

    
    . Quench excess NaH by adding wet ether or a small amount of Methanol dropwise. Do not add water directly to the solid reaction mass.
    

Mechanistic Pathway Visualization

Understanding the competition between Substitution (


) and Elimination (

) is vital. The base strength directly influences this ratio.

Mechanism cluster_0 Key Control Point Alcohol R-OH Alkoxide Alkoxide (R-O⁻ M⁺) Alcohol->Alkoxide Deprotonation (-BH) Base Base (B:) Base->Alcohol SN2 S_N2 Product (Ether) Alkoxide->SN2 Primary Halide (Fast) E2 E2 Product (Alkene) Alkoxide->E2 Secondary/Tertiary Halide (Steric Hindrance)

Caption: Mechanistic bifurcation. Strong bases/bulky substrates favor the lower E2 pathway.[5]

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[6] Synthetic Communications, 25(9), 1367-1370. Link

  • BenchChem Technical Support.[2][7] (2025).[2][3][7][8][9][10] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. BenchChem.[2][3][7] Link

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis.[1][2][3][4][7][10][11][12][13] Master Organic Chemistry. Link

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.[3][7][8][14] Journal of Chemical Education, 57(11), 822. Link

  • Paul, S., & Gupta, M. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.[9][13] Iranian Chemical Communication. Link

Sources

Chemo-Differentiation: Selective Cleavage of Benzyl Esters Using Tin(IV) Chloride

[1][2][3][4][5][6]

Executive Summary

In complex total synthesis and medicinal chemistry, orthogonal protection strategies are the bedrock of efficiency. While benzyl (Bn) esters and benzyl ethers are often introduced together, their selective removal is historically challenging. Standard hydrogenolysis (



This guide focuses on Tin(IV) Chloride (


)
Mechanistic Principles: Why SnCl₄ Works

The selectivity of

  • The Ester Advantage (Bidentate/Resonance Activation):

    
     is an oxophilic Lewis acid. It coordinates strongly to the carbonyl oxygen of the ester. This coordination withdraws electron density, significantly weakening the benzylic 
    
    
    bond and making the benzyl group susceptible to nucleophilic attack (by
    
    
    ) or ionization.
  • The Ether Resilience: While

    
     can coordinate to ether oxygens, the resulting complex does not sufficiently polarize the benzylic 
    
    
    bond to trigger cleavage under mild conditions.[1] Stronger, harder Lewis acids like Boron Tribromide (
    
    
    ) are required to force this cleavage on ethers.
Visualization: The Selectivity Pathway

The following diagram illustrates the divergent pathways. Note how the ester functionality facilitates a lower-energy cleavage pathway.

SnCl4_MechanismSubstrateSubstrate(Contains Bn-Ester & Bn-Ether)SnCl4SnCl4 Addition(Anhydrous DCM)Substrate->SnCl4Ester_ComplexEster-SnCl4 Complex(Carbonyl Coordination)SnCl4->Ester_ComplexFast KineticsEther_ComplexEther-SnCl4 Complex(Weak Activation)SnCl4->Ether_ComplexReversible/SlowActivationActivation(C-O bond weakened)Ester_Complex->ActivationCleavageNucleophilic Attack/Ionization(Release of Bn-Cl)Activation->CleavageProduct_AcidProduct:Carboxylic Acid + Intact EtherCleavage->Product_AcidNo_ReactionNo Cleavage(Energy Barrier too High)Ether_Complex->No_ReactionNo_Reaction->Product_AcidEther remains intact

Figure 1: Mechanistic divergence showing carbonyl-assisted activation of benzyl esters vs. stability of benzyl ethers.

Comparative Analysis: SnCl₄ vs. Alternatives

The following table contrasts

Table 1: Orthogonality Matrix

MethodReagentBenzyl EsterBenzyl EtherAlkyl EsterOlefins/AlkynesKey Risk
Lewis Acid (Mild)

Cleaved Stable Stable Stable Acid-labile acetals may hydrolyze.
Hydrogenolysis

CleavedCleavedStableReducedRemoves all Bn groups; reduces unsaturation.
Saponification

CleavedStableCleaved*StableRacemization; hydrolysis of other esters.
Lewis Acid (Strong)

CleavedCleavedStableUnstableHarsh; cleaves ethers rapidly.
Oxidation

StableCleaved (PMB)StableStableOnly works for PMB (p-methoxybenzyl), not simple Bn.

Note: Saponification cleaves alkyl esters unless steric hindrance prevents it, whereas

Experimental Protocol: The "Gold Standard" Method

This protocol is adapted from the work of Thompson et al. (2014), optimizing for yield and reproducibility.

Reagents:

  • Substrate (Benzyl ester/ether mix)[2][3][4]

  • Tin(IV) Chloride (

    
    ) [1.0 M solution in DCM recommended for safety]
    
  • Dichloromethane (DCM), Anhydrous

  • HCl (1M aqueous) for quench

Workflow Diagram:

Protocol_WorkflowStartStart: Dissolve Substratein Anhydrous DCMAdd_SnCl4Add SnCl4 (2.0 - 3.0 equiv)at 0°C or RTStart->Add_SnCl4ReactionStir 4-16 Hours(Monitor TLC for ester disappearance)Add_SnCl4->ReactionCheckIs Ester Gone?Reaction->CheckHeatHeat to 40°C (Reflux)if sluggishCheck->HeatNoQuenchQuench: Pour intoIce/Water or 1M HClCheck->QuenchYesHeat->ReactionWorkupExtract (DCM), Wash (Brine),Dry (MgSO4)Quench->Workup

Figure 2: Step-by-step decision tree for SnCl4 mediated deprotection.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to

    
     (ice bath). Add 
    
    
    (2.0 – 3.0 equiv) dropwise. Note: Fuming may occur; use a syringe with a needle.
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Optimization: If TLC shows incomplete conversion after 6 hours, heat to mild reflux (

      
      ).
      
  • Quench: Pour the reaction mixture slowly into a beaker containing ice-cold 1M HCl. Stir vigorously for 15 minutes to break up tin emulsions.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).[5]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The carboxylic acid is often pure enough for the next step; otherwise, purify via silica gel chromatography (add 1% AcOH to eluent).
    
Troubleshooting & Substrate Scope

When to use this method:

  • Target: You need a free carboxylic acid.[6]

  • Constraint: Molecule contains a benzyl ether, an alkene, or a base-sensitive chiral center.[3]

Common Pitfalls:

  • Emulsions: Tin salts form notorious emulsions. Solution: Use a Rochelle's salt (Potassium sodium tartrate) wash or filter through a Celite pad during workup if HCl quench is insufficient.

  • Sluggish Reaction: Electron-withdrawing groups on the benzyl ring (e.g., p-nitrobenzyl) slow down the reaction. Solution: Switch to

    
     (stronger) or increase temperature.
    
  • Side Reactions: If the molecule contains a highly Lewis-basic amine, it may complex with

    
    , requiring excess reagent (up to 5.0 equiv).
    
References
  • Primary Methodology: Baker, A. E. G.; Marchal, E.; Lund, K. A. R.; Thompson, A.[7][1] "The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines."[8][9][7][6] Canadian Journal of Chemistry, 2014 , 92(12), 1175–1185.[1]

  • General Protective Groups: Wuts, P. G. M.; Greene, T. W.[3][10] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .

  • Lewis Acid Selectivity: Khurana, J. M.; Arora, R. "Chemoselective Cleavage of Benzyl Esters."[1][6] Synthesis, 2009 , 2009(07), 1127–1130.

A Comparative Guide to the Catalytic Deprotection of Benzylic Esters: The Role of Anhydrous Ferric Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount to achieving target molecules with high fidelity. The benzyl ester is a stalwart protecting group for carboxylic acids, prized for its robustness under a variety of conditions. However, its timely and selective removal is a critical step that can dictate the success of a synthetic route. This guide provides an in-depth comparison of methods for the deprotection of benzylic esters, with a particular focus on the utility of anhydrous ferric chloride as a mild and efficient catalyst. We will delve into the mechanistic underpinnings of this method, compare its performance against common alternatives, and provide detailed experimental protocols to inform your synthetic strategy.

The Anhydrous Ferric Chloride Method: A Mild Lewis Acid Approach

Anhydrous ferric chloride (FeCl₃) has emerged as a valuable reagent for the catalytic deprotection of benzylic esters, offering a mild alternative to harsher methods.[1] Its efficacy stems from its nature as a Lewis acid, capable of activating the ester carbonyl towards cleavage.

Mechanism of Deprotection

The catalytic cycle of ferric chloride in the deprotection of benzylic esters is initiated by the coordination of the Lewis acidic iron(III) center to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, rendering the benzylic carbon more susceptible to nucleophilic attack. In the presence of a nucleophile or through anchimeric assistance, the C-O bond of the benzyl group is cleaved, releasing the carboxylic acid and a stabilized benzyl cation. The benzyl cation is subsequently quenched, and the ferric chloride catalyst is regenerated.

G cluster_0 Catalytic Cycle RCOOBn Benzylic Ester (RCOOBn) Activated_Complex Activated Ester-FeCl₃ Complex RCOOBn->Activated_Complex + FeCl₃ (Coordination) FeCl3 Anhydrous FeCl₃ FeCl3->Activated_Complex Carbocation_Formation Benzylic Carbocation Formation Activated_Complex->Carbocation_Formation C-O Bond Cleavage RCOOH Carboxylic Acid (RCOOH) Carbocation_Formation->RCOOH - Bn⁺ Quenched_Cation Quenched Benzyl Cation Carbocation_Formation->Quenched_Cation + Nucleophile/ Solvent RCOOH->RCOOH Quenched_Cation->FeCl3 Catalyst Regeneration

Caption: Proposed mechanism for the FeCl₃-catalyzed deprotection of benzylic esters.

Advantages and Chemoselectivity

One of the significant advantages of using anhydrous ferric chloride is its chemoselectivity. Studies have shown that other common protecting groups, such as methyl ethers and acyl groups, are not affected under the conditions required for benzyl ether cleavage.[1] Furthermore, alkenes, acetates, benzoates, phthalimides, and acyl amides are also reported to be stable, allowing for selective deprotection in complex molecules.[1] The reaction is typically carried out in chlorinated solvents like dichloromethane (CH₂Cl₂) at room temperature, making it a convenient and operationally simple procedure.[2]

Comparative Analysis of Deprotection Methods

The choice of a deprotection method is contingent on the substrate's sensitivity to the reaction conditions and the presence of other functional groups. Here, we compare the anhydrous ferric chloride method with two of the most common alternatives: catalytic hydrogenolysis and acid-catalyzed hydrolysis.

MethodReagents & ConditionsAdvantagesDisadvantages
Anhydrous Ferric Chloride Anhydrous FeCl₃, CH₂Cl₂, Room TemperatureMild conditions, high chemoselectivity (unaffected: alkenes, acetates, benzoates), avoids hydrogen gas.[1][2]Requires strictly anhydrous conditions, potential for Friedel-Crafts side reactions with the benzyl cation.
Catalytic Hydrogenolysis H₂ gas, Pd/C, MeOH or EtOAc, Room TemperatureVery clean reaction with toluene as the main byproduct, high yields, widely applicable.[3]Catalyst can be poisoned by sulfur-containing compounds, may reduce other functional groups (alkenes, alkynes, nitro groups), requires specialized equipment for handling hydrogen gas.
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA), CH₂Cl₂, Room TemperatureEffective for substrates sensitive to hydrogenation, relatively fast.[4]Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters), may not be suitable for acid-sensitive substrates.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for each method are outlined below.

Protocol 1: Deprotection of a Benzylic Ester using Anhydrous Ferric Chloride

This protocol is a general procedure based on the reported use of anhydrous FeCl₃ for the cleavage of benzylic ethers and esters.[2]

Materials:

  • Benzylic ester (1.0 equiv)

  • Anhydrous ferric chloride (FeCl₃) (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the benzylic ester in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous ferric chloride portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by column chromatography or recrystallization.

G start Start dissolve Dissolve benzyl ester in anhydrous CH₂Cl₂ start->dissolve add_fecl3 Add anhydrous FeCl₃ dissolve->add_fecl3 monitor Monitor reaction by TLC add_fecl3->monitor quench Quench with sat. NaHCO₃(aq) monitor->quench Reaction complete extract Separate layers and extract aqueous phase with CH₂Cl₂ quench->extract dry Dry combined organic layers over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product concentrate->purify end End purify->end

Caption: Experimental workflow for FeCl₃-catalyzed deprotection.

Protocol 2: Deprotection of a Benzylic Ester by Catalytic Hydrogenolysis

This protocol is a standard procedure for the hydrogenolysis of benzyl esters.[4]

Materials:

  • Benzylic ester (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

  • Celite®

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the benzylic ester in methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product as necessary.

Protocol 3: Deprotection of a Benzylic Ester via Acid-Catalyzed Hydrolysis

This protocol describes the cleavage of a benzyl ester using trifluoroacetic acid.[4]

Materials:

  • Benzylic ester (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the benzylic ester in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid as needed.

Conclusion

The deprotection of benzylic esters is a critical transformation in organic synthesis, and the choice of method significantly impacts the overall success of a synthetic campaign. While catalytic hydrogenolysis remains a gold standard for its clean conversion, its limitations with certain functional groups and the requirement for specialized equipment necessitate alternatives. Acid-catalyzed hydrolysis with TFA provides a robust option, though its harshness can be detrimental to sensitive substrates.

Anhydrous ferric chloride offers a compelling alternative, providing a mild, chemoselective, and operationally simple method for the deprotection of benzylic esters. Its ability to leave other common protecting groups intact makes it a valuable tool for late-stage deprotections in the synthesis of complex molecules. By understanding the mechanism, advantages, and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies and efficiently advance their drug discovery and development programs.

References

  • Bolm, C., Legros, J., Le Paih, J., & Zani, L. (2004). Iron-Catalyzed Reactions in Organic Synthesis. Chemical Reviews, 104(12), 6217-6254. Available at: [Link]

  • Davies, T. J., & Nixon, J. R. (2002). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Tetrahedron Letters, 43(3), 459-461.
  • Sawama, Y., Masuda, M., et al. (2015). FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols. Organic Letters, 17(4), 836-839. Available at: [Link]

  • ResearchGate. (n.d.). Reaction Times and Yields in de-O-benzylation Reactions. Available at: [Link]

  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. Available at: [Link]

  • Martínez, A., Rodríguez-Gascón, A., et al. (2022). Iron Trichloride-Mediated Cascade Reaction of Aminosugar Derivatives for the Synthesis of Fused Tetrahydroisoquinoline–Tetrahydrofuran Systems. The Journal of Organic Chemistry, 87(21), 14363-14374. Available at: [Link]

  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Available at: [Link]

  • Lee, C.-H., Lee, S.-M., Min, B.-H., Kim, D.-S., & Jun, C.-H. (2018). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 16(42), 7894-7898. Available at: [Link]

  • ResearchGate. (n.d.). Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Available at: [Link]

  • Tomifuji, R., Maeda, K., Takahashi, T., Kurahashi, T., & Matsubara, S. (2018). FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4– To Catalyze the Aza-Diels–Alder Reaction with High Turnover Frequency. Organic Letters, 20(23), 7474-7477. Available at: [Link]

  • ResearchGate. (n.d.). FeCl3 as Lewis acid catalyst for direct amidation from esters. Available at: [Link]

  • PubMed. (2018). FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency. Available at: [Link]

  • MDPI. (2025). Iron-Catalyzed Cross-Dehydrogenative Coupling. Available at: [Link]

  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Available at: [Link]

  • PubMed. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection. Available at: [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Available at: [Link]

  • Organic Chemistry Portal. (2018). Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane. Available at: [Link]

Sources

Characterization data for 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to the Characterization of 2-Benzyloxy-5-nitro-benzoic Acid-¹³C₆ Benzyl Ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the characterization data for 2-Benzyloxy-5-nitro-benzoic Acid-¹³C₆ Benzyl Ester, a stable isotope-labeled (SIL) internal standard crucial for high-sensitivity quantitative assays. We will delve into the rationale behind the chosen analytical techniques, present typical characterization data, and compare its performance profile against a common alternative, the structural analog internal standard. This document is intended for researchers, analytical chemists, and drug development professionals who rely on precise and accurate quantification in complex matrices.

Introduction: The Critical Role of a High-Fidelity Internal Standard

In modern quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the internal standard (IS) is arguably the most critical component for achieving reliable results.[1][2] Its purpose is to normalize for variability at every stage of the analytical process—from sample extraction and potential degradation to injection volume and ionization efficiency in the mass spectrometer source.[3]

The ideal IS is a stable isotope-labeled version of the analyte. A SIL IS, such as 2-Benzyloxy-5-nitro-benzoic Acid-¹³C₆ Benzyl Ester, is chemically identical to its unlabeled counterpart, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression.[1][3] The mass difference, conferred by the six ¹³C atoms, allows it to be distinguished by the mass spectrometer. This guide will characterize this specific SIL IS to establish its identity, purity, and suitability for demanding quantitative applications.

Conceptual Synthesis and Purification Workflow

The synthesis of a complex SIL IS is a multi-step process demanding precision to ensure high chemical and isotopic purity. The general pathway involves coupling a ¹³C₆-labeled aromatic precursor with appropriate side chains.

cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase start Commercially Sourced ¹³C₆-Phenol Precursor step1 Nitration Reaction (e.g., HNO₃/H₂SO₄) start->step1 step2 Carboxylation (e.g., Kolbe-Schmitt reaction) step1->step2 step3 Dual Benzylation (Williamson Ether & Fischer Esterification) with Benzyl Bromide step2->step3 product Crude Labeled Product step3->product purify1 Aqueous Workup & Liquid-Liquid Extraction product->purify1 Crude Mixture purify2 Flash Column Chromatography (Silica Gel) purify1->purify2 purify3 Recrystallization purify2->purify3 Partially Purified final_qc Final Product QC (NMR, MS, HPLC) purify3->final_qc High Purity Solid cluster_workflow Analytical Characterization Workflow cluster_identity Identity Tests cluster_purity Purity Tests sample SIL IS Bulk Material id_confirm Identity Confirmation sample->id_confirm purity_assess Purity Assessment sample->purity_assess hrms HRMS (Elemental Composition, Isotopic Purity) id_confirm->hrms nmr ¹H & ¹³C NMR (Chemical Structure) id_confirm->nmr hplc HPLC-UV (Chemical Purity) purity_assess->hplc release Release for Use hrms->release nmr->release hplc->release

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile Analysis: Deconstructing the Molecule

To establish a safe disposal protocol, we must first understand the inherent risks posed by the molecule's structure. 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is a complex organic molecule featuring two key functional groups that dictate its hazard profile: a nitroaromatic ring and benzyl ester moieties.

  • Nitroaromatic Compounds: This class of chemicals is well-documented for its potential toxicity and reactivity. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to certain reactions and often imparts biological activity. Many nitroaromatic compounds are classified as toxic, irritants, and environmentally hazardous.[1] Some polynitroaromatic compounds can even be shock-sensitive, although this is less likely with a single nitro group.[3]

  • Benzyl Esters: While generally less reactive than the nitroaromatic component, esters can be irritants. More importantly, they are organic compounds that must be disposed of in a controlled manner to prevent environmental release.[4]

The combination of these groups necessitates that this compound be treated as a hazardous chemical waste stream.

Table 1: Inferred Hazard Profile and Regulatory Considerations
ParameterAssessmentRationale & Causality
Waste Classification Hazardous Waste The presence of the nitroaromatic moiety strongly suggests toxicity. The compound should be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the EPA.[5]
Primary Hazards Toxicity, Environmental Hazard, IrritantNitro-compounds are often toxic if inhaled, ingested, or absorbed through the skin and can be harmful to aquatic life.[2][6] Benzoic acid esters can cause irritation.
Reactivity Concerns ModerateWhile mononitro compounds are generally stable, they should be segregated from strong oxidizing agents, bases, and heat sources to prevent unintended reactions.[7][8]
Personal Protective Equipment (PPE) MandatoryDue to the potential for skin absorption and irritation, appropriate PPE is essential for safe handling.[1][9]

Pre-Disposal Safety & Handling Protocol

Proper disposal begins with safe handling during and after the experimental workflow. Adherence to these steps is a non-negotiable aspect of laboratory safety and regulatory compliance.

Step-by-Step Handling and Personal Protection
  • Engineering Controls: All handling of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, both in its pure form and as waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE must be worn at all times.[9]

    • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[1]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[1]

  • Spill Management: In the event of a spill, it should be managed as a hazardous chemical spill.

    • If the spill is small and contained within the fume hood, laboratory personnel may clean it up using an appropriate spill kit.

    • For larger spills or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS department for emergency response.[3]

Step-by-Step Waste Disposal Procedure

The disposal of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester must follow a systematic and compliant process from the point of generation to its final removal by certified professionals.

Waste Determination & Segregation
  • Directive: Immediately upon generation, declare any material containing 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester as "Hazardous Waste."

  • Causality: This proactive classification ensures the material enters the correct waste stream from the outset, preventing accidental mixing or improper disposal down the drain or in the regular trash.[12]

  • Segregation Protocol: This compound is a non-halogenated, nitroaromatic organic solid/liquid . It must be collected in a dedicated waste container and must NOT be mixed with:

    • Halogenated organic waste (e.g., dichloromethane, chloroform).[2]

    • Strong acids, bases, or oxidizing agents.[8]

    • Aqueous waste.

    • Sharps or other solid debris.[13]

    Scientist's Note: Mixing non-halogenated and halogenated waste streams significantly increases the complexity and cost of disposal. Incineration facilities use different processes and require separate permits for these waste types.[2]

Waste Containerization & Labeling
  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, leak-proof screw cap.[2][12]

  • Labeling: The container must be labeled clearly and immediately. Affix a hazardous waste tag provided by your EHS department. The label must include, at a minimum:[14]

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester" .

    • An accurate list of all other components and their approximate percentages.

    • The accumulation start date (the date the first drop of waste was added).

    • Relevant hazard information (e.g., "Toxic," "Environmental Hazard").

On-Site Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[2][12]

  • Containment: The container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[15]

  • Closure: Keep the waste container securely closed at all times except when actively adding waste.[12] A container that would leak if tipped over is not considered closed.

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or is approaching its regulatory accumulation time limit, contact your institution's EHS department to schedule a waste pickup.[2]

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately as required by your institution and the waste disposal contractor.[14]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester.

DisposalWorkflow start Waste Generated (2-Benzyloxy-5-nitro- benzoic Acid Benzyl Ester) hazard_assessment Hazard Assessment (Nitroaromatic, Organic Ester) => Classify as Hazardous Waste start->hazard_assessment segregation Segregation Check: Is it Non-Halogenated Organic Waste? hazard_assessment->segregation container Select Compatible Container (HDPE or Glass) with Screw Cap segregation->container Yes label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container->label accumulate Store in Satellite Accumulation Area (SAA) - In Secondary Containment - Keep Container Closed label->accumulate contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup accumulate->contact_ehs disposal Final Disposal by Licensed Contractor (High-Temp Incineration) contact_ehs->disposal Yes

Caption: Decision workflow for compliant disposal of the target compound.

Final Disposal Methodology: High-Temperature Incineration

The standard and most environmentally responsible method for the final disposal of toxic organic compounds like 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester is high-temperature incineration.[2][16]

  • Process: The waste is destroyed in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F. This process breaks down the complex organic molecule into simpler, less harmful substances like carbon dioxide, water, and nitrogen oxides.[2]

  • Emission Control: The incinerator is equipped with advanced air pollution control systems, including scrubbers and filters, to neutralize acidic gases and capture particulates, preventing the release of harmful pollutants into the atmosphere.[2]

By following this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - D-Proline Benzyl Ester Hydrochloride.
  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • International Labour Organization. (n.d.). ICSC 1331 - BENZYL ACETATE.
  • Fisher Scientific. (2024, March 6). SAFETY DATA SHEET - Benzyl acetate.
  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx.
  • European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Methyl-L-phenylalanine benzyl ester p-toluenesulfonate.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • USP. (2001, September 17). Material Safety Data Sheet - BENZYL BENZOATE.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET - Benzyl Benzoate, USP.
  • Lumen Learning. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • OSHA. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Al-Maqdi, K. A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.